Product packaging for 5,6-dichloro-1H-indazole(Cat. No.:CAS No. 124691-76-5)

5,6-dichloro-1H-indazole

Cat. No.: B176872
CAS No.: 124691-76-5
M. Wt: 187.02 g/mol
InChI Key: MCHJBZZQBWIBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dichloro-1H-indazole is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure serves as a privileged pharmacophore for developing novel therapeutic agents, particularly as a kinase inhibitor core . Research highlights its significant potential in oncology, where indazole-based derivatives are extensively investigated for targeting key signaling pathways involved in cancer cell proliferation and survival . The compound's utility is demonstrated by its structural similarity to several FDA-approved drugs, such as the anticancer agents pazopanib and niraparib, which contain the indazole motif and function as tyrosine kinase inhibitors . Beyond oncology, the indazole core displays a broad spectrum of pharmacological activities, making this compound a key intermediate for synthesizing compounds with potential anti-inflammatory, antimicrobial, and anti-HIV properties . Its mechanism of action in various research contexts often involves targeted inhibition of specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor (FGFR), which are critical targets in anti-angiogenesis and tumor growth suppression strategies . This compound provides researchers with a strategically halogenated building block, allowing for further functionalization and exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B176872 5,6-dichloro-1H-indazole CAS No. 124691-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHJBZZQBWIBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328595
Record name 5,6-dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124691-76-5
Record name 5,6-dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-dichloro-1H-indazole for Advanced Research Applications

In the landscape of modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile platform for developing therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] Within this important class of heterocycles, This compound (CAS Number: 124691-76-5) emerges as a particularly valuable building block for researchers and drug development professionals.[6][7]

The strategic placement of two chlorine atoms on the benzene portion of the indazole core imparts specific electronic and steric properties. These substitutions can significantly influence the molecule's interaction with biological targets, often enhancing binding affinity, modulating metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, supplier details, synthetic considerations, and critical applications, with a focus on its role in the rational design of novel kinase inhibitors.

Physicochemical Properties and Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in a research setting. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 124691-76-5[6][7]
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol Derived from formula
Physical Form Solid[6]
Purity Typically ≥97%[6]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[6]
InChI Key MCHJBZZQBWIBOK-UHFFFAOYSA-N[6]

Commercial Availability and Supplier Information

The accessibility of high-purity starting materials is a critical logistical consideration for any research program. This compound is available from several reputable chemical suppliers that cater to the research and development sector.

SupplierProduct ExamplePurity/Grade
Sigma-Aldrich (Merck) This compound97%
BLD Pharm This compoundResearch Grade
ChemUniverse This compoundCustom Quote
Ambeed, Inc. This compound97%

Note: Availability and product codes may vary. Researchers should consult supplier websites for the most current information.

Synthesis Strategy: A Mechanistic Perspective

The synthesis of substituted indazoles can be achieved through various established organic chemistry reactions.[3][8] A common and effective strategy involves the cyclization of appropriately substituted hydrazones or the intramolecular amination of aryl C-H bonds.[3][9] For this compound, a plausible synthetic approach begins with a dichlorinated toluene derivative, which undergoes functional group transformations to create a suitable precursor for cyclization.

The causality behind this choice of pathway lies in the commercial availability of the starting materials and the reliability of the transformation steps. The diagram below illustrates a generalized workflow for the synthesis, highlighting the key transformation from a precursor to the final indazole scaffold.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 1,2-Dichloro-4-methyl-5-nitrobenzene C Intermediate Hydrazone Precursor A->C Reduction (e.g., SnCl2/HCl) B N-Substituted Hydrazine B->C Diazotization & Coupling D This compound C->D Intramolecular Cyclization (e.g., Thermal or Acid-catalyzed) E Crude Product D->E Workup F Purified Product (>97%) E->F Recrystallization or Column Chromatography

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery: Targeting Protein Kinases

The indazole core is a cornerstone of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold acts as an effective "hinge-binder," forming key hydrogen bonds with the ATP-binding site of the kinase, thereby inhibiting its activity.[2]

The 5,6-dichloro substitution pattern is not arbitrary; it is a deliberate design choice to enhance potency and selectivity. The chlorine atoms are electron-withdrawing and can:

  • Modulate pKa: Alter the acidity of the indazole N-H proton, which can fine-tune the strength of hinge-binding interactions.

  • Form Halogen Bonds: Participate in specific, non-covalent interactions with amino acid residues in the target protein, increasing binding affinity.

  • Enhance Lipophilicity: Improve the molecule's ability to cross cell membranes and reach its intracellular target.

  • Block Metabolic Sites: Prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.

Derivatives of dichlorinated indazoles are actively being investigated as inhibitors for a range of kinases implicated in cancers of the lung, breast, and colon.[1]

Experimental Protocol: Safe Handling and Use

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Chemical splash goggles or safety glasses with side shields

  • Laboratory coat

  • Use in a certified chemical fume hood is required to avoid inhalation of dust.[10]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have appropriate spill cleanup materials readily available.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid compound using a clean spatula, minimizing dust generation.[10]

  • Dissolution: Add the desired solvent to the container while still in the fume hood. Cap the container and mix gently (e.g., by swirling or vortexing) until the solid is fully dissolved.

  • Reaction Setup: Transfer the solution to the reaction vessel using appropriate glassware (e.g., pipette or syringe).

  • Post-Handling: After use, tightly seal the main container and return it to its designated storage location (2-8°C, dark, dry).[6]

  • Decontamination: Wipe down the work surface and any equipment used. Dispose of contaminated gloves and disposable materials in a designated hazardous waste container.[11][12] Wash hands thoroughly with soap and water.[13]

The following workflow diagram summarizes the critical safety checkpoints for handling this compound.

G start Start: Prepare Experiment assess Assess Hazards (Review SDS) start->assess ppe Don Proper PPE (Gloves, Goggles, Lab Coat) assess->ppe hood Work in Chemical Fume Hood ppe->hood handle Handle Compound (Weighing & Dissolution) hood->handle spill Spill Occurs handle->spill No spill_protocol Follow Spill Protocol (Evacuate, Notify, Clean) handle->spill_protocol Yes cleanup Decontaminate Workspace & Dispose of Waste store Store Compound Correctly (2-8°C, Sealed, Dark) cleanup->store end End: Procedure Complete store->end spill->cleanup spill_protocol->cleanup

Caption: Laboratory safety workflow for handling this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the influential electronic properties of its chlorine substituents, provides a robust starting point for the design of highly specific and potent therapeutic agents. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the demand for and importance of key heterocyclic building blocks like this compound will undoubtedly grow, solidifying its place in the drug discovery arsenal.

References

  • Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Technical Disclosure Commons. [Link]
  • SAFETY D
  • 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681. PubChem. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole synthesis. Organic Chemistry Portal. [Link]
  • Request A Quote. ChemUniverse. [Link]
  • 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6. INDOFINE Chemical Company, Inc.. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
  • Synthesis of Substituted Indazole-5,6-dicarbonitriles | Request PDF.
  • 3,5-dichloro-6-methyl-1h-indazole suppliers USA. USA Chemical Suppliers. [Link]
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Spectroscopic Characterization of 5,6-dichloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5,6-dichloro-1H-indazole (CAS No. 124691-76-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data and established principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Each section includes an in-depth interpretation of expected spectral features, causality behind the data, and robust, field-proven protocols for data acquisition. The aim is to provide a self-validating framework for the unambiguous identification and quality assessment of this important heterocyclic compound.

Introduction and Molecular Structure

This compound is a halogenated derivative of indazole, a bicyclic heteroaromatic system that is a prominent scaffold in medicinal chemistry. The indazole core is associated with a wide range of biological activities, and substituted analogues are frequently investigated as potential therapeutic agents. Accurate structural elucidation is the bedrock of such investigations, making a thorough understanding of its spectroscopic signature essential.

The dichlorination pattern on the benzene ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. This guide will dissect these influences across NMR, IR, and MS techniques.

Molecular Properties:

  • Chemical Formula: C₇H₄Cl₂N₂

  • Molecular Weight: 187.03 g/mol

  • CAS Number: 124691-76-5[1][2][3]

  • InChI Key: MCHJBZZQBWIBOK-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For substituted indazoles, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the bicyclic ring system.[4]

Note: While specific experimental spectra for this compound are not widely published, the following data are predicted based on established chemical shift principles and data from structurally similar compounds, such as 5-chloro-1H-indazole and other substituted indazoles.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton. The electron-withdrawing nature of the two chlorine atoms will deshield the remaining aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
1-H (N-H)> 12.0Broad Singlet (br s)-The acidic proton on the nitrogen in the pyrazole ring is typically highly deshielded and often appears as a broad signal.
3-H~8.1 - 8.3Singlet (s)-This proton is on the pyrazole ring, adjacent to two nitrogen atoms, leading to significant deshielding.[6]
4-H~7.8 - 8.0Singlet (s)~0.5-1.0 (long-range)This proton is ortho to a chlorine atom (at C5) and part of the benzenoid ring, resulting in a downfield shift.
7-H~7.6 - 7.8Singlet (s)~0.5-1.0 (long-range)This proton is adjacent to the pyrazole ring fusion and is generally the most upfield of the aromatic protons.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct carbon signals. The carbons directly attached to the chlorine atoms (C-5 and C-6) will be significantly influenced, and their shifts can be predicted using additive models.[7]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3~134 - 136Carbon in the pyrazole ring adjacent to two nitrogens.
C-3a~122 - 124Bridgehead carbon, shielded relative to other aromatic carbons.
C-4~122 - 125Aromatic CH carbon, influenced by the adjacent C-5 chloro substituent.
C-5~128 - 132Carbon directly attached to a chlorine atom (ipso-carbon).
C-6~128 - 132Carbon directly attached to a chlorine atom (ipso-carbon).
C-7~111 - 114Aromatic CH carbon, typically shifted upfield in indazoles.
C-7a~140 - 142Bridgehead carbon adjacent to N-1.
Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of This compound. prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. prep1->prep2 prep3 3. Add a small amount of TMS (tetramethylsilane) as an internal standard (δ 0.00). prep2->prep3 acq1 4. Insert sample into the spectrometer and allow temperature to equilibrate. prep3->acq1 acq2 5. Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 6. Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 7. Acquire ¹H spectrum (e.g., 16 scans). acq3->acq4 acq5 8. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans or more). acq4->acq5 proc1 9. Apply Fourier transform to the FID. acq5->proc1 proc2 10. Phase the spectra correctly. proc1->proc2 proc3 11. Calibrate the chemical shift using the TMS signal. proc2->proc3 proc4 12. Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for acquiring NMR spectra of a small organic molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

For this compound, the key diagnostic peaks are the N-H stretch, aromatic C-H stretches, and ring vibrations. The presence of C-Cl bonds will also give rise to signals in the fingerprint region.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityRationale
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the N-H bond in the pyrazole ring; broadening is due to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium to WeakStretching vibrations of the C-H bonds on the aromatic ring.
C=N / C=C Ring Stretch1450 - 1620Medium to StrongAromatic ring stretching vibrations are characteristic of the indazole core.[6]
C-Cl Stretch600 - 800StrongStretching vibrations for the carbon-chlorine bonds, located in the fingerprint region.
Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Collection: Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrum

For this compound, the most critical feature will be the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic pattern of three peaks:

  • [M]⁺: The peak for the molecule with two ³⁵Cl isotopes (C₇H₄³⁵Cl₂N₂).

  • [M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl isotope.

  • [M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

The expected intensity ratio for this cluster is approximately 9:6:1 .

Ionm/z (nominal mass)Predicted Relative AbundanceDescription
[C₇H₄³⁵Cl₂N₂]⁺186100% (Base Peak)Molecular ion ([M]⁺)
[C₇H₄³⁵Cl³⁷ClN₂]⁺188~66%Isotopic molecular ion ([M+2]⁺)
[C₇H₄³⁷Cl₂N₂]⁺190~11%Isotopic molecular ion ([M+4]⁺)
[M - N₂]⁺158/160/162VariableLoss of a neutral nitrogen molecule (N₂).
[M - Cl]⁺151/153VariableLoss of a chlorine radical.
[M - N₂ - HCN]⁺131/133/135VariableSubsequent loss of hydrogen cyanide from the [M - N₂]⁺ fragment.
Fragmentation Pathway

The fragmentation of the indazole core is often initiated by the loss of stable neutral molecules like N₂.[8]

MS_Fragmentation M [M]⁺˙ m/z 186/188/190 M_N2 [M - N₂]⁺˙ m/z 158/160/162 M->M_N2 - N₂ M_N2_HCN [C₆H₃Cl₂]⁺ m/z 131/133/135 M_N2->M_N2_HCN - HCN

Caption: Proposed primary fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

This protocol is suitable for a volatile, thermally stable compound like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).

    • Set the injector temperature to 250°C.

    • Use helium as the carrier gas.

    • For the MS, use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer to scan a range of m/z 40-400.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: The compound will be separated from the solvent and any impurities on the GC column before entering the MS. The MS will record spectra across the entire GC run.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the molecule. IR spectroscopy validates the presence of key functional groups, particularly the N-H and aromatic moieties. Finally, mass spectrometry confirms the molecular weight and provides structural insights through its highly characteristic dichlorinated isotopic pattern and fragmentation behavior. The protocols and predictive data outlined in this guide provide a robust framework for scientists to confidently verify the identity, purity, and structure of this compound in a research or development setting.

References

  • The Royal Society of Chemistry (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Wiley-VCH (2007). Supporting Information for a relevant synthesis paper.
  • BIOFOUNT. This compound Product Page.
  • University of Arizona. Interpretation of mass spectra.
  • ResearchGate. 13C NMR of indazoles.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Pol-Aura. 1h-indazol, 5,6-dichloro- Product Page.
  • National Center for Biotechnology Information. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole.
  • PubChem. 1H-Indazole, 5-chloro-.
  • NIST WebBook. 1H-indazole hydrochloride IR Spectrum.

Sources

A Technical Guide to the Biological Activities of 5,6-Dichloro-1H-Indazole Derivatives: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] The introduction of a dichloro substitution pattern, specifically at the 5 and 6 positions of the benzene ring, significantly modulates the molecule's electronic and steric properties, leading to potent and often selective biological activities. This technical guide provides an in-depth analysis of the known biological functions of 5,6-dichloro-1H-indazole derivatives, with a primary focus on their role as potent kinase inhibitors for oncological applications. We will explore the mechanistic basis for their activity, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation. The narrative is structured to provide researchers and drug development professionals with a comprehensive understanding of this important chemical class, bridging the gap between synthesis and biological application.

The Indazole Scaffold: A Privileged Core in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents.[4][5] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a particularly fruitful scaffold.[1][6] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][4] Several clinically successful drugs, such as the antiemetic Granisetron, the multi-kinase inhibitor Pazopanib, and the VEGFR/PDGFR inhibitor Axitinib, feature the indazole core, cementing its status in pharmaceutical development.[2][3][4]

The addition of halogen atoms, such as chlorine, is a classic medicinal chemistry strategy to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. The 5,6-dichloro substitution on the 1H-indazole ring provides a unique electronic landscape that has been effectively leveraged, particularly in the design of kinase inhibitors.

Primary Biological Activity: Potent and Selective Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7] The indazole scaffold has proven to be an exceptional template for designing kinase inhibitors.[7][8][9]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

A significant body of research has identified derivatives of this compound as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][10] The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and differentiation; its aberrant activation is implicated in various cancers, including urothelial carcinoma and non-small cell lung cancer.[7]

Mechanism of Action: These indazole derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.

Key Derivatives and Structure-Activity Relationships (SAR): A notable series of potent FGFR inhibitors is based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core structure.[1][10] While the primary dichloro substitution is on the pendant phenyl ring in this specific series, it highlights the critical role of dichlorination in achieving high potency. Research by Zhang et al. and others has shown that modifications at the 4-position of the indazole ring are crucial for activity.[7][10] For instance, compound 13a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide) was identified as a highly potent FGFR1 inhibitor.[10][11]

Table 1: Inhibitory Activity of Representative Dichloro-Indazole Derivatives against FGFR1

Compound IDStructureTarget KinaseIC₅₀ (nM)Reference
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamideFGFR169.1 ± 19.8[1]
13a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9[1][10]

The data clearly indicates that the addition of the methylpiperazinylphenyl group at the 4-position carboxamide significantly enhances potency against FGFR1.[1][10] This suggests that the dichloro-dimethoxyphenyl group at position 6 acts as a crucial anchor, while modifications at position 4 allow for fine-tuning of interactions within the kinase's active site.

Broader Kinase Inhibition Profile

The versatility of the indazole scaffold extends to the inhibition of other key oncogenic kinases. Derivatives have been developed as inhibitors of:

  • Aurora Kinases: Essential for cell cycle regulation, making them attractive anticancer targets.[9]

  • Pim Kinases: Serine/threonine kinases involved in signaling pathways fundamental to tumorigenesis.[1][8]

  • Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer.[1]

  • Anaplastic Lymphoma Kinase (ALK): A key driver in certain types of lymphoma and lung cancer.[1]

  • PKMYT1 Kinase: A regulator of the G2/M cell cycle checkpoint, crucial for cancer cell survival.[12]

While these studies do not always specify the 5,6-dichloro substitution, they establish the indazole core's broad applicability. The demonstrated success of dichlorination in the FGFR inhibitor series strongly suggests that synthesizing and screening this compound libraries against these other kinases is a promising strategy for developing novel, potent, and potentially selective inhibitors.

Application in Oncology: From Bench to Preclinical Models

The potent kinase inhibition exhibited by dichloro-indazole derivatives translates directly into significant anticancer activity.

Anti-proliferative and Pro-apoptotic Effects

By blocking key signaling pathways, these compounds effectively inhibit the growth of cancer cells. One synthesized indazole derivative, compound 2f , demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM.[2] Mechanistic studies showed that this compound could induce apoptosis (programmed cell death) in 4T1 breast cancer cells. This was confirmed by observing the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2]

In Vivo Efficacy

The therapeutic potential of these derivatives has also been demonstrated in animal models. Compound 2f was shown to suppress the growth of 4T1 tumors in vivo without causing obvious side effects, identifying it as a promising small-molecule anticancer agent for further development.[2] This successful transition from in vitro to in vivo models is a critical validation step in the drug discovery process.

Emerging Biological Activities

While the primary focus has been on oncology, the unique chemical properties of this compound derivatives suggest potential applications in other therapeutic areas.

Antiviral Potential

The broader indazole class is known to possess antiviral properties, including anti-HIV activity.[1][6] Recently, a novel class of indazole-containing compounds showed favorable potency against both influenza A and B viruses by targeting the PA-PB1 protein-protein interface, a novel mechanism distinct from currently available drugs.[13] Although these specific compounds were not 5,6-dichloro derivatives, it opens a compelling avenue for future research. It is important to distinguish these from similarly named but structurally different compounds; for example, 5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole (EICAR) is a potent antiviral agent, but it is a benzimidazole, not an indazole.[14] The exploration of 5,6-dichloro-1H-indazoles in antiviral assays is a logical and promising next step.

Other Therapeutic Areas

The indazole scaffold has been linked to a wide array of other biological activities, including:

  • Anti-inflammatory: Through inhibition of enzymes like nitric oxide synthase (NOS).[15]

  • Antimicrobial: With activity reported against various bacterial and fungal strains.[4]

  • Antileishmanial: Novel indazole derivatives have been identified as promising candidates against Leishmania infantum.[16]

Screening this compound libraries in these therapeutic areas could uncover novel lead compounds.

Experimental Methodologies: A Practical Guide

To facilitate research in this area, we provide validated, step-by-step protocols for key biological assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol:

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the this compound test compound in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the test compound dilution. Add 10 µL of a solution containing the target kinase (e.g., FGFR1) and its specific substrate peptide.

  • Initiate Reaction: Add 10 µL of an ATP solution to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilutions of Indazole Derivative Reaction_Setup Combine Compound, Kinase Mix, and ATP in 96-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Kinase/ Substrate Mix Enzyme_Prep->Reaction_Setup ATP_Prep Prepare ATP Solution ATP_Prep->Reaction_Setup Incubation Incubate at RT (e.g., 60 min) Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analysis Calculate IC50 Value Read_Plate->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Anti-Proliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for measuring drug-induced cytotoxicity and cell proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.

G A Seed Cancer Cells in 96-well Plate B Treat with Indazole Derivative (72h) A->B C Fix Cells with Cold TCA B->C D Wash and Dry Plates C->D E Stain with SRB Dye D->E F Wash and Dry Plates E->F G Solubilize Dye with Tris Base F->G H Read Absorbance at 510 nm G->H I Calculate IC50 Value H->I

Caption: Step-by-step workflow for the SRB cell proliferation assay.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly valuable class of compounds in modern drug discovery. Their most prominent and well-validated biological activity is the potent inhibition of protein kinases, particularly FGFRs, which translates into significant anticancer effects both in vitro and in vivo. The dichloro substitution pattern appears critical for achieving high potency, and this structural motif serves as an excellent foundation for further optimization.

Future research should focus on several key areas:

  • Expanding the Kinase Target Space: Systematically screening this compound libraries against a broad panel of oncogenic and inflammatory kinases to identify new lead compounds.

  • Exploring Antiviral Applications: Leveraging the recent discovery of indazoles as influenza inhibitors, this specific subclass should be evaluated against a range of viruses.

  • Pharmacokinetic Optimization: Further chemical modifications to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, will be essential for clinical translation.

By continuing to explore the rich pharmacology of this scaffold, the scientific community can unlock new therapeutic opportunities for challenging diseases.

References

  • Zhang, J., Tu, Z., Wang, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649. [Link]
  • Wei, J., Meng, F., Zhang, Z., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1669-1687. [Link]
  • Zhao, W., Liu, Y., Zhang, J., et al. (2020). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry, 63(15), 8408-8429. [Link]
  • Jadhav, K., & Das, U. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Heliyon, 9(7), e17865. [Link]
  • Wei, J., Zhang, Z., Meng, F., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]
  • Kumar, A., Sharma, S., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(31), 21588-21614. [Link]
  • Alam, M. I., Al-Abdullah, E. S., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(2), 856. [Link]
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
  • ResearchGate. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Longdom Publishing. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Organic and Inorganic Chemistry. [Link]
  • Pérez, C., Pérez-Castillo, Y., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Link]
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7675. [Link]
  • Abdelahi, M. M. M., Boudjelal, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 743. [Link]
  • Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327. [Link]
  • Wang, H., Vankayalapati, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 868-873. [Link]
  • Zhang, W., Wang, G., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 25(1), 146-156. [Link]
  • Chen, B., Dey, F., Liu, X., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(10), 1331-1336. [Link]
  • Chen, Y., Liu, Y., et al. (2025). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. European Journal of Medicinal Chemistry, 288, 117130. [Link]

Sources

Navigating the Physicochemical Landscape of 5,6-dichloro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For release to research, scientific, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5,6-dichloro-1H-indazole, a crucial building block in medicinal chemistry. As a Senior Application Scientist, this guide is formulated to equip researchers with the foundational knowledge and practical methodologies necessary for the effective handling, formulation, and analysis of this compound. The insights provided herein are grounded in established principles of physical organic chemistry and draw upon data from analogous chemical structures to forecast the behavior of this compound in a research setting.

Executive Summary: Key Physicochemical Characteristics

This compound is a solid, crystalline compound with a molecular weight of 187.03 g/mol . Its chemical structure, characterized by the fusion of a pyrazole and a dichlorinated benzene ring, dictates its physicochemical properties. The 1H-indazole tautomer is recognized as being more thermodynamically stable than the 2H-indazole form[1][2]. While specific experimental data for this compound is limited, its structural features suggest low aqueous solubility and moderate solubility in common organic solvents. Stability is influenced by factors such as pH, temperature, and light exposure, necessitating careful handling and storage to ensure its integrity throughout experimental workflows. Vendor recommendations suggest storing the solid compound in a dark, dry, and sealed environment at 2-8°C.

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility is paramount for its effective use in research, from initial screening assays to formulation development. Due to the absence of extensive public data on the solubility of this compound, this section provides both a predictive analysis based on its chemical structure and a detailed protocol for its empirical determination.

Predicted Solubility Characteristics

The indazole scaffold, being a heterocyclic aromatic system, generally confers low aqueous solubility[1]. The presence of two chlorine atoms on the benzene ring, which are electron-withdrawing and contribute to the molecule's lipophilicity, is expected to further decrease its solubility in water. Conversely, it is anticipated to exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in lower alcohols like ethanol and methanol. This prediction is based on the general principle that "like dissolves like," where the polar nature of the indazole ring system allows for favorable interactions with polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Research Solvents

SolventPredicted SolubilityRationale
WaterPoorThe lipophilic nature of the dichlorinated benzene ring and the generally low aqueous solubility of the indazole scaffold.
Dimethyl Sulfoxide (DMSO)GoodA highly polar aprotic solvent capable of solvating a wide range of organic molecules.
EthanolModerateA polar protic solvent that can engage in hydrogen bonding with the indazole nitrogen atoms.
MethanolModerateSimilar to ethanol, but its higher polarity may slightly enhance solubility.
AcetonitrileModerateA polar aprotic solvent, though generally a weaker solvent than DMSO for many polar compounds.
Dichloromethane (DCM)Moderate to PoorA non-polar solvent, likely to be less effective at solvating the polar indazole ring.
Experimental Protocol for Solubility Determination

To establish a precise quantitative solubility profile, the following experimental workflow is recommended. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility[3].

  • This compound (solid)

  • Selected research solvents (e.g., Water, DMSO, Ethanol, Methanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Dilute the clear filtrate with a suitable mobile phase sep2->ana1 ana2 Analyze by a validated HPLC method ana1->ana2 ana3 Quantify against a standard curve ana2->ana3 caption Workflow for Experimental Solubility Determination

Caption: Workflow for Experimental Solubility Determination

  • Use of Excess Solid: This ensures that the solvent is saturated with the compound, allowing for the determination of the thermodynamic equilibrium solubility.

  • Constant Temperature Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. Agitation facilitates the dissolution process and ensures equilibrium is reached.

  • Centrifugation and Filtration: These steps are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility. The use of a 0.22 µm filter is standard for removing fine particulates.

  • HPLC Quantification: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound. A validated method ensures the accuracy and reliability of the results.

Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is essential to define appropriate storage conditions, identify potential degradation products, and develop stability-indicating analytical methods. Forced degradation studies are a systematic way to accelerate this process under controlled stress conditions[4].

General Stability Considerations

The indazole ring is generally stable, with the 1H-tautomer being the most prevalent and stable form[1][2]. However, the presence of the dichloro-substituents and the pyrazole ring may introduce susceptibilities to specific degradation pathways. It is advisable to store the compound protected from light and moisture, as recommended by the supplier.

Forced Degradation Experimental Design

Forced degradation studies should be conducted to evaluate the stability of this compound under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

The following conditions are recommended to investigate the primary degradation pathways:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) and visible light.

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of this compound in a suitable solvent stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal (Solid) prep1->stress4 stress5 Photolytic prep1->stress5 ana1 Neutralize acidic/basic samples stress1->ana1 stress2->ana1 ana2 Analyze all samples by a stability-indicating HPLC method stress3->ana2 stress4->ana2 stress5->ana2 ana1->ana2 ana3 Identify and quantify degradation products ana2->ana3 caption Forced Degradation Study Workflow

Caption: Forced Degradation Study Workflow

Analytical Methodologies for Purity and Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately determining the purity of this compound and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Development of a Stability-Indicating HPLC Method

The following provides a starting point for developing a robust HPLC method. Method optimization will be necessary to achieve adequate separation of the parent compound from any potential impurities and degradation products.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent protonation of the indazole.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient Elution Start with a low percentage of B and gradually increaseTo effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength UV at ~254 nm or a diode array detector (DAD) for spectral analysisIndazole systems typically have strong UV absorbance in this region. A DAD allows for peak purity assessment.
Injection Volume 10 µLA standard injection volume.
Method Validation

Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific quantitative data for the solubility and stability of this compound is not extensively documented, a combination of predictive chemistry and established experimental protocols provides a robust framework for its characterization. Researchers are encouraged to perform the described solubility and forced degradation studies to generate the necessary data for their specific applications. The use of a validated, stability-indicating HPLC method is essential for ensuring the quality and integrity of this important research compound. By following the guidelines and methodologies outlined in this technical guide, scientists can confidently navigate the physicochemical landscape of this compound in their drug discovery and development endeavors.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (URL not available)
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]
  • Pharmacological properties of indazole deriv
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • Summary of forced degrad
  • Forced Degrad
  • Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Methods for measurement of solubility and dissolution r
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]
  • Development of forced degradation and stability indic
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)
  • Forced Degrad
  • Solubility of Organic Compounds. [Link]
  • Stability Indicating Forced Degrad
  • BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temper
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Deriv
  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. [Link]
  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. [Link]
  • Organic Solvent Solubility D
  • Novel Substituted Indazoles Towards Potential Antimicrobial Agents. [Link]
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL not available)
  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. [Link]
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
  • Synthesis of 1 H-Indazoles via Silver(I)
  • Stability indicating HPLC method for the Quantification of Posaconazole and its rel
  • Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formul
  • Solubility of drugs in ethanol and dmso. [Link]
  • Solubility of drugs in ethanol and dmso. [Link]
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

literature review on the therapeutic potential of indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of Indazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2] Its unique electronic properties and structural rigidity allow for versatile functionalization, enabling precise interactions with a multitude of biological targets.[3] This guide provides a comprehensive review of the therapeutic landscape of indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their significant applications in oncology, inflammation, and neurodegenerative disorders, offering field-proven insights for researchers, scientists, and drug development professionals.

The Indazole Core: A Foundation for Pharmacological Diversity

Indazole consists of a benzene ring fused to a pyrazole ring, existing primarily in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4][5] This structural motif is a bioisostere of indole, allowing it to mimic the interactions of endogenous ligands with various receptors and enzymes.[6] The true power of the indazole nucleus lies in its amenability to chemical modification at multiple positions, which has been exploited to generate vast libraries of compounds with diverse and potent pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects.[5][7][8][9]

Indazole_Tautomers cluster_tautomers Tautomeric Forms Indazole Indazole Core Tautomer1H 1H-Indazole (Thermodynamically Favored) Indazole->Tautomer1H Tautomer2H 2H-Indazole Indazole->Tautomer2H Tautomer1H->Tautomer2H Equilibrium

Oncology: The Vanguard of Indazole Therapeutics

The most profound impact of indazole chemistry has been in the development of anticancer agents.[10] Several indazole-based drugs, such as Pazopanib, Axitinib, and Niraparib, are now standard-of-care treatments for various malignancies.[2][11][12][13] The primary mechanism underpinning their efficacy is the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[14]

Mechanism of Action: Potent Kinase Inhibition

Indazole derivatives have been successfully designed to target a range of kinases implicated in cancer progression.[7] The indazole moiety often acts as an ATP-competitive inhibitor, occupying the adenosine triphosphate binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[15]

Key kinase targets for indazole compounds include:

  • VEGFR (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis, the formation of new blood vessels that supply tumors. Pazopanib and Axitinib are potent VEGFR inhibitors.[10][16]

  • FGFR (Fibroblast Growth Factor Receptors): Involved in cell proliferation, migration, and survival.[5][7]

  • Aurora Kinases: Essential for mitotic progression; their inhibition leads to cell cycle arrest and apoptosis.[7][13]

  • Pim Kinases: Serine/threonine kinases that regulate cell survival and proliferation.[7]

  • BCR-ABL: A fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[7]

  • EGFR (Epidermal Growth factor Receptor): A key driver in several cancers, including non-small cell lung cancer.[5][17]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) ADP ADP RTK->ADP Phosphorylates Pathway Downstream Signaling Cascade (RAS/RAF/MEK/ERK) RTK->Pathway Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds Transcription Gene Transcription Pathway->Transcription Leads to Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded crucial insights for optimizing anticancer potency. For instance, studies on VEGFR-2 inhibitors revealed that substitutions at specific positions could dramatically alter binding affinity.[16] Similarly, for Aurora kinase inhibitors, substitutions at the C5 or C6 positions with groups like phenyl urea or sulfonamide resulted in remarkable potency.[13] The strategic placement of functional groups to engage with key amino acid residues in the kinase ATP-binding pocket is a cornerstone of designing effective indazole-based inhibitors.[18][19]

Summary of Key Indazole-Based Anticancer Agents
CompoundPrimary Target(s)Indication(s)Reported Potency (IC₅₀)Reference
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue SarcomaVEGFR-2: 30 nM[4][5]
Axitinib VEGFR 1, 2, 3Renal Cell CarcinomaVEGFR-2: 0.2 nM[2][6]
Niraparib PARP-1, PARP-2Ovarian, Fallopian Tube, Peritoneal CancerPARP-1: 3.8 nM[4][5]
Compound 2f (Mechanism involves apoptosis)Breast Cancer (preclinical)0.23–1.15 µM (cell viability)[20]
Compound 102 FGFR1Cancer (preclinical)30.2 nM[5]

Anti-Inflammatory Applications

Chronic inflammation is a key pathological feature of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes and signaling molecules central to the inflammatory cascade.[9][21][22]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[23][24] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[25] Furthermore, studies have shown that indazole compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and scavenge free radicals.[23][24][26]

CompoundTarget/MechanismIn Vitro/In Vivo ModelKey FindingReference
Indazole COX-2, Cytokines, Free RadicalsCarrageenan-induced paw edema (rat)Dose-dependent edema inhibition[23][24]
5-Aminoindazole COX-2, Cytokines, Free RadicalsCarrageenan-induced paw edema (rat)Significant anti-inflammatory effect[23]
6-Nitroindazole COX-2, Cytokines, Free RadicalsCarrageenan-induced paw edema (rat)Significant anti-inflammatory effect[23]

Neuroprotective Potential

The indazole scaffold is increasingly being explored for its potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[8][27] The strategy involves modulating targets that are critical to neuronal health and function.

Mechanism of Action: Diverse Neurological Targets

Indazole derivatives have shown promise by targeting several key players in neurodegeneration:[28]

  • LRRK2 (Leucine-rich repeat kinase 2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease. The LRRK2 antagonist MLi-2, an indazole derivative, has shown remarkable efficacy in preclinical models.[8][29]

  • Monoamine Oxidases (MAO): Specifically MAO-B, which is involved in the degradation of dopamine. Indazole-5-carboxamides have shown a strong affinity for MAO, suggesting a potential therapeutic avenue for Parkinson's disease.[8][28][29]

  • Voltage-gated Sodium Channels: Modulators of these channels, such as certain oxadiazolylindazole compounds, have demonstrated neuroprotective activity in hippocampal neurons, potentially by preventing excitotoxicity.[30]

  • JNK3 (c-Jun N-terminal kinase 3): JNK3 inhibitors are being investigated as potential treatments for Alzheimer's and Parkinson's diseases.[6]

Experimental Protocols for Evaluation

The translation of a promising compound from chemical synthesis to a potential therapeutic requires rigorous biological evaluation. Below are foundational, step-by-step protocols for assessing the activity of indazole compounds.

General Workflow for Compound Evaluation

Experimental_Workflow A Compound Synthesis & Characterization B Primary Screening: In Vitro Enzymatic Assay (e.g., Kinase Inhibition) A->B C Secondary Screening: Cell-Based Assays (Proliferation, Apoptosis) B->C Active Hits D Mechanism of Action Studies (Western Blot, Pathway Analysis) C->D Potent Compounds E In Vivo Efficacy Studies (Xenograft Models) D->E F Lead Optimization (SAR Studies) E->F Efficacious but needs refinement F->B New Analogs

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a self-validating system as the signal is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of an indazole compound against a specific protein kinase (e.g., VEGFR-2, FGFR1).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Indazole test compound (solubilized in DMSO)

  • ATP solution

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of the indazole compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of a solution containing the kinase and its specific substrate peptide in reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. Causality: The concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Stopping the Reaction & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation & Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To evaluate the cytotoxic or anti-proliferative effect of an indazole compound on a cancer cell line (e.g., HT-29, 4T1).[18][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indazole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator. Causality: This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be robustly measured.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery.[27][31] Its derivatives have yielded potent therapeutics, particularly in oncology, by effectively targeting protein kinases.[14] The ongoing exploration into their anti-inflammatory and neuroprotective activities continues to broaden their therapeutic horizons.[8][23] Future research will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel indazole-based modalities like PROTACs, and applying advanced computational methods to accelerate the design of next-generation therapeutics.[5][32] The continued synthesis and evaluation of diverse indazole libraries remain a promising strategy for addressing unmet medical needs across a spectrum of diseases.[4][21]

References

  • Wan, Y., He, S., Li, W., & Tang, Z. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry, 18(9), 1228-1234.
  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applic
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • The Anticancer Activity of Indazole Compounds: A Mini Review. Europe PMC.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.
  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Zhao, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2783.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Indazole derivatives and their therapeutic applications: a p
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • development of 1h-indazole derivatives as anti-inflammatory agents using comput
  • Biologically active 2H-indazole-containing compounds.
  • Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. PubMed.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. Ingenta Connect.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. PubMed.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Importance of Indazole against Neurological Disorders. Bentham Science.
  • Bioactive indazole compounds in clinical trails.
  • Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Publishing.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed.

Sources

Exploring 5,6-dichloro-1H-indazole: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the investigation of 5,6-dichloro-1H-indazole as a potential kinase inhibitor. Rather than presenting a rigid set of findings on a well-documented molecule, we embark on a guided exploration, outlining the scientific rationale, strategic methodologies, and critical decision-making processes involved in characterizing a novel compound from this potent chemical class. We will leverage the established success of the indazole core in medicinal chemistry to build a robust, field-proven workflow for its evaluation.[1][2][3]

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibitors

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in drug discovery.[3] Its structural and electronic properties make it an exceptional bioisostere of the native purine core of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of kinase active sites. This fundamental binding mode is a shared feature among numerous FDA-approved kinase inhibitors, including Axitinib, Pazopanib, and Niraparib, which have transformed the treatment landscape for various cancers.[1][4]

The specific compound, this compound, represents an intriguing starting point for a drug discovery program. The dichlorination on the benzene ring is anticipated to modulate several key properties:

  • Binding Affinity: Halogen atoms can participate in specific halogen bonds or hydrophobic interactions within the ATP pocket, potentially enhancing binding affinity and selectivity.[5]

  • Metabolic Stability: The electron-withdrawing nature of chlorine can block sites of oxidative metabolism, improving the compound's pharmacokinetic profile.

  • Physicochemical Properties: Substitution patterns influence solubility and cell permeability, critical factors for bioavailability and cellular efficacy.

This guide will systematically detail how to take this promising, yet uncharacterized, chemical entity from the bench to a validated lead candidate.

Synthesis Strategy for this compound

While numerous methods exist for synthesizing the indazole core, a common and effective approach involves the intramolecular cyclization of ortho-substituted arylhydrazones.[6][7] For this compound, a plausible synthetic route would start from a readily available dichlorinated aromatic carbonyl compound.

Below is a conceptual workflow for the synthesis.

cluster_synthesis Conceptual Synthesis Workflow Start 2,4,5-Trichlorobenzaldehyde Step1 React with Hydrazine Start->Step1 Hydrazine Hydrate Intermediate Formation of Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Copper-catalyzed N-arylation) Intermediate->Step2 CuI, Base, Ligand Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

This proposed pathway leverages established methodologies for indazole synthesis, providing a reliable starting point for producing the material required for biological evaluation.[7]

A Systematic Approach to Target Identification and Validation

With a novel compound, the first critical step is to identify its biological targets. A broad, unbiased screening approach is paramount to uncover primary targets and potential off-target activities.

Experimental Workflow: From Broad Screening to Cellular Validation

The logical progression for characterizing a novel kinase inhibitor is outlined below. This workflow ensures a comprehensive evaluation, starting with broad screening to identify primary targets, followed by quantitative IC₅₀ determination and validation in a cellular context.[8]

cluster_workflow Kinase Inhibitor Characterization Workflow Screening Broad Kinase Panel Screening (e.g., >400 kinases at a single concentration) Hit_ID Identify Primary Kinase Hits (% Inhibition > 90%) Screening->Hit_ID IC50 Biochemical IC₅₀ Determination (Dose-response curve for primary hits) Hit_ID->IC50 Cellular Cell-Based Target Engagement Assay (Confirm activity in intact cells) IC50->Cellular Downstream Downstream Signaling Analysis (e.g., Western Blot for substrate phosphorylation) Cellular->Downstream Selectivity Cellular Selectivity & Phenotypic Assays (Anti-proliferative, apoptosis assays) Downstream->Selectivity

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Core Experimental Protocols: A Practical Guide

Here, we provide detailed, self-validating protocols for the essential assays in our characterization workflow. The causality behind experimental choices is explained to ensure robust and reproducible results.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Principle: This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A proprietary reagent depletes the remaining ATP, and a second reagent converts the ADP back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[9] The reduction in signal in the presence of an inhibitor allows for the determination of its potency.[10]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a 10-point dose-response curve. The final assay concentrations should typically range from 10 µM to 0.1 nM. This wide range is crucial for accurately capturing the full inhibitory curve.

  • Kinase Reaction Setup (25 µL Total Volume):

    • In a white, opaque 96-well or 384-well plate (to maximize luminescent signal), add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of a 2.5x kinase/substrate mixture containing the recombinant target kinase and a suitable substrate peptide in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at 30°C for 60 minutes. Incubation time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Subtract the background signal (from "no enzyme" control wells).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (TR-FRET)

Principle: This assay measures the inhibition of a specific kinase within intact cells by quantifying the phosphorylation of its downstream substrate.[11][12] It uses two antibodies: one against the total substrate protein and another specific to the phosphorylated site. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is generated when both antibodies are in close proximity on the phosphorylated substrate. Inhibition of the kinase leads to a decrease in this signal.[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells known to have an active signaling pathway involving the target kinase into a 96-well plate and culture overnight.

    • Treat the cells with serial dilutions of this compound for a pre-optimized period (e.g., 2-24 hours). Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Cell Lysis:

    • Remove the culture medium and add 50 µL of lysis buffer to each well.

    • Incubate on a shaker for 15-20 minutes at room temperature to ensure complete cell lysis and protein solubilization.

  • TR-FRET Reaction:

    • Transfer 15-20 µL of the cell lysate to a new TR-FRET detection plate.

    • Add the antibody mix (containing a Europium-labeled antibody and an acceptor-labeled antibody specific for the total and phosphorylated substrate, respectively).

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[11]

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the signal ratio against the inhibitor concentration to determine the cellular IC₅₀ value.

Data Presentation and Mechanistic Insights

Clear data presentation is essential for interpretation and comparison.

Quantitative Data Summary (Hypothetical)
Kinase TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
Kinase A15.285.7
Kinase B350.1>1000
Kinase C>10,000>10,000

This table provides a template for summarizing potency and selectivity data. The difference between biochemical and cellular IC₅₀ values can provide insights into factors like cell permeability and off-target effects.

Hypothesized Mechanism of Action and Signaling Pathway

Indazole inhibitors typically function as ATP-competitive inhibitors.[1] The N1 or N2 atom of the indazole ring acts as a hydrogen bond acceptor, while the ring's NH group acts as a hydrogen bond donor, interacting with the backbone amide and carbonyl groups of the kinase hinge region.

cluster_binding Hypothesized Binding Mode Indazole This compound Hinge Kinase Hinge Region (e.g., Ala, Glu residues) Indazole->Hinge Backbone Interaction HBond1 H-Bond Acceptor Indazole->HBond1 HBond2 H-Bond Donor Indazole->HBond2 Pocket Hydrophobic Pocket Indazole->Pocket Dichloro-substituents Cl_Interaction Halogen/Hydrophobic Interaction Pocket->Cl_Interaction

Caption: Key interactions of an indazole inhibitor in a kinase ATP-binding site.

If this compound inhibits a key kinase like one in the MAPK pathway, it would block downstream signaling, leading to reduced cell proliferation and survival.[13]

cluster_pathway Example Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation & Survival ERK->Response Inhibitor 5,6-dichloro- 1H-indazole Inhibitor->RAF Inhibition

Caption: Inhibition of a kinase (e.g., RAF) blocks the downstream signaling cascade.

Advancing to Preclinical Development

Once a compound demonstrates potent and selective activity in cellular models, the program must transition to preclinical development. This phase involves a series of regulated studies designed to assess the safety and viability of the compound for human trials.[14] Key activities include:

  • Pharmacokinetics (ADME): Evaluating the Absorption, Distribution, Metabolism, and Excretion of the drug in animal models.[14]

  • Safety Pharmacology: Assessing effects on major physiological systems (cardiovascular, respiratory, central nervous system).[14]

  • Toxicology: Determining potential toxicity through single-dose and repeat-dose studies in at least two species (one rodent, one non-rodent).[14]

  • CMC (Chemistry, Manufacturing, and Controls): Developing a scalable synthesis process and a stable formulation for clinical use.

Conclusion

This compound stands as a promising, albeit unexplored, starting point for the development of a novel kinase inhibitor. Its foundation on the proven indazole scaffold provides a strong rationale for its investigation. By following the systematic, multi-step workflow detailed in this guide—from broad screening and robust biochemical and cellular assays to mechanistic elucidation—researchers can efficiently characterize its potential, identify its primary targets, and build a comprehensive data package. This structured approach, grounded in scientific integrity and field-proven methodologies, provides the clearest path forward for determining if this compound can be translated into a next-generation therapeutic.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Wang, J., & Xiaolin. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]
  • Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
  • Analytical Chemistry. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Tandon, R., et al. (2021).
  • Google Patents. (2025, January 21). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (2025, August 9). Synthesis of Substituted Indazole-5,6-dicarbonitriles.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • PubMed. (2022, December 22).
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • MDPI. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
  • Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 135327. [Link]
  • ResearchGate. (2022, January 5). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
  • PubMed. (2013, March 15). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. [Link]
  • ACS Publications. (n.d.). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • National Center for Biotechnology Information. (2020, December 10). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease.
  • Dunlop, J., et al. (2009, June 12).
  • ResearchGate. (n.d.). Overcoming Preclinical Safety Obstacles to Discover ( S )- N -((1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H -pyrazolo[5,1- b ][9][11]oxazine-3.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

Sources

Initial Toxicity Screening of 5,6-dichloro-1H-indazole in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing a wide array of biological activities, from anti-inflammatory to potent anti-cancer effects.[1][2][3] The introduction of halogen atoms, such as chlorine, to the indazole ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, technically-grounded framework for the initial in vitro toxicity screening of a novel chlorinated indazole derivative, 5,6-dichloro-1H-indazole. We will move beyond a simple checklist of assays, instead focusing on a logical, tiered approach to not only determine if the compound is toxic, but to begin to unravel the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of small molecules.

The Rationale: Why Screen this compound for Toxicity?

Indazole derivatives are prevalent in drug discovery due to their versatile biological activities.[1][4] They are known to interact with a variety of biological targets, including kinases, and can function as receptor antagonists.[1] The addition of dichloro-substituents to the benzene ring of the indazole core can enhance binding affinity and cell permeability, but may also introduce unforeseen toxic liabilities. Some indazole derivatives have been associated with significant toxicity, underscoring the necessity for early and thorough safety assessment.[5][6][7] Therefore, a systematic in vitro toxicity screening of this compound is a critical step in its development as a potential therapeutic agent.

Strategic Cell Line Selection: A Multi-faceted Approach

The choice of cell lines is a pivotal decision in the design of an initial toxicity screen.[8][9][10] A well-considered panel of cell lines can provide a broader understanding of a compound's potential toxicity across different cell types and tissues. For this compound, we propose a tiered approach starting with a common cancer cell line for general cytotoxicity, followed by a non-cancerous cell line and a metabolically active cell line to assess potential for broader and organ-specific toxicity.

Table 1: Proposed Cell Line Panel for Initial Toxicity Screening

Cell LineTypeRationale for Inclusion
HEK293 Human Embryonic KidneyA commonly used, easy-to-transfect cell line for establishing baseline cytotoxicity.[10]
HepG2 Human Hepatocellular CarcinomaRepresents a liver model and is metabolically active, allowing for the detection of toxicity that may result from metabolic activation of the compound.[9][10][11]
hTERT-immortalized BJ fibroblasts Human Foreskin Fibroblast (non-cancerous)Provides a model of a "normal" cell to assess for selective toxicity towards cancerous versus non-cancerous cells.[10]

Tier 1: Primary Cytotoxicity Assessment - The WST-1 Assay

The first step is to determine the concentration-dependent effect of this compound on cell viability. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, which is often used as an indicator of cell viability.[12][13][14] It is generally considered to have lower toxicity and a wider dynamic range than the more traditional MTT assay.[12][13][15]

Experimental Protocol: WST-1 Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess both time- and dose-dependent effects.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Mechanistic Investigations - Unraveling the "How"

If this compound exhibits significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. This tier of assays aims to differentiate between apoptosis and necrosis and to probe for common mechanisms of toxicity such as mitochondrial dysfunction and oxidative stress.

Apoptosis vs. Necrosis: The Annexin V/Propidium Iodide Assay

This flow cytometry-based assay is a standard method to distinguish between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Mitochondrial Health: The TMRE Assay

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[16][17] The tetramethylrhodamine, ethyl ester (TMRE) assay measures mitochondrial membrane potential (ΔΨm).[18] In healthy cells, TMRE accumulates in the mitochondria, producing a bright red fluorescence. A decrease in ΔΨm, an early indicator of apoptosis, leads to a reduction in TMRE fluorescence.[18][19]

Experimental Protocol: TMRE Assay
  • Cell Treatment: Treat cells with this compound.

  • TMRE Staining: Add TMRE to the culture medium and incubate.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the changes in mitochondrial membrane potential.

Oxidative Stress: The DCFDA Assay

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can cause cellular damage.[20][21][22] The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method to measure intracellular ROS levels.[23] DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: DCFDA Assay
  • Cell Treatment: Treat cells with this compound.

  • DCFDA Staining: Add DCFDA to the cells and incubate.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[24][25]

Tier 3: Genotoxicity Potential - A Forward Look

Should the compound demonstrate significant cytotoxicity, particularly if it is not clearly explained by the mechanistic assays, an assessment of its genotoxic potential is warranted. Genotoxicity testing identifies substances that can cause genetic damage.[26][27][28][29] A standard in vitro genotoxicity battery often includes:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

  • In vitro Micronucleus Assay: To detect chromosomal damage.[30]

  • In vitro Chromosomal Aberration Assay: To assess for structural and numerical chromosomal abnormalities.[27]

These assays are typically conducted in later stages of preclinical development but can be considered earlier if there is a specific concern.

Data Interpretation and Integrated Analysis

The data from these tiered assays should be integrated to build a comprehensive initial toxicity profile of this compound.

Table 2: Interpreting Potential Outcomes

Assay ResultInterpretation
Low IC50 in all cell lines General cytotoxic effect.
Selective toxicity to HepG2 Potential for liver-specific toxicity or toxicity due to metabolic activation.
Positive Annexin V, decreased TMRE, increased ROS Toxicity is likely mediated through apoptosis initiated by mitochondrial dysfunction and oxidative stress.
Positive PI staining with little Annexin V Toxicity is likely mediated through necrosis.

Visualizing the Workflow

The following diagram illustrates the proposed tiered approach for the initial toxicity screening of this compound.

ToxicityScreeningWorkflow cluster_tier1 Tier 1: Primary Cytotoxicity cluster_tier2 Tier 2: Mechanistic Insights cluster_tier3 Tier 3: Genotoxicity cluster_analysis Analysis & Decision WST1 WST-1 Assay (HEK293, HepG2, BJ Fibroblasts) AnnexinV Annexin V / PI Staining WST1->AnnexinV If cytotoxic TMRE TMRE Assay (Mitochondrial Membrane Potential) WST1->TMRE If cytotoxic DCFDA DCFDA Assay (Reactive Oxygen Species) WST1->DCFDA If cytotoxic Analysis Integrated Toxicity Profile Go/No-Go Decision AnnexinV->Analysis TMRE->Analysis DCFDA->Analysis Genotox Ames Test Micronucleus Assay Chromosomal Aberration Analysis->Genotox If warranted

Caption: Tiered workflow for initial in vitro toxicity screening.

Conclusion

This guide outlines a strategic and scientifically robust approach for the initial in vitro toxicity screening of this compound. By employing a tiered system of assays, from broad cytotoxicity to specific mechanistic readouts, researchers can build a comprehensive understanding of a compound's safety profile at an early stage. This data-driven approach is crucial for making informed decisions in the drug development process, ultimately saving time and resources. The insights gained from these studies will be instrumental in guiding the future development of this compound and other novel indazole derivatives.

References

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]
  • Slee, E. A., Adrain, C., & Martin, S. J. (2008).
  • Magdolenova, Z., Drlickova, M., Bilanicova, D., Pojana, G., Fucic, A., & Dusinska, M. (2014). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. In Nanogenotoxicity (pp. 117-158). Humana Press, New York, NY.
  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. [Link]
  • Sartorius. Incucyte® Mitochondrial Membrane Potential Assay. [Link]
  • Creative Bioarray. Caspase Activity Assay. [Link]
  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay. [Link]
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Mitochondrial membrane potential assays. Cold Spring Harbor Protocols, 2016(9), pdb-prot088210.
  • Nazari, M., & Ghorbani, M. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Reactive Oxygen Species (ROS) in Living Cells (pp. 129-141). Humana, New York, NY.
  • Sarı, M. M., & Eyupoglu, F. C. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288.
  • ScitoVation.
  • JournalAgent. A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. [Link]
  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]
  • BMG LABTECH. Reactive Oxygen Species (ROS) Detection. [Link]
  • National Research Council. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
  • Judson, R. S., Kavlock, R. J., Setzer, R. W., Hubal, E. A. C., Martin, M. T., Knudsen, T. B., ... & Dix, D. J. (2010). In vitro screening of environmental chemicals for targeted testing prioritization: the ToxCast project. Environmental health perspectives, 118(4), 485-492.
  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing.
  • Kreso, A., & O'Brien, C. A. (2019). In Vitro Assays for Screening Small Molecules. In Cancer Stem Cells (pp. 189-196). Humana, New York, NY.
  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]
  • Axxam SpA.
  • Takara Bio.
  • European Pharmaceutical Review. In vitro toxicity screening as pre-selection tool. [Link]
  • Creative Bioarray. In Vitro Cytotoxicity. [Link]
  • National Research Council. (2007). Toxicity testing in the 21st century: A vision and a strategy.
  • National Academies of Sciences, Engineering, and Medicine. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
  • Hendriks, G. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. [Link]
  • University of Vienna. Toxicological Assays. [Link]
  • Taylor & Francis. Indazole – Knowledge and References. [Link]
  • Zhang, J., Yang, Q., Romero, J. A., Cross, J., & Wang, B. (2018). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Molecules, 23(11), 2947.
  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Hill, S. L., Najher, A., Dargan, P. I., & Wood, D. M. (2017). Human toxicity caused by indole and indazole carboxylate synthetic cannabinoid receptor agonists: from horizon scanning to notification. Clinical chemistry, 63(12), 1839-1848.
  • Abdel-Hafez, A. A. M., El-Sayed, M. A. A., & Abuo-Rahma, G. E. D. A. (2014). Indazole-and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of medicinal chemistry, 57(15), 6548-6561.
  • Dargan, P. I., Hudson, S., Ramsey, J., & Wood, D. M. (2016). Acute toxicity associated with use of 5F-derivations of synthetic cannabinoid receptor agonists with analytical confirmation. Journal of medical toxicology, 12(3), 297-300.
  • Heywood, R., & Gopinath, C. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl. 2), 91-97.

Sources

commercial availability and purity of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability, Purification, and Purity Assessment of 5,6-dichloro-1H-indazole

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds investigated for therapeutic applications.[1][2] Its utility in drug discovery and development is contingent upon a thorough understanding of its purity, as even minor impurities can significantly impact biological activity, toxicity, and the overall integrity of research data. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the commercial landscape for this compound, outlines the likely impurities derived from common synthetic routes, and presents validated, step-by-step protocols for its purification and subsequent analytical verification to ensure it meets the stringent quality standards required for pharmaceutical research.

Commercial Availability and Initial Quality Assessment

This compound (CAS No. 124691-76-5) is commercially available from several chemical suppliers. However, the "off-the-shelf" purity often falls within the 95-97% range, which may be inadequate for sensitive applications such as high-throughput screening, lead optimization, or preclinical development. Impurities can act as catalysts or inhibitors in subsequent reactions, lead to the formation of undesired side products, or exhibit confounding biological activity. Therefore, an initial assessment and subsequent purification are often mandatory steps.

Table 1: Commercial Availability of this compound

SupplierCAS NumberStated PurityMolecular FormulaMolecular Weight
Sigma-Aldrich124691-76-597%C₇H₄Cl₂N₂187.03
Ambeed, Inc.124691-76-597%C₇H₄Cl₂N₂187.03
ChemUniverse124691-76-5InquiryC₇H₄Cl₂N₂187.03

Note: Purity levels are as stated by suppliers and should be independently verified upon receipt.

Understanding Potential Impurities: A Synthesis-Based Perspective

The impurity profile of this compound is intrinsically linked to its method of synthesis. While numerous methods exist for constructing the indazole core, they often involve multi-step processes where incomplete reactions or side reactions can generate persistent impurities.[1][3]

Common synthetic strategies often start from dichlorinated aniline or benzonitrile precursors. The cyclization step to form the pyrazole ring is the most critical stage where impurities can arise.

Potential Classes of Process-Related Impurities:

  • Unreacted Starting Materials: Residual dichlorinated precursors (e.g., 2-amino-4,5-dichlorobenzonitrile or a corresponding phenylhydrazine derivative).

  • Regioisomeric Impurities: If the precursor materials are not isomerically pure, other dichloro-indazole isomers (e.g., 4,5-dichloro-1H-indazole or 6,7-dichloro-1H-indazole) can form and be difficult to separate due to similar physical properties.

  • Byproducts of Cyclization: Intermediates from incomplete ring-closure or products from alternative reaction pathways.

  • Residual Solvents and Reagents: Solvents used during reaction and workup (e.g., DMF, Dioxane) or residual acids/bases used as catalysts.

G cluster_synthesis Synthesis Precursors cluster_process Cyclization Process cluster_product Final Product & Impurities S1 Dichlorinated Phenylhydrazine or Dichlorinated Aminobenzonitrile P1 Target Cyclization S1->P1 P2 Incomplete Reaction S1->P2 P3 Isomeric Precursor Reaction S1->P3 P4 Side Reactions P1->P4 FP This compound (High Purity) P1->FP I1 Impurity: Unreacted Starting Material P2->I1 I2 Impurity: Regioisomers P3->I2 I3 Impurity: Byproducts P4->I3 G Start Crude or Commercial This compound (Purity: ~97%) Step1 Protocol 3.1: Recrystallization Start->Step1 QC1 Purity Check (HPLC/NMR) Step1->QC1 Step2 Protocol 3.2: Silica Gel Chromatography (If needed) QC2 Final Purity & Identity Confirmation Step2->QC2 End High-Purity Material (Purity: >99.5%) QC1->Step2 Purity < 99.5% QC1->End Purity > 99.5% QC2->End

General workflow for the purification of this compound.
Protocol: Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities that have different solubility profiles from the target compound. [4]The key is selecting a solvent system where the indazole is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

  • Solvent Selection: A mixture of ethanol and water is often effective for indazole derivatives. Other potential solvents include ethyl acetate/heptane or toluene.

  • Step-by-Step Methodology:

    • Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring until the solid is fully dissolved.

    • If a co-solvent is used, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) is observed. Add a few more drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture.

    • Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol: Silica Gel Column Chromatography

For separating closely related impurities like regioisomers or stubborn byproducts, column chromatography is the method of choice. [5][6]

  • System Selection:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in heptane or hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%).

  • Step-by-Step Methodology:

    • Prepare the column by packing silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate/heptane).

    • Dissolve the indazole sample in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a slurry of the sample with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Monitor the separation by Thin-Layer Chromatography (TLC) using the same solvent system.

    • Gradually increase the polarity of the mobile phase to elute the target compound.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Analytical Methods for Purity and Identity Verification

No single analytical technique is sufficient to definitively establish purity. An orthogonal approach, using methods with different separation and detection principles, is required for a self-validating and trustworthy assessment.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds by separating the main component from its impurities. [7]

  • Suggested HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Purity Assessment:

    • Inject a solution of the purified material at a concentration of ~1 mg/mL.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity as the percentage of the main peak's area relative to the total area of all peaks (Area % = (Area_main / Area_total) * 100).

    • Trustworthiness Check: Employ the DAD to perform a peak purity analysis on the main peak. This compares UV-Vis spectra across the peak; a high similarity score confirms that the peak is not co-eluting with an impurity. [8]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can be used to identify and quantify impurities if their signals are resolved. [9][10]

  • ¹H NMR Analysis:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a standard proton NMR spectrum.

    • Analysis:

      • Confirm the chemical shifts and coupling patterns match the structure of this compound.

      • Look for small, unassigned peaks in the aromatic and aliphatic regions, which may indicate impurities.

      • Integrate the residual solvent peaks to quantify their presence.

  • Quantitative NMR (qNMR): For absolute purity determination, a known mass of the sample is dissolved with a known mass of a certified internal standard (e.g., maleic acid). By comparing the integrals of specific, well-resolved protons from the sample and the standard, the exact purity (w/w %) can be calculated.

Protocol: Mass Spectrometry (MS)

MS is critical for identifying unknown impurities detected by HPLC.

  • Methodology:

    • Perform an LC-MS analysis using the HPLC method described in Protocol 4.1.

    • Obtain the mass spectrum for the main peak and any impurity peaks.

    • Analysis:

      • Confirm that the molecular ion ([M+H]⁺ or [M-H]⁻) of the main peak corresponds to the molecular weight of this compound (187.03 g/mol , with the characteristic chlorine isotope pattern).

      • Use the exact mass of impurity peaks to propose molecular formulas, which aids in their identification. [11]

Conclusion

While this compound is readily available from commercial sources, researchers in drug development must assume that the material requires further purification and rigorous analytical characterization to be fit for purpose. Standard commercial grades around 97% purity are often contaminated with regioisomers, unreacted starting materials, or synthetic byproducts. A systematic purification strategy, typically beginning with recrystallization and followed by silica gel chromatography if necessary, is effective in achieving high-purity (>99.5%) material. The final purity must be confirmed using a suite of orthogonal analytical techniques, including HPLC for area percent purity, NMR for structural identity and detection of specific impurities, and mass spectrometry for molecular weight confirmation. Adherence to these principles ensures the quality and reliability of research outcomes built upon this important chemical scaffold.

References

  • Google Patents. Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
  • National Institutes of Health.
  • The Royal Society of Chemistry.
  • Wiley-VCH. Supporting Information for an efficient, facile, and general synthesis of 1H-indazoles. [Link]
  • ChemUniverse. Request A Quote for this compound. [Link]
  • INDOFINE Chemical Company, Inc. 5-CHLORO-3-IODO-1H-INDAZOLE Product Page. [Link]
  • Google Patents. Method of synthesizing 1H-indazole compounds.
  • Hyma Synthesis Pvt. Ltd. Company Homepage. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Indazole synthesis. [Link]
  • SIELC Technologies. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. [Link]
  • MDPI.
  • ScienceDirect.
  • USA Chemical Suppliers. 3,5-dichloro-6-methyl-1h-indazole suppliers USA. [Link]
  • ResearchGate.
  • PubChem. 1H-Indazole. [Link]
  • Semantic Scholar.
  • OAText.
  • SlideShare.
  • Agilent. Peak purity analysis in HPLC and CE using diode-array technology. [Link]
  • US EPA. 1H-Indazole-1-methanol, 5,7-dichloro- - Substance Details. [Link]
  • PubMed Central.
  • IJRAR.org. Development and validation of analytical methods for determination of impurities in granisetron by using hplc and uplc. [Link]

Sources

structural analogs and derivatives of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs and Derivatives of 5,6-Dichloro-1H-Indazole: Synthesis, SAR, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Among its many variations, the this compound motif has emerged as a particularly valuable framework for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5] This guide provides an in-depth exploration of the . We will dissect the synthetic strategies employed to access this core and its derivatives, analyze the structure-activity relationships (SAR) that govern their biological effects, and examine their application as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[3][6] This scaffold is a bioisostere of indole and is found in a variety of synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties.[2][3][5][7]

The success of indazole-based drugs such as Axitinib, Pazopanib, and Niraparib underscores the scaffold's utility in targeting protein kinases.[4][5] The specific substitution pattern on the indazole ring profoundly influences the compound's potency, selectivity, and pharmacokinetic properties. The introduction of chlorine atoms at the 5 and 7 positions, for example, imparts distinct electronic and steric properties that can be exploited to optimize interactions with target proteins.[8] This guide focuses specifically on the 5,6-dichloro substitution pattern, a key feature in a new generation of potent kinase inhibitors.

Synthetic Strategies for Indazole Derivatives

The construction of the indazole core and its subsequent derivatization are critical steps in the drug discovery process. A multitude of synthetic routes have been developed, offering flexibility in accessing a wide range of analogs.

Core Synthesis: Building the Indazole Nucleus

The fundamental challenge in indazole synthesis is the formation of the pyrazole ring fused to the benzene precursor. Modern organic synthesis provides several robust methods.

  • Cyclization of o-Haloaryl N-Sulfonylhydrazones: A versatile approach involves the copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. This method demonstrates good functional group tolerance, allowing for the synthesis of variously substituted 1H-indazoles.[6]

  • Direct Aryl C-H Amination: Another strategy utilizes the direct C-H amination of arylhydrazones. Oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate this transformation under metal-free conditions, providing a clean route to the 1H-indazole products.[6]

  • 1,3-Dipolar Cycloaddition: The reaction of arynes with diazo compounds, often generated in situ from N-tosylhydrazones, represents a powerful [3+2] annulation strategy to construct the indazole skeleton.[9]

G cluster_0 Core Indazole Synthesis Strategies Precursors Precursors Methods Methods Product Product o-Haloaryl Hydrazones o-Haloaryl Hydrazones Cu-Catalyzed Cyclization Cu-Catalyzed Cyclization o-Haloaryl Hydrazones->Cu-Catalyzed Cyclization [6] 1H-Indazole Core 1H-Indazole Core Cu-Catalyzed Cyclization->1H-Indazole Core Arylhydrazones Arylhydrazones C-H Amination (PIFA) C-H Amination (PIFA) Arylhydrazones->C-H Amination (PIFA) [6] C-H Amination (PIFA)->1H-Indazole Core Arynes + Diazo Compounds Arynes + Diazo Compounds 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Arynes + Diazo Compounds->1,3-Dipolar Cycloaddition [13] 1,3-Dipolar Cycloaddition->1H-Indazole Core 1H-Indazole Core->Product

Caption: Key synthetic pathways to the 1H-indazole core.

Derivatization: The Path to Functional Analogs

Once the this compound core is obtained, further functionalization is achieved through standard cross-coupling reactions. For instance, creating C-C bonds at specific positions is commonly accomplished using Suzuki or Stille coupling, while C-N bonds are often formed via Buchwald-Hartwig amination. These reactions enable the systematic introduction of diverse substituents to probe the structure-activity relationship.

Structure-Activity Relationship (SAR) of this compound Analogs

The goal of derivatization is to optimize the compound's interaction with its biological target. For this compound derivatives, a primary focus has been the inhibition of FGFR kinases. The SAR exploration is a logical, iterative process.

G cluster_workflow SAR-Driven Lead Optimization Workflow A Design & Synthesize New Analog B Biochemical Assay (e.g., Kinase IC50) A->B C Cellular Proliferation Assay (e.g., MTT, EC50) B->C D Analyze Data (Potency, Selectivity) C->D E In Silico Modeling (Docking Studies) D->E F Identify Key Interactions & Design Next Analog D->F E->F F->A Iterate

Caption: Iterative workflow for optimizing lead compounds.

A key example comes from a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives developed as potent FGFR inhibitors.[4] The 6-(2,6-dichloro-3,5-dimethoxyphenyl) moiety serves as a critical anchor. The SAR investigation focused on modifying the C4 position with various carboxamide groups.

Causality Behind Experimental Choices: The rationale for these modifications is to explore the solvent-exposed region of the kinase's ATP-binding pocket. By introducing different substituents at the C4 position, researchers can probe for additional hydrogen bonds, hydrophobic interactions, or ionic interactions that enhance binding affinity and selectivity. The choice of a piperazine moiety, for instance, often improves aqueous solubility and provides a handle for further modification.[4]

Compound IDC4-SubstituentFGFR1 IC50 (nM)Reference
28a Phenylcarboxamide69.1[4]
28b 3-Acetylphenylcarboxamide< 76.4 µM L⁻¹ (Potency increase noted)[4]
28d 3-Methoxyphenylcarboxamide< 57.0 µM L⁻¹ (Potency increase noted)[4]
31 N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide30.2[4]

Key SAR Insights:

  • Meta-Substitution: Introducing acetyl or methoxy groups at the meta-position of the C4-phenyl ring increased activity compared to para-substitution, suggesting a specific spatial requirement in the binding pocket.[4]

  • Piperazine Moiety: The introduction of a 4-methylpiperazine group via a phenylcarboxamide linker resulted in the most potent compound in the series (IC50 = 30.2 nM), highlighting the importance of this group for enhancing potency, likely through improved pharmacokinetics or additional interactions with the target.[4]

Biological Target and Therapeutic Application: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases. Aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, is a known driver in various cancers, including bladder, lung, and breast cancer.[6] Therefore, inhibiting FGFRs is a validated therapeutic strategy.

G cluster_pathway Mechanism of Kinase Inhibition RTK FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ATP Pocket Substrate Substrate Protein RTK:f3->Substrate Phosphorylates X RTK:f3->X Inhibition ATP ATP ATP->RTK:f4 Binds Inhibitor This compound Derivative Inhibitor->RTK:f4 Competitively Binds PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS-MAPK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation X->Substrate

Caption: Competitive inhibition of FGFR by an indazole derivative.

This compound derivatives act as ATP-competitive inhibitors. They bind to the ATP pocket in the intracellular kinase domain of FGFR, preventing the binding of ATP. This action blocks the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade that leads to cell proliferation and survival.[4] Docking studies have shown that the 3-aminoindazole group often occupies the hinge region of the kinase, forming crucial hydrogen bonds, while the rest of the molecule extends into the binding pocket to form additional interactions.[4]

Experimental Protocols: A Self-Validating System

The trustworthiness of preclinical data relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of a C4-Substituted Analog (General Suzuki Coupling)

This protocol describes a general procedure for introducing an aryl group at a halogenated position of the indazole core, based on common synthetic transformations.[10]

  • Reaction Setup: To a solution of a bromo- or iodo-substituted this compound (1.0 equiv.) in a 4:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 equiv.) and cesium carbonate (1.5 equiv.).

  • Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 15 minutes. Add Pd(dppf)Cl₂ (5 mol%).

  • Heating: Seal the reaction vessel and heat the mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of an inhibitor against a target kinase.

  • Reagents: Prepare solutions of the purified kinase (e.g., FGFR1), a suitable peptide substrate, ATP, and the test compound (serially diluted in DMSO).

  • Reaction Mixture: In a 96-well plate, combine the kinase, substrate, and test compound in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: MTT Cell Proliferation Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[11]

  • Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly validated and promising starting point for the design of novel kinase inhibitors. The synthetic accessibility and the potential for systematic modification at multiple positions allow for fine-tuning of potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship studies have successfully guided the development of potent FGFR inhibitors with nanomolar activity.

Future work in this area will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing oral bioavailability, and overcoming potential drug resistance mechanisms. The continued exploration of novel substitutions on the this compound core, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Vertex AI Search, Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF.
  • PubMed, Pharmacological properties of indazole derivatives: recent developments.
  • National Institutes of Health (NIH), Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • MDPI, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • IJCRT, STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES.
  • PubMed Central (PMC), Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem, 5,7-Dichloro-1H-indazole|CAS 50477-27-5.
  • Technical Disclosure Commons, Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
  • ResearchGate, Synthesis of Substituted Indazole-5,6-dicarbonitriles | Request PDF.
  • RSC Publishing, Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • National Institutes of Health (NIH), Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ResearchGate, Structure activity relationship of the synthesized compounds.
  • Organic Chemistry Portal, Indazole synthesis.
  • Benchchem, A Head-to-Head Comparison of Dichloro-1H-Indazole Derivatives as Kinase Inhibitors.
  • PubMed Central (PMC), Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Caribbean Journal of Sciences and Technology, CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate, Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • PubMed Central (PMC), Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
  • MDPI, Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubMed, The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • PubMed, Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
  • Journal of Applied Pharmaceutical Science, Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
  • Letters in Drug Design & Discovery, Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • PubMed, Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines.
  • ACS Publications, Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • ResearchGate, Different biological activities reported with Indazole derivatives.
  • Benchchem, A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
  • NINGBO INNO PHARMCHEM CO.,LTD., The Role of Indazole Derivatives in Modern Drug Discovery.
  • MDPI, Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • New Journal of Chemistry (RSC Publishing), Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors.
  • PubMed, Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.

Sources

Methodological & Application

protocol for synthesizing 5,6-dichloro-1H-indazole in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 5,6-Dichloro-1H-indazole

Abstract

This document provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of this compound, a key heterocyclic building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors for oncology.[1][2] This protocol is designed for researchers in chemistry and drug development, offering a step-by-step methodology grounded in established chemical principles. The synthesis proceeds via a classical and reliable pathway: the diazotization of 2-amino-4,5-dichlorotoluene, followed by an in situ intramolecular cyclization. This guide emphasizes not only the procedural steps but also the underlying reaction mechanisms and critical safety considerations, particularly concerning the handling of thermally unstable diazonium salt intermediates.[3][4]

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is of immense interest in drug discovery.[5] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions, most notably hydrogen bonding at the N1-H position. Consequently, indazole derivatives are central to many approved therapeutics and clinical candidates, particularly in oncology.[2][6] The specific compound, this compound, provides a synthetically valuable scaffold where the chlorine substituents offer metabolic stability and precise vectors for further chemical elaboration in structure-activity relationship (SAR) studies.

Synthesis Overview and Reaction Mechanism

The synthesis of this compound is achieved through a two-stage, one-pot reaction sequence starting from 2-amino-4,5-dichlorotoluene.

  • Diazotization: The primary aromatic amine of the starting material is converted into a diazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[3]

  • Intramolecular Cyclization: The generated diazonium salt is an electrophilic species. It undergoes a subsequent intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the electron-rich benzene ring, leading to the formation of the five-membered pyrazole ring fused to the benzene core. The loss of a proton re-establishes aromaticity, yielding the stable 1H-indazole product.[8][9]

The overall transformation is depicted below.

Synthesis_Workflow Figure 1: Overall Synthetic Pathway start 2-Amino-4,5-dichlorotoluene intermediate In situ Diazonium Salt Intermediate start->intermediate 1. HCl, H₂O 2. NaNO₂, 0-5 °C (Diazotization) product This compound intermediate->product Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is intended for execution by trained chemists in a properly equipped laboratory fume hood. Adherence to all safety precautions is mandatory.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
2-Amino-4,5-dichlorotoluene6641-93-6176.0410.0 g (56.8 mmol)Starting material
Hydrochloric Acid (conc., 37%)7647-01-036.4630 mLCorrosive; use with caution
Sodium Nitrite (NaNO₂)7632-00-069.004.1 g (59.4 mmol)Oxidizer, toxic; handle with care[10][11]
Deionized Water (H₂O)7732-18-518.02~500 mLFor solutions and work-up
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization
Ethyl Acetate (EtOAc)141-78-688.11~300 mLExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Starch-Iodide Test PaperN/AN/ASeveral stripsTo test for excess nitrous acid
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer (-20 to 100 °C range)

  • 100 mL dropping funnel

  • Ice-salt bath

  • 1 L separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration (Büchner funnel, filter flask, beakers)

  • Recrystallization apparatus

Step-by-Step Synthesis Procedure
  • Preparation of Amine Salt Solution: In the 500 mL three-neck flask, combine 2-amino-4,5-dichlorotoluene (10.0 g, 56.8 mmol) and 100 mL of deionized water. Place the flask in an ice bath on a magnetic stirrer.

  • Slowly add concentrated hydrochloric acid (30 mL) to the stirring suspension. The starting material will dissolve with slight warming to form the hydrochloride salt. Stir until a homogeneous solution is obtained.

  • Diazotization: Cool the solution to 0–5 °C using an ice-salt bath. Ensure the thermometer is submerged in the reaction mixture. Maintain this temperature range throughout the next step.

  • Prepare a solution of sodium nitrite (4.1 g, 59.4 mmol, 1.05 eq) in 30 mL of deionized water. Transfer this solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution over approximately 30-45 minutes. Causality Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 5 °C, which could lead to the decomposition of the unstable diazonium salt.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes. The solution may change color to a dark brown or reddish hue.

  • Reaction Monitoring & Quenching: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instantaneous blue-black color) indicates that all the amine has reacted. If the test is negative, add a small amount (0.1 g) of sodium nitrite and re-test after 5 minutes. To quench any remaining excess nitrous acid, add a small amount of sulfamic acid or urea until the starch-iodide test is negative.

  • Cyclization and Work-up: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours. During this time, the intramolecular cyclization occurs, and the product may begin to precipitate.

  • Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8 (test with pH paper). Be cautious as significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization.

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol or toluene. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to light brown crystalline solid
Yield 70-85% (typical)
Melting Point ~175-178 °C (literature values may vary)
¹H NMR (DMSO-d₆)Expect signals for the aromatic protons and the N-H proton. A broad singlet for the N-H proton is expected around δ 13.0-13.5 ppm. Aromatic protons will appear in the δ 7.5-8.0 ppm range.[12]
¹³C NMR (DMSO-d₆)Expect signals corresponding to the seven carbon atoms of the indazole core.[13]
Mass Spec (EI) Expected M⁺ peak at m/z = 186, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, M+4 peak at ~10%).

Critical Safety Precautions

The synthesis of diazonium salts carries inherent risks. Strict adherence to safety protocols is essential.[3][4]

  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold solution.[3]

  • Temperature Control: The diazotization reaction must be maintained below 5 °C. Runaway reactions can lead to rapid gas evolution (N₂) and pressure buildup.

  • Reagent Stoichiometry: Use only a stoichiometric or slight excess (1.05 eq) of sodium nitrite. A large excess can lead to unwanted side reactions and increased risk.[4]

  • Ventilation: All operations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves at all times.

  • Sodium Nitrite Handling: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[11][14] Keep it away from combustible materials and avoid ingestion or inhalation.

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

References

  • National Center for Biotechnology Information (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
  • National Center for Biotechnology Information (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PubMed Central.
  • ResearchGate (2015). Reactive Chemical Hazards of Diazonium Salts.
  • ACS Publications (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • ACS Publications (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters.
  • ResearchGate (2020). Request PDF: Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.
  • Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: sodium nitrite.
  • Scribd (n.d.). Sodium Nitrite Safety Guide.
  • Anhui Newman Fine Chemicals Co., Ltd. (2024). When using sodium nitrite, the following precautions should be taken to ensure safety.
  • Organic Chemistry Portal (n.d.). Indazole synthesis.
  • MDPI (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Organic Syntheses (n.d.). Indazole.
  • Wiley Online Library (2007). Supporting Information for "A Novel Synthesis of 1H-Indazoles via [3+2] Cycloaddition of Diazo Compounds and Arynes".
  • Royal Society of Chemistry (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information.
  • ResearchGate (n.d.). Synthesis of 1H-indazole derivatives | Download Scientific Diagram.
  • National Center for Biotechnology Information (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Google Patents (n.d.). US3349073A - Processes for preparing diazoamino compounds and azo amino compounds.
  • Organic Chemistry Portal (n.d.). Diazotisation.

Sources

using 5,6-dichloro-1H-indazole in a kinase inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Framework for Characterizing Novel Kinase Inhibitors: Using 5,6-dichloro-1H-indazole in a Luminescence-Based Kinase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for clinical use.[1][2] This document provides a comprehensive guide for the initial biochemical characterization of novel indazole-based compounds, using this compound as a representative example. We present a detailed, self-validating protocol for determining the inhibitory potency (IC₅₀) of a test compound against a generic protein kinase using the robust and highly sensitive ADP-Glo™ luminescence-based assay. This guide emphasizes the causality behind experimental choices, from assay selection to data interpretation, and outlines a clear workflow for researchers aiming to validate new chemical entities as potential kinase inhibitors.

Part 1: Foundational Concepts in Kinase Inhibition

The Kinase Reaction: The Engine of Cellular Signaling

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein.[3][4] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes.[4] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of "druggable" targets.[5] Any kinase assay fundamentally measures the progression of this reaction:

Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

Inhibitors are compounds that interfere with this process, and assays are designed to quantify the extent of this interference.

The Indazole Scaffold: A Privileged Core for Kinase Inhibitors

The indazole heterocyclic ring system is a cornerstone of modern kinase inhibitor design.[1][2] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the hinge-binding motif of the native ATP molecule.[1][2] Marketed drugs such as Axitinib and Pazopanib feature this core, demonstrating its clinical and commercial significance.[1] While this compound itself is a basic scaffold, its derivatives have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Polo-like kinase 4 (PLK4).[1][6][7] This makes it an excellent starting point for fragment-based drug discovery and lead optimization campaigns.[8]

Rationale for Assay Selection: Why Luminescence?

Several technologies exist to measure kinase activity, including radiometric, fluorescence-based (FRET), and luminescence-based methods.[9][10]

  • Radiometric Assays: Considered the "gold standard" for direct measurement, they use radio-labeled ATP (e.g., ³²P or ³³P) but involve significant safety, handling, and disposal considerations.[11]

  • Fluorescence Resonance Energy Transfer (FRET): These assays are powerful and enable continuous measurement but often require custom-labeled peptide substrates, which can be costly and specific to one kinase.[12][13][14]

  • Luminescence-Based Assays: These assays measure changes in ATP or ADP levels.[15] The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4] This format offers exceptional sensitivity, a stable "glow-type" signal, and broad applicability across virtually all kinases without the need for modified substrates, making it ideal for high-throughput screening and inhibitor profiling.[4][16][17]

For this guide, we will detail a protocol using the ADP-Glo™ luminescence-based system due to its robustness, sensitivity, and broad utility.

Part 2: Pre-Experimental Design and Preparation

Success in a kinase assay is built on meticulous preparation. Inconsistent reagents or poor compound handling are common sources of variability.[18]

Compound Handling: this compound
  • Solubility Testing: Before preparing a stock solution, determine the solubility of this compound in 100% dimethyl sulfoxide (DMSO). Most small molecules are soluble to at least 10-20 mM.

  • Stock Solution Preparation: Prepare a concentrated primary stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[18]

  • DMSO Concentration Control: Kinase activity can be sensitive to DMSO.[3] It is critical to maintain a consistent final DMSO concentration across all wells of the assay plate (including controls), typically ≤1%. For a 10 mM stock, this requires serial dilutions in buffer before adding to the final reaction.

Reagent Preparation and Optimization

The concentrations of kinase, substrate, and ATP are critical variables that must be optimized for each specific kinase system to ensure the assay is run under initial velocity conditions.[19] This protocol assumes these parameters have been predetermined.

Table 1: Typical Reagent and Buffer Composition

Component Stock Concentration Final Concentration Purpose
Kinase Buffer
HEPES, pH 7.5 1 M 50 mM Buffering agent to maintain pH.
Brij-35 10% 0.01% Non-ionic detergent to prevent aggregation.
MgCl₂ 1 M 10 mM Essential cofactor for kinase activity.[20]
EGTA 0.5 M 1 mM Chelator to prevent activity of contaminating metalloproteases.
Reaction Components
Target Kinase (Varies) (Enzyme-specific) The enzyme being assayed.
Substrate (Peptide/Protein) (Vries) Kₘ or 2-3x Kₘ The molecule to be phosphorylated.
ATP 10 mM Kₘ(ATP) The phosphate donor.[19]

| this compound | 10 mM | (Variable) | The test inhibitor. |

Note: The optimal concentration of kinase and substrate should be determined empirically to achieve approximately 10-30% ATP consumption in the linear range of the reaction.

Part 3: Experimental Protocol for IC₅₀ Determination

This protocol describes a 10-point dose-response experiment in a 384-well plate format to determine the IC₅₀ value of this compound.[21]

Workflow Overview

The experimental workflow involves preparing the inhibitor dilutions, initiating the kinase reaction, stopping the reaction while simultaneously depleting remaining ATP, and finally converting the generated ADP into a luminescent signal for detection.

G cluster_reaction Reaction Phase (in 384-well plate) cluster_detection Detection Phase prep_inhibitor 1. Prepare serial dilutions of this compound add_inhibitor 4. Add inhibitor dilutions and controls to plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Kinase + Substrate Master Mix add_enzyme 5. Add Kinase/Substrate mix to wells prep_enzyme->add_enzyme prep_atp 3. Prepare ATP Initiation Solution start_reaction 7. Initiate reaction with ATP Incubate (e.g., 60 min) prep_atp->start_reaction add_inhibitor->add_enzyme pre_incubate 6. Pre-incubate (15 min) Inhibitor + Kinase add_enzyme->pre_incubate pre_incubate->start_reaction add_adpglo 8. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate (40 min) start_reaction->add_adpglo add_detection 9. Add Kinase Detection Reagent (Converts ADP to ATP + Luciferase reaction) Incubate (30 min) add_adpglo->add_detection read_plate 10. Read Luminescence add_detection->read_plate

Caption: Workflow for an ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology

Plate Layout:

  • Columns 1-22: Test compound serial dilutions.

  • Column 23: "No Inhibitor" control (Vehicle/DMSO only). This represents 0% inhibition or 100% enzyme activity.

  • Column 24: "No Enzyme" control (Buffer only). This represents 100% inhibition or 0% enzyme activity.

Procedure:

  • Inhibitor Dilution Series: a. Prepare a 10-point, 2-fold or 3-fold serial dilution of this compound in kinase buffer, starting from the highest desired concentration. Ensure the DMSO concentration is constant in every dilution. b. Add 2.5 µL of each inhibitor dilution to the appropriate wells of a 384-well assay plate. c. Add 2.5 µL of kinase buffer with the equivalent DMSO concentration to the "No Inhibitor" control wells. d. Add 2.5 µL of kinase buffer to the "No Enzyme" control wells.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase buffer. b. Add 2.5 µL of this master mix to all wells except the "No Enzyme" controls. Add 2.5 µL of buffer to the "No Enzyme" wells instead. c. Cover the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[17] d. Prepare a 2X ATP solution in kinase buffer. e. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL. f. Cover the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Signal Generation & Detection (Following ADP-Glo™ Protocol): a. Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light.[15][22] d. Incubate for 30 minutes at room temperature, protected from light. e. Read the luminescence on a plate reader (e.g., Promega GloMax® or equivalent).

Part 4: Data Analysis and Interpretation

Data Normalization

The raw relative light unit (RLU) data must be normalized to determine the percent inhibition for each compound concentration.

  • Average Controls: Calculate the average RLU for the "No Inhibitor" control (RLU_max) and the "No Enzyme" control (RLU_min).

  • Calculate Percent Activity: For each test well (RLU_test), calculate the percent kinase activity: % Activity = [(RLU_test - RLU_min) / (RLU_max - RLU_min)] * 100

  • Calculate Percent Inhibition: % Inhibition = 100 - % Activity

IC₅₀ Curve Fitting

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[5]

Table 2: Example Data for IC₅₀ Determination

[Inhibitor] (nM) Log [Inhibitor] Avg. RLU % Inhibition
10000 4.00 15,500 97.8%
3333 3.52 18,200 94.5%
1111 3.05 35,000 73.1%
370 2.57 75,000 23.8%
123 2.09 88,000 8.8%
41 1.61 94,000 1.5%
13.7 1.14 95,100 0.2%
4.6 0.66 95,400 -0.2%
1.5 0.18 95,500 -0.3%
0 - 95,300 0.0%
No Enzyme Control - 12,000 (RLU_min) 100.0%

| No Inhibitor Control | - | 95,300 (RLU_max) | 0.0% |

Note: This is illustrative data. Actual RLU values will vary based on the kinase, reagents, and instrument used.

Part 5: Advanced Concepts and Next Steps

The Critical Importance of Selectivity Profiling

Determining a potent IC₅₀ against a single target is only the first step.[5] Due to the structural similarity of the ATP-binding site across the human kinome, many inhibitors are not perfectly selective.[23] Off-target inhibition can lead to cellular toxicity or unexpected side effects.[18] Therefore, it is essential to profile promising compounds against a broad panel of kinases.[17][23]

G cluster_panel Kinase Selectivity Panel compound Test Compound (this compound derivative) k1 Target Kinase (e.g., FGFR1) compound->k1 High Potency (Low IC₅₀) k2 Off-Target 1 (e.g., VEGFR2) compound->k2 Moderate Potency k3 Off-Target 2 (e.g., PDGFRβ) compound->k3 Moderate Potency k4 Off-Target 3 (e.g., c-KIT) compound->k4 Low Potency (High IC₅₀) k_n Off-Target N (e.g., AXL) compound->k_n Low Potency k_etc ...

Caption: Conceptual Diagram of Kinase Selectivity Profiling.

A selective compound will show high potency against the intended target and significantly lower potency against other kinases.[21] This profiling is crucial for guiding the next stages of drug development.[5]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Kinase Assays

Problem Possible Cause(s) Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting, especially with small volumes.- Reagent inhomogeneity. - Use calibrated pipettes; consider automated liquid handlers.- Ensure all master mixes are thoroughly mixed before dispensing.[18]
Low Signal or No Activity (Low RLU_max) - Inactive enzyme.- Incorrect buffer components (e.g., missing MgCl₂).- Substrate or ATP degradation. - Use a fresh aliquot of kinase; verify activity with a known positive control inhibitor.- Prepare fresh buffers and double-check composition.[18]
High Background (High RLU_min) - ATP contamination in reagents (enzyme or substrate prep). - Use high-purity reagents (e.g., ATP-free BSA if used as a carrier).- Run a buffer-only control to check for reagent contamination.

| Inconsistent IC₅₀ Values | - Compound precipitation at high concentrations.- Variable pre-incubation or reaction times. | - Check compound solubility in the final assay buffer.- Maintain consistent timing for all steps across experiments.[18] |

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Pubmed Central. (n.d.).
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • UCL Discovery. (n.d.).
  • PubMed. (2022).
  • BPS Bioscience. (n.d.).
  • Benchchem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Promega Corporation. (n.d.).
  • NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Royal Society of Chemistry. (2016). Understanding Luminescence Based Screens.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • ResearchGate. (n.d.).
  • PMC. (2021).
  • PMC. (n.d.).
  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • ScienceDirect. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • PubMed. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
  • protocols.io. (2024). In vitro kinase assay.
  • Benchchem. (2025).
  • BioWorld. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer.
  • PMC. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • PMC. (2023).

Sources

preparation of 5,6-dichloro-1H-indazole stock solutions for cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Preparation and Handling of 5,6-dichloro-1H-indazole Stock Solutions for Cell-Based Assays

Introduction

This comprehensive guide provides a detailed, field-proven protocol for the preparation, handling, and quality control of this compound stock solutions. It is designed to equip researchers with the necessary technical knowledge and practical steps to ensure the integrity and reliability of their experimental outcomes.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the compound's properties and associated hazards is the first step in a self-validating protocol.

1.1. Key Properties

  • Molecular Formula: C₇H₄Cl₂N₂

  • Molecular Weight: 187.03 g/mol [1][2]

  • Appearance: Solid[1]

  • Purity: Typically ≥97%[1]

  • Solubility: While extensive quantitative data is not widely published, indazole derivatives generally exhibit low solubility in aqueous media and good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[3]

  • Storage (as solid): Store in a dark place, sealed in a dry environment at 2-8°C for long-term stability.[1]

1.2. Critical Safety Precautions

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][4]. Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5][6]

  • Handling Environment: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.[7]

  • Waste Disposal: Dispose of all contaminated materials and waste solutions in accordance with institutional and local environmental regulations.[4][5]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, call a poison control center or doctor.[4][6]

The Science of Stock Solutions: Core Principles

The choices made during stock preparation directly impact data quality. This section explains the causality behind the protocol.

2.1. The Solvent of Choice: Anhydrous DMSO

For hydrophobic small molecules like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions.[8]

  • Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic compounds that are otherwise insoluble in water.[8] It is also miscible with the aqueous cell culture media used in assays.

  • Critical Consideration - Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Water contamination can significantly decrease the solubility of the compound, potentially leading to its precipitation over time or during freeze-thaw cycles.[9]

  • Expert Recommendation: Always use a fresh, unopened bottle or a properly desiccated stock of anhydrous, high-purity DMSO (≥99.9%) for preparing primary stock solutions.

2.2. High Concentration & Strategic Aliquoting

  • Primary Stock Concentration: Preparing a highly concentrated primary stock (e.g., 10 mM to 50 mM) is a standard practice. This allows for minimal volumes of the stock to be added to the final cell culture, ensuring the final DMSO concentration remains non-toxic to most cell lines (typically well below 0.5%, with <0.1% being ideal).

  • The Value of Aliquoting: Once prepared, the primary stock solution should be immediately divided into smaller, single-use aliquots. This practice is crucial for:

    • Preventing Contamination: Minimizes the risk of introducing contaminants into the main stock.

    • Maintaining Stability: Avoids the detrimental effects of repeated freeze-thaw cycles, which can cause compound degradation and precipitation from the supersaturated solution.[9]

Detailed Experimental Protocols

This section provides step-by-step methodologies for preparing stock and working solutions.

3.1. Protocol: Preparation of a 10 mM Primary Stock Solution

  • Pre-Experiment Checklist:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Ensure all glassware is clean and dry.

    • Pre-warm a bottle of anhydrous DMSO to room temperature.

  • Calculation: Determine the mass of this compound required.

    • The molecular weight (MW) is 187.03 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need: Mass (g) = Concentration (mol/L) × Volume (L) × MW (g/mol)

    • For 1 mL (0.001 L) of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 187.03 g/mol × 1000 mg/g = 1.87 mg

  • Procedure:

    • Step 1: Accurately weigh 1.87 mg of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial. Note: For small quantities, it is often best to add the solvent directly to the supplier's vial to avoid transfer loss.

    • Step 2: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

    • Step 3: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Step 4: Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be used as a last resort, but care must be taken to avoid compound degradation.

    • Step 5: Once fully dissolved, immediately prepare single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting (amber) microcentrifuge tubes.

    • Step 6: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Step 7: Store aliquots at -20°C or -80°C.

3.2. Protocol: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by serially diluting the primary stock into the complete cell culture medium.

  • Important Principle: To avoid precipitation, perform an intermediate dilution step if a large dilution factor is required. Never dilute the concentrated DMSO stock directly into a large volume of aqueous medium in one step. The final concentration of DMSO in the assay should be kept constant across all treatments, including the vehicle control.

Data Presentation: Example Dilution Scheme

The following table outlines a typical two-step dilution strategy to achieve a final assay concentration of 1 µM from a 10 mM primary stock, assuming a final assay volume of 100 µL per well.

StepDescriptionCalculation Example (for 1 µM final)Resulting Solution
1. Primary Stock High-concentration stock in 100% anhydrous DMSO.N/A10 mM this compound
2. Intermediate Stock A 100-fold dilution of the primary stock into complete cell culture medium. This creates a 100X working stock.Add 2 µL of 10 mM Primary Stock to 198 µL of cell culture medium. Mix well by pipetting.100 µM Intermediate Stock (in 1% DMSO)
3. Final Assay Plate A 100-fold dilution of the intermediate stock into the final assay well containing cells in culture medium.Add 1 µL of the 100 µM Intermediate Stock to a well containing 99 µL of cells in medium.1 µM final concentration in the well. Final DMSO concentration: 0.01%
Vehicle Control A control group treated with the same final concentration of DMSO as the compound-treated wells to account for any solvent effects.Prepare a "100X Vehicle" (1% DMSO in media). Add 1 µL of this to a control well containing 99 µL of cells in medium.Final DMSO concentration: 0.01%

Workflow Visualization

The following diagram illustrates the complete workflow from receiving the solid compound to its final application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation (Day of Use) powder Solid Compound (this compound) weigh Weigh 1.87 mg powder->weigh dissolve Vortex / Sonicate to Dissolve weigh->dissolve dmso Add 1.0 mL Anhydrous DMSO dmso->dissolve primary_stock Primary Stock (10 mM in 100% DMSO) dissolve->primary_stock aliquot Aliquot into Single-Use Vials primary_stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Day of Experiment intermediate Prepare Intermediate Stock (e.g., 100X in Media) thaw->intermediate plate Add to Assay Plate (Cells in Media) intermediate->plate incubate Incubate & Analyze plate->incubate

Caption: Workflow for preparing this compound solutions.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Compound Fails to Dissolve in DMSO - Insufficient mixing.- Compound purity/quality issue.- DMSO has absorbed water.- Continue vortexing and/or sonicate for 10-15 minutes.[7]- Gently warm the solution to 37°C.- Use a fresh, sealed bottle of anhydrous DMSO.[9]
Precipitate Forms in Media - Final concentration exceeds the compound's aqueous solubility limit.- Improper dilution technique (shock precipitation).- Lower the final assay concentration.- Perform serial dilutions in the cell culture medium rather than a single large dilution step.- Ensure the final DMSO concentration is as low as possible (<0.5%).
Inconsistent/Non-Reproducible Data - Stock solution degradation due to multiple freeze-thaw cycles.- Inaccurate pipetting.- Stock concentration is incorrect.- Cell health.- Always use a fresh aliquot for each experiment.- Calibrate pipettes regularly.- Re-prepare the primary stock solution, carefully verifying all calculations and measurements.- Always include a vehicle control and positive/negative controls.

References

  • 5,6-Dichloro-1H-indole | C8H5Cl2N | CID 10487776. PubChem. [Link]
  • SAFETY D
  • 5,6-Dichloro-1H-benzo[d]imidazole.
  • 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681. PubChem. [Link]
  • 5,6-Dichloro-1H-benzimidazole. Quinoline. [Link]
  • Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. PubMed. [Link]
  • Solubility D
  • Dimethyl Sulfoxide (DMSO)
  • 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole.

Sources

The Strategic Application of 5,6-dichloro-1H-indazole in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening low molecular weight compounds (fragments), typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[1][2] The indazole scaffold, a privileged structure in medicinal chemistry, has emerged as a particularly fruitful starting point for the development of potent kinase inhibitors.[3][4][5] This application note provides a detailed guide on the strategic use of a specific, yet underexplored fragment, 5,6-dichloro-1H-indazole , in FBDD campaigns, with a focus on targeting protein kinases.

The Rationale for this compound in FBDD

The indazole core is a bioisostere of indole and is present in numerous approved anti-cancer drugs, such as axitinib and pazopanib, which are known kinase inhibitors.[3][5] The dichlorination at the 5 and 6 positions of the indazole ring offers several strategic advantages for a fragment library:

  • Modulated Physicochemical Properties: The two chlorine atoms significantly influence the electronic properties of the aromatic system, potentially enhancing binding interactions through halogen bonding or by altering the pKa of the indazole nitrogen atoms.

  • Defined Exit Vectors: The chlorine substituents provide specific vectors for synthetic elaboration, allowing for controlled "fragment growing" into adjacent pockets of a target's active site.[6][7]

  • Kinase Hinge-Binding Potential: The 1H-indazole-3-amine substructure is a known and effective hinge-binding fragment in protein kinases.[4] While this compound itself is not an amine, its core structure provides a well-precedented starting point for derivatization to target the kinase hinge region.

  • Proven Efficacy of Dichloro-Indazole Analogs: Research has demonstrated that dichloro-substituted indazole derivatives can be potent inhibitors of kinases like Fibroblast Growth Factor Receptors (FGFRs).[3][8][9][10] For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have shown significant inhibitory activity against FGFR1.[8][11]

PropertyValue (Estimated)Source
Molecular Weight~187.03 g/mol Inferred from structure
cLogP~2.5 - 3.0Estimated based on analogs[12]
H-Bond Donors1Inferred from structure
H-Bond Acceptors2Inferred from structure
Rotatable Bonds0Inferred from structure

Table 1: Estimated Physicochemical Properties of this compound, demonstrating its compliance with the "Rule of Three" for fragment screening.

FBDD Workflow for this compound

A typical FBDD campaign utilizing this compound would follow a multi-stage process, beginning with primary screening to identify weak binders, followed by rigorous hit validation and subsequent hit-to-lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screening (NMR, SPR, Thermal Shift) A->B C Initial Hits (Weak Binders) B->C D Orthogonal Biophysical Methods (e.g., ITC) C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Validated Hits with Binding Mode E->F G Structure-Guided Design F->G H Fragment Growing/Linking G->H I Lead Compounds H->I

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols for Screening and Validation

Due to the anticipated weak binding affinity of fragments, highly sensitive biophysical techniques are required for both primary screening and hit validation.[13]

Protocol 1: Primary Screening using Ligand-Observed NMR Spectroscopy

Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful methods for identifying binders from a fragment library.[14][15][16] They are particularly advantageous as they do not require isotopic labeling of the target protein.

A. Saturation Transfer Difference (STD) NMR Protocol

STD NMR detects binding by irradiating the protein and observing the transfer of saturation to the bound ligand.[17][18]

  • Sample Preparation:

    • Prepare a stock solution of the target kinase (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a stock solution of this compound (or a cocktail of fragments) at a concentration of 10-20 mM in a compatible deuterated solvent (e.g., DMSO-d₆).

    • The final NMR sample should contain the target protein and the fragment at a molar ratio of approximately 1:100 (e.g., 20 µM protein and 2 mM fragment).

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum of the mixture to ensure the fragment signals are visible and not overlapping with buffer components.

    • Set up the STD experiment with on-resonance irradiation at a frequency where only protein signals resonate (e.g., -0.5 to 0.5 ppm) and off-resonance irradiation at a frequency where no signals are present (e.g., 30-40 ppm).[17]

    • Use a saturation time (typically 1-3 seconds) to allow for efficient magnetization transfer.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum belong to the fragment that binds to the target protein. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein ("epitope mapping").[18]

B. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) Protocol

WaterLOGSY detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein.[15][19][20]

  • Sample Preparation:

    • Sample preparation is similar to STD NMR, but it is critical to ensure the sample is in a predominantly H₂O buffer with a small percentage of D₂O (e.g., 90% H₂O/10% D₂O) for the lock.

  • NMR Experiment Setup:

    • The WaterLOGSY pulse sequence selectively excites the water resonance.

    • Acquire a control WaterLOGSY spectrum of the fragment in the buffer without the protein.

    • Acquire the WaterLOGSY spectrum of the protein-fragment mixture.

  • Data Analysis:

    • In the absence of binding, the fragment signals will have the opposite phase to the water signal.

    • Upon binding to the protein, the fragment signals will flip phase and become positive. This phase change is a clear indicator of binding.[19] It is crucial to run a control without the protein to check for fragment aggregation, which can lead to false positives.[20]

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for validating hits from primary screens as it directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[13][21][22]

  • Sample Preparation:

    • Prepare a solution of the target kinase (e.g., 20-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a solution of the validated fragment hit (e.g., this compound) at a concentration at least 10-20 times higher than the protein concentration (e.g., 500 µM - 1 mM) in the same buffer. It is crucial to ensure the buffer for both protein and ligand are identical to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experiment temperature (e.g., 25°C).

    • Program a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).[22]

    • For very weak binders, a displacement titration method may be necessary, where the fragment's ability to displace a known, higher-affinity ligand is measured.[23]

From Hit to Lead: The Path Forward for this compound

Once this compound is validated as a binder to a kinase of interest, the next phase is to evolve this fragment into a more potent lead compound.

Hit_To_Lead cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Outcome A This compound (Confirmed Binder) B Fragment Growing (Add functional groups at C3, N1, or N2 positions) A->B Structure-Guided Synthesis C Fragment Linking (Connect to another fragment in an adjacent pocket) A->C Requires a second binding fragment D Fragment Merging (Combine with an overlapping fragment) A->D Requires an overlapping binder E Potent Lead Compound (Improved affinity and selectivity) B->E C->E D->E

Figure 2: Strategies for optimizing a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy.[6][7] Guided by the crystal structure of the fragment-protein complex, chemists can synthetically elaborate on the this compound core. For instance, adding a side chain at the N1 or C3 position could extend into a nearby hydrophobic pocket, significantly increasing affinity.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often leading to a dramatic increase in potency due to avidity effects.[24]

  • Fragment Merging: If a second fragment is identified that partially overlaps with the binding site of this compound, a new molecule can be designed that incorporates features of both, creating a novel and potentially more potent scaffold.[6]

The dichlorophenyl moiety of related indazole kinase inhibitors has been shown to occupy hydrophobic pockets in the kinase active site.[3] Therefore, a key strategy would be to use computational modeling and structural biology to guide the growth of the this compound fragment to exploit similar interactions.

Conclusion

This compound represents a promising, albeit underexplored, starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties, coupled with the proven track record of the indazole scaffold and its halogenated derivatives, make it a valuable addition to any fragment library. By employing sensitive biophysical screening techniques like NMR and ITC, and leveraging structure-guided design for hit-to-lead optimization, researchers can effectively utilize this fragment to discover novel and potent therapeutics.

References

  • STD-NMR for fragment screening
  • Design Principles for Fragment Libraries in Academia
  • FBDD: Fragment-Based Drug Discovery - BioSolveIT
  • Concepts and Core Principles of Fragment-Based Drug Design - MDPI
  • Application Notes and Protocols for S3 Fragment Screening Using W
  • Design Principles for Fragment Libraries - PubMed
  • Growing fragments through fragment-linking - ResearchG
  • Development of potent inhibitors by fragment-linking str
  • Fragment-based Lead Preparation in Drug Discovery and Development - Life Chemicals
  • Functionally Diverse Fragment Libraries - NIH
  • Functionally Diverse Fragment Libraries - ACS Public
  • Saturation Transfer Difference (STD) NMR Protocol
  • Saturation Transfer Difference (STD) - NMR experiment procedure - University of Maryland
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC
  • Fragment screening by ligand observed nmr - Bruker
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery - Malvern Panalytical
  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed
  • New tricks for old methods: STD NMR - Practical Fragments
  • WaterLOGSY detects that fragments bind the protein target through a...
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - Molecules
  • Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one
  • NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR w
  • Isothermal titration calorimetry for drug design - ResearchG
  • Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC - NIH
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI
  • 5,6-Dichloro-1H-indole - PubChem
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central
  • 1H-Indazole, 5-chloro- - PubChem
  • This compound-3-carboxylic acid - Sigma-Aldrich
  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titr
  • 5,7-Dichloro-1H-indazole - Benchchem
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • 5,6-Dichloro-1H-benzimidazole - Quinoline
  • Hit validation and lead optimization in early drug discovery using Isothermal Titr
  • Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins - PubMed
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole synthesis - Organic Chemistry Portal
  • A Head-to-Head Comparison of Dichloro-1H-Indazole Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC
  • Synthesis of Substituted Indazole-5,6-dicarbonitriles - ResearchG
  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors - ACS Public
  • Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Rel
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold - Benchchem
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH

Sources

Synthetic Routes for Derivatization of the 5,6-Dichloro-1H-Indazole Core: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 5,6-Dichloro-1H-Indazole Scaffold

The this compound core is a heterocyclic motif of significant interest in the fields of medicinal chemistry and drug development.[1][2] As a bioisostere of indole, the indazole nucleus is a key constituent in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1] The specific substitution of chlorine atoms at the 5 and 6 positions of the indazole ring provides a unique electronic and steric profile, making it a valuable starting point for the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[3] This guide provides detailed synthetic protocols and expert insights into the derivatization of the this compound core, focusing on key transformations that enable the exploration of chemical space and the development of novel molecular entities.

Strategic Derivatization Pathways

The derivatization of the this compound core can be strategically approached through several key synthetic transformations. These include regioselective N-alkylation to introduce diversity at the pyrazole nitrogen, and palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to functionalize the aryl ring by leveraging the reactivity of the chloro substituents.

G Indazole This compound N_Alkylation N-Alkylation / N-Arylation Indazole->N_Alkylation R-X, Base Suzuki Suzuki Coupling Indazole->Suzuki Ar-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig Amination Indazole->Buchwald R-NH2, Pd catalyst Derivatives1 N1/N2-Substituted Derivatives N_Alkylation->Derivatives1 Derivatives2 C5/C6-Aryl/Heteroaryl Derivatives Suzuki->Derivatives2 Derivatives3 C5/C6-Amino Derivatives Buchwald->Derivatives3

Figure 1: Key derivatization strategies for the this compound core.

Regioselective N-Alkylation of the Indazole Core

A primary challenge in the N-alkylation of indazoles is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. The outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent.[4][5][6]

Selective N1-Alkylation

The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors N1-alkylation.[4][5][6] This selectivity is attributed to the formation of the more thermodynamically stable N1-anion.

Protocol: N1-Alkylation of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Selective N2-Alkylation

Achieving selectivity for the N2 position often requires different strategies. While less common for simple alkylations, specific conditions can favor the formation of the N2-isomer. For instance, Mitsunobu conditions have been shown to favor N2-alkylation for certain indazole substrates.[5] Additionally, the use of alkyl 2,2,2-trichloroacetimidates promoted by a strong acid can lead to highly selective N2-alkylation.

Conceptual Protocol for N2-Alkylation (Acid-Promoted)

  • Reactant Mixture: In a suitable flask, dissolve this compound (1.0 equiv.) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv.) in an anhydrous, non-coordinating solvent such as dichloromethane or 1,2-dichloroethane.

  • Acid Promotion: Cool the mixture to 0 °C and add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂), (catalytic to stoichiometric amounts may be required).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable base (e.g., saturated aqueous sodium bicarbonate) and proceed with a standard aqueous work-up and chromatographic purification.

Parameter N1-Alkylation N2-Alkylation (Conceptual)
Base/Promoter Sodium Hydride (NaH)Trifluoromethanesulfonic Acid (TfOH)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Alkylating Agent Alkyl HalideAlkyl 2,2,2-trichloroacetimidate
Key Principle Thermodynamic Control (more stable anion)Kinetic Control (acid-activated electrophile)

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine substituents at the C5 and C6 positions of the indazole ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For the this compound, this reaction allows for the selective or double arylation at the chloro-substituted positions.

G Start This compound + ArB(OH)2 OxAdd Oxidative Addition Start->OxAdd Pd_L Pd(0) Catalyst Pd_L->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation ArB(OH)2, Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd_L Product 5-Aryl-6-chloro-1H-Indazole RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv. for mono-arylation, 2.2-3.0 equiv. for di-arylation), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Solvent System: Add a degassed solvent mixture, for example, a 2:1:1 ratio of toluene, ethanol, and water.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction is particularly valuable for introducing primary and secondary amines at the C5 and/or C6 positions of the indazole core.

Protocol: Buchwald-Hartwig Amination of this compound

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.10 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv.).

  • Reagent Addition: Add anhydrous toluene or dioxane to the tube, followed by this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C.

  • Monitoring and Completion: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Reaction Catalyst System Coupling Partner Base Typical Solvent
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂Arylboronic AcidK₂CO₃, Cs₂CO₃Toluene/Ethanol/Water, Dioxane
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or RuPhosPrimary/Secondary AmineNaOtBu, K₃PO₄Toluene, Dioxane

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the derivatization of the this compound core. Mastery of regioselective N-alkylation and palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space, enabling the synthesis of novel indazole derivatives with potential therapeutic applications. The provided protocols, grounded in established chemical principles, serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the efficient and strategic development of new molecular entities based on this privileged scaffold.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork
  • Regioselective N-alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles
  • Pd- and Cu-catalyzed C–H arylation of indazoles - ResearchG
  • Buchwald–Hartwig amin
  • Development of a selective and scalable N1-indazole alkyl
  • 5,6-Dichloro-1H-benzimidazole - Quinoline
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem
  • 5,7-Dichloro-1H-indazole|CAS 50477-27-5 - Benchchem
  • Mechanism of a Highly Selective N2 Alkyl
  • Development of a selective and scalable N1-indazole alkyl
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC - NIH
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchG
  • Buchwald-Hartwig Amin
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central
  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchG
  • Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides - MIT Open Access Articles
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine - ResearchG
  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communic
  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed
  • Reaction of aryl boronic acid 56 with aniline 57 using 25 wt% Cu-Mn catalyst - ResearchG

Sources

Application Notes & Protocols: 5,6-dichloro-1H-indazole as a Chemical Probe for AXL Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The AXL receptor tyrosine kinase is a critical mediator of tumor progression, metastasis, and therapeutic resistance, making it a high-priority target in oncology drug discovery.[1][2] Chemical probes are indispensable tools for dissecting the biological functions of kinases like AXL. This guide provides a comprehensive framework for the validation and application of 5,6-dichloro-1H-indazole, a novel indazole-based compound, as a chemical probe for AXL kinase. We present a suite of integrated protocols, from initial biochemical characterization to cellular target engagement and functional pathway analysis, designed to rigorously assess the probe's potency, selectivity, and utility in a cellular context. This document is intended for researchers, scientists, and drug development professionals seeking to explore AXL biology and validate novel inhibitors.

Introduction: AXL Kinase as a Therapeutic Target

The AXL receptor, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (GAS6).[3] Upon activation, AXL initiates a cascade of downstream signaling events through pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[1][4][5] Overexpression of AXL is frequently correlated with poor prognosis and acquired resistance to various cancer therapies.[5][6] Consequently, inhibiting AXL activity is a promising therapeutic strategy.

A high-quality chemical probe—a potent, selective, and cell-permeable small molecule—is essential for accurately interrogating the cellular roles of AXL. This guide outlines the necessary experimental steps to validate this compound as such a probe.

AXL Kinase Signaling Pathway

The binding of GAS6 induces AXL dimerization and autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for adaptor proteins and initiating downstream signaling.[3]

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Recruits Grb2 Grb2 AXL->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Resistance Drug Resistance AKT->Resistance Proliferation Proliferation & Survival mTOR->Proliferation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion (EMT) ERK->Migration NFkB->Proliferation

Caption: AXL signaling pathways activated upon GAS6 binding.

The Chemical Probe: this compound

The indazole scaffold has been identified as a promising starting point for developing AXL kinase inhibitors.[7] this compound is a representative analog from this class selected for rigorous characterization.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the chemical probe.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Appearance White to off-white solidVisually inspect for purity.
Solubility Soluble in DMSO (>20 mg/mL), EtOHPrepare a concentrated stock (e.g., 10-20 mM) in anhydrous DMSO.
Storage Store at -20°C, desiccated, darkAliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Probe Validation Workflow

A multi-step, orthogonal approach is required to validate a chemical probe. This ensures that the observed biological effects are due to on-target activity.

Validation_Workflow start Start: This compound biochem Biochemical Assays (Potency & Selectivity) start->biochem cellular_te Cellular Target Engagement (Binding in Cells) biochem->cellular_te Potent & Selective? cellular_func Cellular Functional Assays (Pathway Inhibition) cellular_te->cellular_func Binds Target? phenotypic Phenotypic Assays (Biological Outcome) cellular_func->phenotypic Inhibits Pathway? validated Validated AXL Chemical Probe phenotypic->validated Modifies Phenotype?

Caption: Workflow for the validation of a chemical probe.

Biochemical Characterization: Potency and Selectivity

The initial step is to determine the probe's direct inhibitory activity against the isolated AXL kinase and its specificity across the human kinome.

Protocol 3.1: In Vitro AXL Kinase Activity Assay (ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. AXL kinase phosphorylates a substrate using ATP, generating ADP. The amount of ADP is measured via a luciferase-based reaction, where lower luminescence indicates stronger kinase inhibition.[8]

Materials:

  • Recombinant Human AXL enzyme (BPS Bioscience, #40411)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (10 µM final concentration)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • This compound (test compound)

  • Bemcentinib (positive control AXL inhibitor)

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 µM.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of kinase reaction mix (AXL enzyme + substrate in assay buffer).

    • Add 1 µL of diluted compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence to % inhibition relative to DMSO controls. Plot % inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Check: This assay directly measures the compound's ability to inhibit the catalytic activity of the isolated AXL enzyme, free from cellular complexities. A potent IC₅₀ (ideally <100 nM) is the first validation gate.

Protocol 3.2: Kinome-Wide Selectivity Profiling

Principle: A chemical probe must be selective for its intended target to avoid confounding off-target effects.[9] Profiling the compound against a large panel of kinases (e.g., >300) is essential to establish its selectivity window.[10][11]

Procedure: This is typically performed as a service by specialized vendors (e.g., Reaction Biology, Eurofins).

  • Submit this compound for screening against a broad kinase panel (e.g., Reaction Biology's KinomeScan™ or HotSpot™ platform) at a fixed concentration (e.g., 1 µM).

  • Follow up with IC₅₀ determination for any kinases inhibited by >80% in the initial screen.

  • Analysis: Analyze the data to determine selectivity. A good probe should show a significant potency window (e.g., >30-fold) between the primary target (AXL) and any off-targets.[12][13]

Kinase TargetIC₅₀ (nM) for this compound (Hypothetical Data)
AXL 25
MERTK850
TYRO3>10,000
VEGFR21,200
c-MET>10,000

Cellular Characterization: Target Engagement and Function

After confirming biochemical potency and selectivity, the next critical phase is to verify that the probe interacts with AXL in living cells and inhibits its signaling function.

Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in live cells.[14][15] Cells express AXL fused to NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds AXL acts as the energy acceptor. A BRET signal is generated when the tracer is bound. A test compound that binds AXL will displace the tracer, causing a loss of BRET signal.[16][17]

Materials:

  • HEK293 cells

  • AXL-NanoLuc® Fusion Vector (e.g., Promega)

  • NanoBRET™ Tracer K-10 (Promega, #N2640)

  • NanoBRET™ Nano-Glo® Substrate (Promega)

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Transfection: Transfect HEK293 cells with the AXL-NanoLuc® vector and seed into a 96-well assay plate. Incubate for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Add compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare Nano-Glo® substrate solution.

    • Add substrate to each well.

    • Read the plate on a luminometer equipped with 450 nm and 610 nm filters.

  • Analysis: Calculate the BRET ratio (610nm emission / 450nm emission). Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Causality Check: This assay confirms that the compound can cross the cell membrane and physically occupy the AXL binding site in a physiological context, providing a crucial link between biochemical activity and cellular function.[14]

Protocol 4.2: AXL Autophosphorylation Assay (Western Blot)

Principle: A functional consequence of AXL inhibition is the reduction of its ligand-induced autophosphorylation.[18] This can be measured by Western blotting using phospho-specific antibodies.

Materials:

  • AXL-expressing cells (e.g., A549 lung cancer cells)

  • Recombinant human GAS6 ligand

  • RIPA Lysis Buffer with protease/phosphatase inhibitors

  • Primary Antibodies: anti-phospho-AXL (Tyr779 or Tyr702), anti-total-AXL.[19][20][21]

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture & Starvation: Plate A549 cells. Once confluent, serum-starve the cells for 18-24 hours to reduce basal AXL activity.

  • Compound Treatment: Pre-treat starved cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL GAS6 for 10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.[22][23]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary anti-phospho-AXL antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-AXL antibody as a loading control.

  • Analysis: Quantify band intensities. Normalize phospho-AXL signal to total AXL signal.

Causality Check: This functional assay demonstrates that target engagement (from NanoBRET) translates into inhibition of the kinase's catalytic activity within the cell, a self-validating step.

Application in a Phenotypic Assay

The final validation step is to use the probe to link AXL kinase activity to a relevant cellular phenotype, such as cell migration.

Protocol 5.1: Transwell Cell Migration Assay

Principle: AXL signaling is a known driver of cell migration and invasion.[24] This assay measures the ability of cells to migrate through a porous membrane toward a chemoattractant, a process that should be inhibited by an effective AXL probe.

Materials:

  • Transwell inserts (8 µm pore size)

  • Serum-free media (for cell suspension)

  • Media with 10% FBS (chemoattractant)

  • Crystal Violet stain

Procedure:

  • Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of media with 10% FBS to the bottom chamber.

  • Cell Preparation: Harvest AXL-expressing cells, wash, and resuspend in serum-free media at 1x10⁵ cells/mL.

  • Treatment: Add this compound (at 1x and 10x the cellular IC₅₀) or DMSO to the cell suspension.

  • Seeding: Add 100 µL of the treated cell suspension to the top chamber of each insert.

  • Incubation: Incubate for 18-24 hours at 37°C to allow for migration.

  • Staining and Counting:

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol.

    • Stain with 0.5% Crystal Violet.

    • Wash and air dry the inserts.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Analysis: Compare the number of migrated cells in treated wells to the DMSO control.

Causality Check: By demonstrating that a biochemically potent, selective, and cell-active compound can modulate a known AXL-driven phenotype, this experiment completes the validation cascade and establishes this compound as a useful chemical probe for studying AXL biology.

References

  • AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer P
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • AXL receptor tyrosine kinase. Wikipedia.
  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. MDPI.
  • NanoBRET™ Target Engagement Assay for AXL. BPS Bioscience.
  • AXL Kinase Assay Kit. BPS Bioscience.
  • A pathway map of AXL receptor-mediated signaling network.
  • Kinase Selectivity Panels. Reaction Biology.
  • A quantitative analysis of kinase inhibitor selectivity.
  • NanoBRET™ Target Engagement Assay for LCK. BPS Bioscience.
  • AXL Kinase Activity Assays. AssayQuant.
  • NanoBRET™ TE Intracellular Kinase Assay AXL TE Assay. Promega.
  • AXL Cellular Phosphoryl
  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
  • Western Blot Protocol. Proteintech Group.
  • Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Benchchem.
  • Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cancer. eScholarship.org.
  • Phospho-Axl (Tyr702) Polyclonal Antibody. Thermo Fisher Scientific.
  • Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody. Cell Signaling Technology.
  • General Protocol for Western Blotting. Bio-Rad.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.
  • Phospho-Axl (Tyr779) Antibody. Cell Signaling Technology.
  • AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer.

Sources

Application Notes and Protocols for the Preclinical Evaluation of 5,6-dichloro-1H-indazole in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive effects.[4][5] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its significance in oncology.[1][6] The dichloro-substitution pattern on the indazole ring, as seen in compounds like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole, has been associated with potent inhibition of key oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[1][2]

This document provides a comprehensive guide for the preclinical evaluation of 5,6-dichloro-1H-indazole , a novel indazole derivative, in animal models. Given the absence of specific published data on this molecule, we present a logical, two-stage experimental strategy. The initial phase focuses on in vitro characterization to elucidate its mechanism of action, followed by a detailed roadmap for in vivo testing based on the in vitro findings. This approach ensures a scientifically robust and resource-efficient preclinical development path.

Phase 1: In Vitro Target Identification and Cellular Activity Profiling

Prior to initiating animal studies, it is imperative to determine the molecular target and cellular effects of this compound. This foundational knowledge will inform the selection of the most relevant animal models and pharmacodynamic markers.

Kinase Panel Screening

Rationale: The indazole scaffold is a well-established "hinge-binding" motif for protein kinases. Therefore, a broad kinase panel screening is the most logical first step to identify potential targets.

Protocol:

  • Compound: this compound.

  • Screening Panel: A comprehensive panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™ or similar), covering major kinase families implicated in oncology and inflammation (e.g., tyrosine kinases, serine/threonine kinases).

  • Assay: In vitro radiometric or fluorescence-based kinase activity assays.

  • Concentration: Initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Hit Confirmation: For kinases showing significant inhibition (>50%), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Cellular Assays for Antiproliferative and Anti-inflammatory Activity

Rationale: Based on the kinase profiling results, or in parallel, assessing the compound's effect on cancer cell proliferation and inflammatory pathways will provide crucial functional data.

Antiproliferative Assay Protocol:

  • Cell Lines: A panel of human cancer cell lines with known dependencies on specific kinase pathways (e.g., FGFR-amplified, PI3K-mutant).

  • Assay: Sulforhodamine B (SRB) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Treatment: Incubate cells with increasing concentrations of this compound for 72 hours.

  • Endpoint: Determine the GI50 (concentration for 50% growth inhibition).

Anti-inflammatory Assay Protocol:

  • Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Treatment: Pre-treat cells with this compound followed by LPS stimulation.

  • Endpoint: Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

Phase 2: In Vivo Experimental Design for Anticancer Efficacy

Assuming the in vitro data suggests that this compound is a potent inhibitor of an oncogenic kinase (e.g., FGFR, PI3K/AKT/mTOR), the following in vivo studies are recommended.

Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Rationale: Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its toxicity profile is essential for designing effective efficacy studies.

Protocol:

  • Animal Strain: Female athymic nude mice (6-8 weeks old).

  • PK Study:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, Cmax, AUC, bioavailability).

  • MTD Study:

    • Administer escalating doses of this compound daily for 5-14 days.

    • Monitor for clinical signs of toxicity (e.g., weight loss, behavioral changes).

    • The MTD is defined as the highest dose that does not cause significant morbidity or greater than 20% body weight loss.

Xenograft Models for Tumor Growth Inhibition

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and reliable method for evaluating the in vivo efficacy of anticancer agents.[7][8][9] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) offer distinct advantages.[9][10]

Experimental Workflow for Xenograft Studies:

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture Tumor Cell Culture (e.g., FGFR-amplified cell line) implantation Subcutaneous Implantation into Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~150 mm³ treatment Daily Dosing: - Vehicle Control - this compound - Positive Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Euthanasia at Endpoint (e.g., tumor volume >1500 mm³) monitoring->endpoint tissue_collection Tumor & Organ Harvest endpoint->tissue_collection analysis Pharmacodynamic Analysis (Western Blot, IHC) tissue_collection->analysis

Caption: Workflow for anticancer efficacy testing in xenograft models.

Detailed Xenograft Protocol:

  • Cell Line Selection: Choose a human cancer cell line whose growth is driven by the target identified in Phase 1 (e.g., a lung cancer cell line with FGFR1 amplification if this compound is an FGFR inhibitor).[11]

  • Implantation: Subcutaneously inject 5 x 10^6 cells in a mixture of media and Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (at a dose near the MTD).

    • Group 3: Positive control (a known inhibitor of the target pathway).

  • Dosing and Monitoring: Administer treatments daily via oral gavage. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Harvest tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated target proteins, immunohistochemistry for proliferation markers like Ki-67).

Data Presentation for Xenograft Studies:

ParameterVehicle ControlThis compoundPositive Control
Mean Tumor Volume (mm³)
Tumor Growth Inhibition (%) N/A
Mean Body Weight Change (%)
p-value vs. Vehicle N/A

Phase 2: In Vivo Experimental Design for Anti-Inflammatory Efficacy

If in vitro results indicate potent anti-inflammatory activity, the following models are recommended.

Adjuvant-Induced Arthritis (AIA) in Rats

Rationale: The AIA model in rats is a well-established and highly reproducible model of chronic inflammation and autoimmune arthritis, making it suitable for evaluating novel anti-inflammatory drugs.[12][13][14]

AIA Experimental Workflow:

G cluster_0 Induction Phase cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis induction Day 0: Intradermal Injection of Complete Freund's Adjuvant (CFA) primary_inflammation Primary Inflammation (Injected Paw) induction->primary_inflammation secondary_inflammation Day 10-12: Onset of Secondary Arthritis primary_inflammation->secondary_inflammation treatment_start Prophylactic or Therapeutic Dosing Regimen monitoring Daily Clinical Scoring Paw Volume Measurement treatment_start->monitoring secondary_inflammation->monitoring endpoint Day 21-28: Study Termination histology Histopathological Analysis of Joints endpoint->histology cytokines Serum Cytokine Measurement (e.g., TNF-α, IL-6) endpoint->cytokines

Caption: Workflow for anti-inflammatory testing in the rat AIA model.

Detailed AIA Protocol:

  • Animal Strain: Lewis or Sprague-Dawley rats.

  • Induction: On day 0, induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail.[12][15]

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (prophylactic or therapeutic dosing).

    • Group 3: Positive control (e.g., Methotrexate or a clinically used NSAID).

  • Monitoring:

    • Measure paw volume of both injected and contralateral paws using a plethysmometer.

    • Perform daily clinical scoring of arthritis severity (e.g., on a scale of 0-4 per paw).

  • Endpoint Analysis: At the end of the study, collect blood for serum cytokine analysis and process joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.[14]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Rationale: This acute inflammation model is useful for rapidly assessing a compound's ability to suppress the production of pro-inflammatory cytokines in vivo.[16][17][18]

Detailed LPS Protocol:

  • Animal Strain: C57BL/6 mice.

  • Treatment: Administer this compound (or vehicle/positive control) intraperitoneally or orally.

  • LPS Challenge: After a predetermined pre-treatment time (e.g., 1 hour), inject mice intraperitoneally with LPS (e.g., 1 mg/kg).[19]

  • Endpoint: At a peak time point for cytokine release (e.g., 2 hours post-LPS), collect blood via cardiac puncture.

  • Analysis: Measure serum levels of TNF-α, IL-6, and other relevant cytokines using a multiplex immunoassay or ELISA.

Data Presentation for Anti-inflammatory Studies:

ModelParameterVehicle ControlThis compoundPositive Control
AIA Arthritis Score (mean)
Paw Volume (mL)
Histology Score
LPS Serum TNF-α (pg/mL)
Serum IL-6 (pg/mL)

Conclusion and Future Directions

This document outlines a rigorous, phased approach to the preclinical in vivo evaluation of this compound. By first establishing its molecular target and cellular activity profile, subsequent animal studies can be designed with a high degree of scientific rationale, maximizing the potential for generating meaningful and translatable data. The proposed anticancer and anti-inflammatory models represent industry-standard methodologies for assessing the therapeutic potential of novel small molecules. Successful outcomes in these studies would provide a strong foundation for further IND-enabling toxicology studies and eventual clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Adjuvant-Induced Arthritis Model. Chondrex, Inc.
  • Models of inflammation: adjuvant-induced arthritis in the rat. PubMed.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Adjuvant Arthritis (AIA) In Rat. Inotiv.
  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central.
  • Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. PubMed.
  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. Available at: [https://www.chondrex.com/documents/AIA in Rats.
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central.
  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One.
  • Patient-Derived Xenograft Models (PDX). Genesis Drug Discovery & Development.
  • Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update. PMC - PubMed Central.
  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI.
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI.
  • Novel potent and selective mTOR/PI3K inhibitors that inhibit tumor growth in animal models through efficient and sustained shut down of the PI3K/Akt signaling pathway. AACR Journals.
  • Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. MDPI.
  • Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. PubMed.
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PMC - NIH.
  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central.
  • Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers.
  • Differential impact of PI3K/AKT/mTOR signaling on tumor initiation and progression in animal models of prostate cancer. PubMed.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. AACR.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Indazole – Knowledge and References. Taylor & Francis.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH.
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online.
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar.
  • Synthesis of Substituted Indazole-5,6-dicarbonitriles | Request PDF. ResearchGate.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.
  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. ResearchGate.
  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld.

Sources

Application Notes and Protocols for the N-Alkylation of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the N-alkylation of 1H-indazoles presents a significant synthetic hurdle due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of regioisomers.[2][3][4][5][6] The specific regioisomer, either N1- or N2-substituted, can exhibit vastly different pharmacological profiles. Therefore, achieving high regioselectivity in the N-alkylation of indazoles, such as 5,6-dichloro-1H-indazole, is paramount for the efficient and predictable synthesis of drug candidates.

This guide provides a comprehensive overview of the principles governing the regioselective N-alkylation of this compound and offers detailed, field-proven protocols to selectively synthesize both N1- and N2-alkylated derivatives.

Understanding Regioselectivity: A Tale of Two Nitrogens

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of steric effects, electronic properties, and reaction conditions. The two nitrogen atoms of the pyrazole ring within the indazole scaffold exhibit different steric and electronic environments, leading to a competition between N1 and N2 alkylation.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][5][7] Consequently, under conditions that allow for thermodynamic equilibrium, the N1-alkylated product is often favored.[8][9] Conversely, the N2 position can be more kinetically favored under certain conditions. The choice of base, solvent, and alkylating agent are critical factors that can be manipulated to steer the reaction towards the desired regioisomer.

Key Factors Influencing Regioselectivity:
  • Base and Solvent System: The combination of the base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) tend to favor the formation of the N1-alkylated product.[2][3][4][5][6] In contrast, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can often lead to mixtures of N1 and N2 isomers.[10]

  • Nature of the Electrophile: The steric bulk and reactivity of the alkylating agent can influence the site of attack.

  • Substituents on the Indazole Ring: The electronic nature and steric hindrance of substituents on the indazole ring, particularly at the C3 and C7 positions, can dramatically impact the N1/N2 ratio.[2][3][4][5][6] For this compound, the electron-withdrawing nature of the chlorine atoms will influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.

Below is a diagram illustrating the key decision points for achieving regioselective N-alkylation of this compound.

G cluster_0 Regioselective N-Alkylation Workflow start This compound decision Desired Regioisomer? start->decision n1_path N1-Alkylation (Thermodynamic Control) decision->n1_path  N1 n2_path N2-Alkylation (Kinetic/Catalytic Control) decision->n2_path  N2 n1_conditions Conditions: - Strong, non-coordinating base (e.g., NaH) - Aprotic, non-polar solvent (e.g., THF) n1_path->n1_conditions n2_conditions Conditions: - Mitsunobu Reaction - Acid Catalysis (e.g., TfOH) - Phase Transfer Catalysis n2_path->n2_conditions product_n1 N1-alkyl-5,6-dichloroindazole n1_conditions->product_n1 product_n2 N2-alkyl-5,6-dichloroindazole n2_conditions->product_n2

Caption: Decision workflow for regioselective N-alkylation.

Protocols for Regioselective N-Alkylation

The following protocols provide detailed, step-by-step methodologies for the selective N1- and N2-alkylation of this compound.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for the synthesis of the N1-alkylated regioisomer, which is often the thermodynamically more stable product.[8][9] The use of a strong base like sodium hydride in an aprotic solvent is key to achieving high N1 selectivity.[2][3][4][5][6]

Materials:

Reagent/SolventMolecular WeightQuantity (for 1 mmol scale)MolesPurity
This compound187.01 g/mol 187 mg1.0 mmol>98%
Sodium hydride (NaH)24.00 g/mol 48 mg (60% dispersion in oil)1.2 mmol60%
Alkylating agent (e.g., Alkyl bromide)Varies1.1 mmol1.1 mmol>98%
Anhydrous Tetrahydrofuran (THF)72.11 g/mol 10 mL-Anhydrous
Saturated aqueous NH4Cl-As needed--
Ethyl acetate (EtOAc)88.11 g/mol As needed-ACS grade
Brine-As needed--
Anhydrous sodium sulfate (Na2SO4)142.04 g/mol As needed-Anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole should be observed.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[4][7]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for the selective N2-alkylation of indazoles.[4][5][7] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and is generally selective for the N2 position of the indazole.[11]

Materials:

Reagent/SolventMolecular WeightQuantity (for 1 mmol scale)MolesPurity
This compound187.01 g/mol 187 mg1.0 mmol>98%
Triphenylphosphine (PPh3)262.29 g/mol 525 mg2.0 mmol>98%
Alcohol (R-OH)Varies2.3 mmol2.3 mmol>98%
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)174.15 g/mol (DEAD)348 mg (0.35 mL)2.0 mmol40% in toluene (DEAD)
Anhydrous Tetrahydrofuran (THF)72.11 g/mol 3 mL-Anhydrous
Water18.02 g/mol As needed-Deionized
Brine-As needed--
Anhydrous sodium sulfate (Na2SO4)142.04 g/mol As needed-Anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[10]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.

Characterization of N1 and N2 Regioisomers

The unambiguous assignment of the N1 and N2 regioisomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[4][5][7]

  • For N1-substituted indazoles: A key correlation is typically observed in the HMBC spectrum between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring.[7]

  • For N2-substituted indazoles: A correlation is expected between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring.[4]

The chemical shifts of the indazole ring protons can also provide clues to the substitution pattern.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dichloro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its rigid bicyclic structure and the presence of reactive sites make it an attractive starting material for the synthesis of a diverse range of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. The chlorine substituents on the benzene ring provide handles for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of a molecule's biological activity.

The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production of this compound presents a unique set of challenges. These include ensuring consistent product quality, optimizing reaction efficiency, and, most critically, managing the significant safety hazards associated with the necessary reagents and reaction conditions. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the synthesis of this compound, with a strong emphasis on the practical considerations required for a safe and successful scale-up.

This guide will detail a robust multi-step synthetic route, starting from a readily available commercial starting material. Each step will be accompanied by a detailed protocol, an analysis of the underlying chemical principles, and critical scale-up considerations. The overarching goal is to provide a framework for developing a safe, efficient, and scalable process for the production of this important synthetic intermediate.

Synthetic Strategy Overview

The presented synthesis of this compound commences with the commercially available 3,4-dichlorotoluene. The synthetic pathway involves a three-step sequence:

  • Nitration: Regioselective nitration of 3,4-dichlorotoluene to yield 3,4-dichloro-6-nitrotoluene.

  • Reduction: Chemoselective reduction of the nitro group to afford 4,5-dichloro-2-methylaniline.

  • Diazotization and Intramolecular Cyclization: Conversion of the aniline to a diazonium salt, followed by an in-situ intramolecular cyclization to form the final this compound.

This route is advantageous due to the accessibility of the starting material and the well-established nature of the individual transformations.

Synthesis_Workflow start 3,4-Dichlorotoluene step1 Step 1: Nitration start->step1 HNO₃, H₂SO₄ intermediate1 3,4-Dichloro-6-nitrotoluene step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 e.g., Fe/HCl or SnCl₂/HCl intermediate2 4,5-Dichloro-2-methylaniline step2->intermediate2 step3 Step 3: Diazotization & Cyclization intermediate2->step3 1. NaNO₂, HCl 2. Heat end This compound step3->end

Caption: Synthetic workflow for this compound production.

Detailed Experimental Protocols and Scale-Up Considerations

Step 1: Synthesis of 3,4-dichloro-6-nitrotoluene

This initial step involves the electrophilic aromatic substitution of 3,4-dichlorotoluene. The directing effects of the methyl and chloro groups favor the introduction of the nitro group at the C6 position.

Laboratory-Scale Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dichlorotoluene (1.0 eq).

  • Acid Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Cool the flask containing 3,4-dichlorotoluene to 0-5 °C in an ice bath. Slowly add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or a similar suitable solvent to yield 3,4-dichloro-6-nitrotoluene as a solid.

Scale-Up Considerations:

  • Thermal Management: Nitration reactions are highly exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions and the formation of dinitrated byproducts. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the nitrating mixture must be carefully controlled and linked to the reactor's cooling capacity.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing and prevent localized "hot spots" which can lead to side reactions and safety hazards. Baffles within the reactor can improve mixing efficiency.

  • Material of Construction: The use of concentrated acids necessitates reactors and transfer lines made of corrosion-resistant materials, such as glass-lined steel or Hastelloy.

  • Off-Gas Management: The reaction may produce nitrogen oxides (NOx) as byproducts. A scrubber system should be in place to neutralize these toxic and corrosive gases before venting.

  • Work-up: The quenching of the reaction mixture on a large scale needs to be performed with extreme caution. Adding the reaction mixture to ice/water is preferred over adding water to the reaction mixture to better control the exotherm. The volume of the quench vessel should be significantly larger than the reaction volume to accommodate the ice and allow for safe dilution.

ParameterLaboratory Scale (Typical)Scale-Up Considerations
Reactant 3,4-DichlorotolueneEnsure high purity to avoid side reactions.
Reagents Conc. HNO₃, Conc. H₂SO₄Handle with extreme care in a well-ventilated area. Use appropriate PPE. On a large scale, consider using automated dosing systems.
Temperature 0-10 °CStrict temperature control is critical. Use a jacketed reactor with a robust cooling system. Monitor internal and jacket temperatures.
Addition Rate DropwiseAddition rate should be tied to the cooling capacity of the reactor to maintain the desired temperature range.
Work-up Quenching on iceControlled addition to a large volume of ice/water in a separate, well-stirred vessel.
Step 2: Synthesis of 4,5-dichloro-2-methylaniline

This step involves the reduction of the nitro group of 3,4-dichloro-6-nitrotoluene to an amine. Several reducing agents can be employed, with iron in the presence of an acid (Béchamp reduction) or tin(II) chloride being common choices. The Fe/HCl system is often preferred for large-scale production due to its cost-effectiveness.

Laboratory-Scale Protocol (using Fe/HCl):

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-dichloro-6-nitrotoluene (1.0 eq), ethanol, and water.

  • Addition of Iron: Add iron powder (3.0-5.0 eq) to the stirred suspension.

  • Acidification: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is exothermic and the reflux rate will increase.

  • Reaction Monitoring: Continue refluxing for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Extraction: Make the filtrate basic with an aqueous solution of sodium hydroxide or sodium carbonate. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4,5-dichloro-2-methylaniline can be purified by vacuum distillation or recrystallization.

Scale-Up Considerations:

  • Solid Handling: The addition of iron powder on a large scale can be challenging. A powder dosing system may be required. The filtration of the hot reaction mixture to remove iron sludge can also be difficult on a large scale and requires specialized filtration equipment (e.g., a filter press).

  • Exotherm Control: The reduction of nitro compounds is highly exothermic. The addition of acid should be carefully controlled to maintain a manageable reflux rate. A robust condenser is necessary to handle the solvent vapors.

  • Hydrogen Evolution: Although the primary reaction is the reduction of the nitro group, there is a potential for hydrogen gas evolution from the reaction of iron with acid. The reactor must be properly vented to a safe area.

  • Waste Disposal: The reaction generates a significant amount of iron oxide/hydroxide sludge, which needs to be disposed of in an environmentally responsible manner.

Step 3: Synthesis of this compound via Diazotization and Intramolecular Cyclization

This is the most critical and hazardous step in the synthesis. It involves the formation of a diazonium salt from 4,5-dichloro-2-methylaniline, which is then cyclized in situ to form the indazole ring. The thermal instability of diazonium salts is a major safety concern.[1]

Laboratory-Scale Protocol:

  • Diazotization:

    • In a beaker, dissolve 4,5-dichloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, keeping the temperature strictly below 5 °C. The tip of the addition pipette should be below the surface of the liquid.[2]

    • After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black).[3]

    • If necessary, quench any significant excess of nitrous acid by the careful addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.[4]

  • Intramolecular Cyclization:

    • Slowly and carefully heat the cold diazonium salt solution. The temperature at which cyclization occurs can vary, but it is typically in the range of 50-80 °C. The reaction is often accompanied by the evolution of nitrogen gas.

    • Maintain the temperature until the evolution of gas ceases and the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude this compound may precipitate from the solution. If not, extract the product with a suitable organic solvent.

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by column chromatography.[5]

Scale-Up Considerations:

  • Diazotization Safety: This is the most critical aspect of the scale-up.

    • Temperature Control: The formation of the diazonium salt is exothermic. Maintaining a low temperature (typically < 5 °C) is paramount to prevent the uncontrolled decomposition of the diazonium salt, which can be explosive.[3] A highly efficient cooling system and a reliable temperature monitoring and control system are essential.

    • Addition Rate: The addition of the sodium nitrite solution must be slow and controlled. An automated dosing system interlocked with the temperature control system is highly recommended.

    • Accumulation of Reagents: Avoid the accumulation of unreacted sodium nitrite. Ensure good mixing to promote rapid reaction.

    • Quenching: Have a quenching agent (e.g., sulfamic acid solution) readily available to destroy excess nitrous acid in case of an emergency or at the end of the reaction.

  • Thermal Stability of the Diazonium Salt: The specific diazonium salt of 4,5-dichloro-2-methylaniline should be characterized for its thermal stability using techniques like Differential Scanning Calorimetry (DSC). This data is crucial for determining the maximum safe operating temperature and for designing emergency relief systems. Electron-withdrawing chloro-substituents can affect the stability of the diazonium salt.[1]

  • Gas Evolution: The cyclization step involves the evolution of a large volume of nitrogen gas. The reactor must be equipped with an adequately sized vent to handle the gas flow safely. The rate of heating during the cyclization step must be carefully controlled to manage the rate of gas evolution.

  • Isolation of Diazonium Salts: Under no circumstances should the diazonium salt be isolated in a dry, solid form , as it is likely to be highly explosive. The synthesis should be designed as a one-pot or telescopic process where the diazonium salt is generated and consumed in situ.[3][6]

Scale_Up_Decision_Tree start Scale-Up of Diazotization? q1 Adequate Cooling Capacity? start->q1 q2 Reliable Temperature Control? q1->q2 Yes stop Do Not Proceed - High Risk q1->stop No q3 Controlled Dosing System? q2->q3 Yes q2->stop No q4 Emergency Quench Protocol? q3->q4 Yes q3->stop No q5 Thermal Hazard Analysis (DSC)? q4->q5 Yes q4->stop No proceed Proceed with Caution q5->proceed Yes q5->stop No

Caption: Decision tree for scaling up the critical diazotization step.

Product Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR The spectrum will show the expected number of carbon signals for the dichlorinated indazole structure.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₄Cl₂N₂), along with the characteristic isotopic pattern for two chlorine atoms.
HPLC A high-performance liquid chromatography method should be developed to determine the purity of the final product and to quantify any impurities.

Waste Management and Disposal

The synthesis of this compound generates several hazardous waste streams that require careful management and disposal in accordance with local regulations.

  • Acidic Waste: The acidic aqueous waste from the nitration and diazotization steps should be neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) before disposal. The neutralization process can be exothermic and should be performed with cooling.

  • Iron Sludge: The iron oxide/hydroxide sludge from the reduction step should be separated and disposed of as solid waste. Depending on local regulations, it may be classified as hazardous waste.

  • Organic Solvents: Used organic solvents should be collected and either recycled through distillation or disposed of as hazardous waste via a licensed contractor.

  • Residual Diazonium Salts: Any waste streams potentially containing residual diazonium salts must be treated before disposal. Quenching with hypophosphorous acid can be an effective method to destroy these hazardous compounds.[3]

Conclusion

The scale-up synthesis of this compound is a challenging but achievable process. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and an unwavering commitment to safety are paramount for a successful and safe scale-up. The diazotization and intramolecular cyclization step is the most critical and requires a comprehensive process safety assessment, including thermal hazard analysis, before being attempted on a large scale. By following the protocols and considering the scale-up recommendations outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of producing this valuable building block for the advancement of pharmaceutical research and development.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436–1443.
  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341.
  • European Commission. (n.d.). Opinion on the result of the Risk Assessment of 3,4-dichloroaniline, plenary CSTEE.
  • U.S. Environmental Protection Agency. (n.d.). Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners).
  • Google Patents. (n.d.). EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions.
  • ChemistryViews. (2017, February 27). Waste Stream Recycling within Diazotizations.
  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?
  • Sciencemadness Discussion Board. (2008, January 16). Reduction of Nitro Toluene.
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (n.d.). US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Ark Pharma Scientific Limited. (n.d.). This compound-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Wiley-VCH. (2007). Supporting Information.

Sources

Application Notes and Protocols: Assessing the Cell Permeability of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Question in Drug Discovery

The journey of a drug from administration to its target site is fraught with biological barriers, the most fundamental of which is the cell membrane. For an orally administered therapeutic agent to be effective, it must first be absorbed across the intestinal epithelium—a complex, dynamic barrier that governs entry into systemic circulation.[1][2] Therefore, assessing the cell permeability of a novel chemical entity, such as 5,6-dichloro-1H-indazole, is a critical, non-negotiable step in early drug discovery.[3][4]

This compound belongs to the indazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[5][6][7][8] Its dichlorinated structure suggests a degree of lipophilicity that may favor passive diffusion across cell membranes. However, this assumption must be experimentally verified. Furthermore, the potential for interaction with cellular transport proteins—leading to active uptake or, more commonly, efflux—cannot be discounted without empirical data.[9][10]

This guide provides a comprehensive overview and detailed protocols for two industry-standard in vitro methods to assess the cell permeability of this compound. We will explore both a high-throughput, cell-free model for predicting passive diffusion and a more complex, cell-based model that recapitulates the intricacies of the human intestinal barrier.[11] These methods are designed to provide robust, reproducible data to guide critical decisions in the drug development pipeline.

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

I. Scientific Principle & Rationale

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cost-effective, and cell-free method designed exclusively to predict the passive diffusion of a compound across a biological membrane.[12][13] This makes it an ideal first-pass screening tool. The assay principle is straightforward: a 96-well microplate with a porous filter bottom (the donor plate) is coated with a lipid solution, typically lecithin in an organic solvent like dodecane, which forms an artificial lipid bilayer.[12][14] This plate is then placed into a second 96-well plate (the acceptor plate) containing a buffer solution.

The test compound, this compound, is added to the donor wells. If the compound is permeable, it will diffuse from the donor compartment, through the artificial lipid membrane, and into the acceptor compartment.[15] After a defined incubation period, the concentration of the compound in both compartments is measured. The rate of this diffusion is used to calculate an apparent permeability coefficient (Papp), which serves as a quantitative measure of its passive permeability.[12] By avoiding the biological complexities of active transport and metabolism, PAMPA provides a clean, unambiguous assessment of a molecule's ability to passively cross a lipid barrier.[12][15]

II. Experimental Workflow Diagram

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Plate (Add this compound & controls in buffer) add_donor Add Donor Plate on top prep_donor->add_donor prep_acceptor Prepare Acceptor Plate (Fill with buffer) assemble Assemble 'Sandwich' (Place Membrane Plate on Acceptor Plate) prep_acceptor->assemble prep_membrane Prepare Membrane Plate (Coat filter with lipid solution) prep_membrane->assemble assemble->add_donor incubate Incubate (e.g., 5-18 hours at RT with gentle shaking) add_donor->incubate disassemble Disassemble Sandwich incubate->disassemble quantify Quantify Compound (LC-MS/MS or UV-Vis) in Donor & Acceptor wells disassemble->quantify calculate Calculate Papp & Mass Retention quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

III. Detailed Protocol

A. Materials & Reagents

  • This compound (Test Compound)

  • PAMPA Plate System (e.g., 96-well Donor and Acceptor plates)

  • High Purity Lecithin (e.g., from soybean)

  • Dodecane (or other suitable organic solvent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • High Permeability Control: e.g., Chloramphenicol[13]

  • Low Permeability Control: e.g., Theophylline[13]

  • 96-well UV-transparent plates (for analysis, if applicable)

  • Multichannel pipette

  • Plate shaker

  • LC-MS/MS or UV-Vis Plate Reader for quantification

B. Procedure

  • Preparation of Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[14]

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Control Stocks: Prepare 10 mM stock solutions of the high and low permeability controls in DMSO.

    • Donor Solution: Prepare the working donor solution by diluting the stock solutions (test and control compounds) into PBS (pH 7.4) to a final concentration of ~100 µM. The final DMSO concentration should be kept low (e.g., < 1%) to avoid compromising the membrane.[13][14]

    • Acceptor Buffer: Use PBS (pH 7.4). To enhance solubility of lipophilic compounds, 5% DMSO can be included in the acceptor buffer.[14]

  • Assay Setup:

    • Coat Membrane: Using a multichannel pipette, carefully dispense 5 µL of the lipid solution onto the filter membrane of each well in the Donor plate. Allow the solvent to evaporate for ~5-10 minutes, leaving a stable lipid film.[14]

    • Fill Acceptor Plate: Add 300 µL of Acceptor Buffer to each well of the Acceptor plate.[14]

    • Assemble Sandwich: Carefully place the lipid-coated Donor plate onto the filled Acceptor plate, ensuring the filter bottoms make contact with the buffer. This assembly is the "PAMPA sandwich".[16]

  • Permeability Experiment:

    • Add Donor Solution: Add 150-200 µL of the prepared Donor Solutions (containing the test compound and controls) to the appropriate wells of the Donor plate.[14]

    • Incubation: Cover the sandwich assembly with a lid to minimize evaporation. Incubate for 5 to 18 hours at room temperature with gentle shaking (~100 rpm) to disrupt the unstirred water layer.[9][14][15]

  • Quantification:

    • After incubation, carefully separate the Donor and Acceptor plates.

    • Take aliquots from both the Donor and Acceptor plates for concentration analysis.

    • Analyze the concentration of the compound in each well using a validated method, typically LC-MS/MS for highest sensitivity and specificity, or UV-Vis spectroscopy if the compound has a suitable chromophore.[15]

IV. Data Analysis and Interpretation

The primary endpoint is the apparent permeability coefficient (Papp).

1. Calculation of Papp:

The formula for Papp (in cm/s) is:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd))

Where:

  • Vd : Volume of the donor well (cm³)

  • Va : Volume of the acceptor well (cm³)

  • A : Area of the filter membrane (cm²)

  • t : Incubation time (seconds)

  • Ca(t) : Compound concentration in the acceptor well at time t

  • C0 : Initial compound concentration in the donor well

2. Data Presentation:

CompoundPapp (x 10-6 cm/s)Classification
Low Control (Theophylline) < 1.0Low Permeability
High Control (Chloramphenicol) > 10.0High Permeability
This compound [Experimental Value][To Be Determined]

3. Interpretation:

  • Trustworthiness: The assay is considered valid if the Papp values for the high and low permeability controls fall within the expected ranges.

  • Classification: The permeability of this compound is classified based on its Papp value relative to the controls.

    • Papp < 1.0 x 10-6 cm/s: Low passive permeability.

    • Papp > 10.0 x 10-6 cm/s: High passive permeability.

    • 1.0 ≤ Papp ≤ 10.0 x 10-6 cm/s: Medium passive permeability.

A high Papp value from PAMPA suggests that this compound is likely well-absorbed by passive diffusion. A low value indicates that passive diffusion is poor, and the compound may require an active uptake transporter or have low oral bioavailability.[15]

Method 2: Caco-2 Cell Permeability Assay

I. Scientific Principle & Rationale

While PAMPA is excellent for assessing passive diffusion, it cannot predict the influence of cellular machinery. The Caco-2 cell permeability assay is the industry gold standard for an in vitro model of the human small intestine.[17][18] Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports (e.g., Transwell™ inserts).[2][19]

Crucially, this differentiated monolayer develops two key features of the intestinal barrier:

  • Tight Junctions: These intercellular protein complexes regulate the passage of substances between cells (the paracellular pathway).[20]

  • Transporter Proteins: They express a variety of influx and efflux transporters, such as P-glycoprotein (P-gp), which are critical for nutrient absorption and xenobiotic defense.[18][21]

By measuring the transport of this compound across this cell monolayer, we can assess not only passive transcellular and paracellular diffusion but also the impact of active transport. The experiment is performed in two directions: from the apical (AP, luminal) side to the basolateral (BL, blood) side, and vice-versa.[18][19] This bidirectional assessment allows for the calculation of an efflux ratio , which is a direct indicator of whether the compound is a substrate for efflux pumps like P-gp.[19][22]

II. Experimental Workflow Diagram

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_validation Monolayer Integrity Validation cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells onto Transwell inserts differentiate Culture for ~21 days (Allow monolayer to differentiate and polarize) seed->differentiate teer Measure TEER (Transepithelial Electrical Resistance) differentiate->teer lucifer Perform Lucifer Yellow Rejection Assay teer->lucifer prep_transport Wash monolayer and equilibrate with buffer lucifer->prep_transport add_compound Add Compound to Donor side (Apical or Basolateral) prep_transport->add_compound incubate_transport Incubate (e.g., 2 hours) at 37°C with shaking add_compound->incubate_transport sample Collect samples from Acceptor side at time points incubate_transport->sample quantify_caco2 Quantify Compound (LC-MS/MS) sample->quantify_caco2 calculate_caco2 Calculate Papp (A→B & B→A) and Efflux Ratio quantify_caco2->calculate_caco2

Caption: Workflow for the Caco-2 Cell Bidirectional Permeability Assay.

III. Detailed Protocol

A. Materials & Reagents

  • Caco-2 cell line (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Trypsin-EDTA

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow (LY) dye

  • High Permeability Control: e.g., Antipyrine or Propranolol

  • Low Permeability Control: e.g., Atenolol or Mannitol[23]

  • P-gp Substrate Control: e.g., Digoxin or Talinolol[19][23]

  • P-gp Inhibitor (optional): e.g., Verapamil[21]

B. Procedure

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed cells onto the apical side of the Transwell™ inserts at an appropriate density (e.g., 6 x 104 cells/cm²).

    • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for monolayer differentiation.[19]

  • Monolayer Integrity Verification (Trustworthiness Step):

    • TEER Measurement: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 200-300 Ω·cm² (value can be lab-specific).[21][24] This confirms the formation of tight junctions.

    • Lucifer Yellow Assay: After the transport experiment, assess paracellular flux by adding Lucifer Yellow (a fluorescent dye that cannot cross the cell monolayer) to the apical side.[15][20] Measure its appearance in the basolateral side. A low LY leakage (<1-2%) confirms the monolayer was intact throughout the experiment.

  • Transport Experiment (Bidirectional):

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Prepare dosing solutions of this compound and controls in transport buffer (e.g., at 10 µM).

    • For A→B transport: Remove buffer from both sides. Add the dosing solution to the apical (AP) compartment (e.g., 0.4 mL) and fresh transport buffer to the basolateral (BL) compartment (e.g., 1.2 mL).[24]

    • For B→A transport: Remove buffer from both sides. Add fresh transport buffer to the AP compartment and the dosing solution to the BL compartment.[24]

    • Incubate the plates at 37°C with gentle shaking (~50-100 rpm) for up to 2 hours.[18]

    • At the end of the incubation, take samples from the donor and acceptor compartments of each well for analysis.

  • Quantification:

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

IV. Data Analysis and Interpretation

1. Calculation of Papp:

The Papp (in cm/s) is calculated for each direction using the formula:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt : The rate of compound appearance in the acceptor compartment (e.g., pmol/s).[19]

  • A : Surface area of the monolayer (cm²).

  • C0 : Initial concentration in the donor compartment (e.g., pmol/mL).[19]

2. Calculation of Efflux Ratio (ER):

The efflux ratio is a key metric for identifying active efflux.[19][21]

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

3. Data Presentation:

CompoundPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
Low Control (Atenolol) < 1.0< 1.0~1.0LowNo
High Control (Antipyrine) > 10.0> 10.0~1.0HighNo
Efflux Control (Digoxin) < 5.0> 10.0> 2.0ModerateYes
This compound [Value][Value][Value][To Be Determined][To Be Determined]

4. Interpretation:

  • Permeability Classification (based on Papp A→B):

    • Papp < 2.0 x 10-6 cm/s: Low permeability (predicted human absorption < 50%).

    • Papp > 10.0 x 10-6 cm/s: High permeability (predicted human absorption > 90%).[19]

    • 2.0 ≤ Papp ≤ 10.0 x 10-6 cm/s: Moderate permeability.

  • Efflux Interpretation:

    • ER ≈ 1: No significant active efflux. Permeability is likely governed by passive diffusion.

    • ER ≥ 2: The compound is likely a substrate of an efflux transporter (e.g., P-gp).[19][22] This can be a major liability, as the pump actively removes the drug from the cell, potentially limiting its absorption and efficacy.

    • ER < 0.5: Suggests the involvement of an active uptake transporter.

If this compound shows a high Papp (A→B) and an ER ≈ 1, it is predicted to have good oral absorption. If it shows a high ER, it may face challenges with bioavailability, and further studies with specific transporter inhibitors (e.g., verapamil) would be warranted to confirm the identity of the efflux pump.[21]

References

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism.
  • AxisPharm. MDCK-MDR1 Permeability Assay.
  • Sarmento, B., Andrade, F., et al. (2012). Cell-based in vitro models for predicting drug permeability. PubMed.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. MDCK Permeability.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Unknown. Caco2 assay protocol.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • Semantic Scholar. Cell-based in vitro models for predicting drug permeability.
  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. PubMed.
  • BioIVT. Cell Permeability Assay.
  • Consensus. In Vitro Drug Absorption Methods.
  • Creative Bioarray. Caco-2 permeability assay.
  • van der Velden, W. J. S., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols.
  • DDUDundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube.
  • Velická, M., et al. (2021). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. ACS Publications.
  • Evotec. Caco-2 Permeability Assay.
  • Velická, M., et al. (2021). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. PMC - NIH.
  • ResearchGate. Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds.
  • Technology Networks. pampa-permeability-assay.pdf.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • Creative Bioarray. MDR1-MDCK Permeability Assay.
  • Gertz, M., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI.
  • University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • Toth, K., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central.
  • BMG LABTECH. FITC dextran permeability assay for tight junctions.
  • de la Torre, P., et al. (2022). A novel cell permeability assay for macromolecules. PMC - NIH.
  • Bennion, B. J., et al. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications.
  • NCBI. Methods for Measuring Permeability.
  • PubChem. 5,6-Dichloro-1H-indole.
  • PubChem. 1H-Indazole, 5-chloro-.
  • Quinoline. 5,6-Dichloro-1H-benzimidazole.
  • Taylor & Francis. Indazole – Knowledge and References.
  • Li, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • de Oliveira, R. B., et al. (2012). Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. PubMed.
  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • Bentham Science. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

Sources

Troubleshooting & Optimization

improving the yield and purity of 5,6-dichloro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 5,6-dichloro-1H-indazole. This guide is designed for our partners in research, discovery, and process development. As a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, achieving high yield and purity of this compound is paramount. This document consolidates our in-house expertise and best practices into a series of troubleshooting guides and frequently asked questions to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route to this compound?

The most direct and widely adopted method for synthesizing this compound begins with the diazotization of 3,4-dichloroaniline, followed by an intramolecular cyclization.[1][2] This classical approach is favored for its use of readily available and cost-effective starting materials. The overall transformation involves converting the primary amine of 3,4-dichloroaniline into a diazonium salt, which then undergoes a ring-closing reaction to form the indazole bicyclic system.

Q2: Why is precise temperature control so critical during the diazotization step?

Diazotization involves the formation of an aromatic diazonium salt from a primary aromatic amine and nitrous acid.[3] This intermediate is notoriously unstable at elevated temperatures. The core reason for strict temperature control (typically 0–5 °C) is to prevent the premature decomposition of the diazonium salt. If the temperature rises, the diazonium cation (Ar-N₂⁺) can be readily displaced by water, leading to the formation of 3,4-dichlorophenol as a significant and often hard-to-remove impurity. This decomposition directly reduces the yield of the desired indazole.[4]

Q3: What are the primary impurities I should expect, and how can I detect them?

The most common impurities include:

  • Unreacted 3,4-dichloroaniline: The starting material may persist if the diazotization is incomplete.

  • 3,4-dichlorophenol: Formed from the decomposition of the diazonium salt, as mentioned above.

  • Azo-coupled species: Diazonium salts can couple with the electron-rich starting aniline to form colored tar-like impurities.

  • Isomeric indazoles: If the starting 3,4-dichloroaniline is contaminated with other dichloroaniline isomers (e.g., 2,3- or 3,5-dichloroaniline), you will inevitably form the corresponding isomeric indazole products.

Detection: Thin-Layer Chromatography (TLC) is an excellent initial tool for monitoring reaction completion and identifying the presence of major impurities. For rigorous purity assessment and identification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and validated solutions.

Issue 1: My reaction yield is consistently low or the conversion of 3,4-dichloroaniline is incomplete.

Potential Cause 1: Inefficient Diazotization The formation of the diazonium salt is the rate-determining and most sensitive step of the synthesis. Incomplete conversion at this stage is a primary cause of low yield.

  • Causality: Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. The rate of its formation and its subsequent reaction with the aniline are highly dependent on concentration and temperature. If the addition of NaNO₂ is too rapid, localized warming can decompose the diazonium salt. If the acid concentration is too low, the equilibrium may not favor complete formation of the nitrosating agent, N₂O₃.[4]

  • Solutions:

    • Reagent Quality: Ensure your sodium nitrite is a fine, free-flowing powder and not clumped, which indicates moisture absorption. Use a high-purity grade of 3,4-dichloroaniline.

    • Controlled Addition: Dissolve the sodium nitrite in a small amount of water and add it dropwise to the acidic solution of the aniline, keeping the internal temperature strictly between 0 and 5 °C. A syringe pump can provide excellent control for larger-scale reactions.

    • Stirring Efficiency: Ensure vigorous stirring to maintain a homogenous temperature and facilitate rapid mixing of the reagents, preventing localized "hot spots."

    • Acid Stoichiometry: Use at least 2.5–3.0 equivalents of strong acid. The first equivalent protonates the aniline, the second reacts with sodium nitrite, and the excess maintains a low pH to stabilize the diazonium salt and prevent unwanted side reactions like triazene formation.

Potential Cause 2: Suboptimal Cyclization Conditions Once the diazonium salt is formed, its conversion to the indazole product may be inefficient.

  • Causality: The intramolecular cyclization to form the indazole ring often requires specific conditions to proceed efficiently. While sometimes spontaneous, it can be influenced by pH, temperature, and the presence of co-solvents.

  • Solutions:

    • pH Adjustment: After diazotization, the reaction mixture is highly acidic. Some cyclization protocols benefit from a careful neutralization or buffering step. For instance, the addition of a base like sodium acetate can facilitate the ring-closing step.

    • Thermal Promotion: In some cases, after the diazonium salt is formed at low temperature, the reaction mixture is allowed to warm slowly to room temperature or is gently heated (e.g., to 40–50 °C) to drive the cyclization to completion. This must be done cautiously to avoid thermal decomposition.

    • Solvent Effects: The choice of solvent can impact reactant solubility and reaction kinetics.[5] While aqueous acid is common, some procedures may introduce a co-solvent to improve the solubility of intermediates.

Issue 2: The final product is impure, showing multiple spots on TLC or peaks in HPLC.

Potential Cause 1: Contamination from Side Reactions As discussed, the formation of 3,4-dichlorophenol and azo tars are common side reactions that contaminate the crude product.

  • Causality: These impurities arise directly from suboptimal control over the diazotization reaction conditions, particularly temperature.

  • Solutions:

    • Work-up and Extraction: After the reaction is complete, carefully adjust the pH. Basifying the solution (e.g., with NaOH or Na₂CO₃) will deprotonate the phenolic impurity, making it highly water-soluble and thus easily separable from the desired indazole product during an organic extraction (e.g., with ethyl acetate or dichloromethane).

    • Charcoal Treatment: For removing colored, tar-like impurities, treating a solution of the crude product with activated charcoal can be effective before proceeding to recrystallization.

Potential Cause 2: Ineffective Purification The crude product requires robust purification to achieve the high purity required for subsequent applications.

  • Causality: this compound and its common impurities have similar polarities, which can make separation challenging.

  • Solutions:

    • Recrystallization: This is the most effective method for purifying the final product on a large scale. A systematic solvent screen is recommended. Common solvent systems include:

      • Toluene

      • Ethanol/Water mixture

      • Ethyl Acetate/Hexane mixture

    • Column Chromatography: For smaller scales or particularly difficult separations, silica gel column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[6]

Data & Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low Yield Incomplete diazotizationEnsure NaNO₂ is added slowly and dropwise at 0–5 °C with vigorous stirring. Use ≥2.5 eq. of acid.
Decomposition of diazonium saltMaintain strict temperature control (0–5 °C) throughout the diazotization step.
Inefficient cyclizationAfter diazotization, allow the reaction to warm slowly to RT or perform a controlled heating step. Consider pH adjustment with a buffer like sodium acetate.
Impure Product Presence of 3,4-dichlorophenolDuring work-up, basify the aqueous layer to pH > 10 to deprotonate the phenol, then perform an organic extraction.
Colored/Tarry ImpuritiesTreat a solution of the crude product with activated charcoal before recrystallization.
Residual Starting MaterialOptimize reaction time and ensure complete diazotization. Purify via column chromatography.
Diagram 1: General Experimental Workflow

Below is a Graphviz diagram illustrating the typical workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,4-dichloroaniline in conc. HCl B Cool to 0-5 °C (Ice Bath) A->B D Dropwise addition of NaNO₂ to aniline solution (T < 5 °C) B->D C Prepare aq. NaNO₂ Solution C->D E Stir for 1-2 hours at 0-5 °C D->E F Allow to warm to RT (Cyclization Step) E->F G Neutralize with Base (e.g., aq. NaOH to pH 8-9) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry organic layer (e.g., MgSO₄) & Concentrate H->I J Obtain Crude Product I->J K Recrystallization (e.g., from Toluene) J->K For >98% Purity L Column Chromatography (Silica, Hexane/EtOAc) J->L For >99.5% Purity M Pure this compound K->M L->M

Caption: Workflow for this compound synthesis.

Protocol: Synthesis of this compound

This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.

Step 1: Diazotization

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-dichloroaniline (1.0 eq).

  • Add concentrated hydrochloric acid (~37%, 3.0 eq) and water. Stir until the aniline salt has fully dissolved.

  • Cool the mixture to 0–5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimum amount of cold water.

  • Using the dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline solution over 30–60 minutes. Crucially, ensure the internal reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional hour.

Step 2: Cyclization and Work-up

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2–4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Slowly and carefully add a saturated solution of sodium carbonate or 10M NaOH to neutralize the excess acid until the pH of the solution is ~8–9.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Dissolve the crude solid in a minimum amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to afford pure this compound.

Diagram 2: Simplified Reaction Mechanism

G Start 3,4-Dichloroaniline Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Product This compound Diazonium->Product Intramolecular Cyclization SideProduct 3,4-Dichlorophenol (Decomposition) Diazonium->SideProduct H₂O, T > 5 °C

Caption: Key steps in the synthesis of this compound.

References

  • BenchChem. (2025). Addressing incomplete conversion in indazole synthesis. BenchChem Technical Support.
  • Rani, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (2024). Synthesis of indazoles.
  • Google Patents. (2020). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
  • BenchChem. (2025). Synthesis of 3,4-Dichloro-1H-indazole from 2,3-Dichloroaniline: An Application Note and Protocol. BenchChem Technical Support.
  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem Technical Support.
  • ResearchGate. (2025).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2656.
  • ResearchGate. (2023).
  • Aboul-Seoud, A. (1967). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. Bulletin des Sociétés Chimiques Belges, 76(3-4).
  • Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • ResearchGate. (2018). Synthesis of 1H-indazole: A combination of experimental and theoretical studies.
  • Wikipedia. (n.d.). 3,4-Dichloroaniline.
  • Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

troubleshooting solubility issues with 5,6-dichloro-1H-indazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Solubility Issues in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5,6-dichloro-1H-indazole in my aqueous assay buffer. What are the first steps I should take?

A1: The initial approach to solubilizing this compound, a compound often characterized by low aqueous solubility, involves a systematic process.[1] Start by preparing a high-concentration stock solution in an appropriate organic solvent, followed by a careful dilution into your aqueous buffer.

Initial Troubleshooting Workflow:

cluster_0 Initial Solubility Troubleshooting start Start with this compound powder stock Prepare a concentrated stock solution in 100% DMSO start->stock dilute Dilute stock solution into aqueous assay buffer with vigorous mixing stock->dilute observe Observe for precipitation dilute->observe end_good Solution is clear, proceed with experiment observe->end_good No end_bad Precipitation occurs, proceed to advanced troubleshooting observe->end_bad Yes

Caption: Initial workflow for solubilizing this compound.

A common and effective organic solvent for many indazole derivatives is Dimethyl Sulfoxide (DMSO).[1] It is a powerful solvent capable of dissolving a wide array of organic compounds.[2]

Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of the compound.

  • Solubilize: Add the appropriate volume of anhydrous DMSO to the solid. Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[3]

  • Inspect: Visually confirm that no solid particles remain.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

When diluting the DMSO stock into your aqueous buffer, it is crucial to add the stock solution to the buffer while vortexing. This rapid mixing helps to minimize localized high concentrations of the compound that can lead to precipitation.[3]

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What should I do now?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds. This often indicates that the final concentration in the aqueous buffer exceeds the compound's solubility limit under those specific conditions. Here is a systematic approach to troubleshoot this problem.

Troubleshooting Precipitation After Dilution:

cluster_1 Advanced Solubility Troubleshooting precip Precipitation observed upon dilution cosolvent Increase co-solvent (DMSO) concentration (e.g., up to 1-5%) precip->cosolvent check_conc Is final DMSO% tolerable for the assay? cosolvent->check_conc ph_adjust Adjust buffer pH check_ph Is the compound ionizable? ph_adjust->check_ph excipients Consider solubility-enhancing excipients success Solution is clear excipients->success Successful failure Still precipitates, re-evaluate experimental design excipients->failure Unsuccessful check_conc->ph_adjust No/Still precipitates check_conc->success Yes check_ph->excipients Yes check_ph->failure No

Caption: Decision tree for advanced solubility troubleshooting.

1. Optimize Co-solvent Concentration: The final concentration of DMSO in your assay is a critical parameter. While a higher percentage of DMSO will increase the solubility of your compound, it may also affect the biological activity in your assay. A final DMSO concentration of 0.1-1% is generally well-tolerated in most cell-based assays.[3] However, some assays may tolerate up to 5%. It is essential to determine the maximum tolerable DMSO concentration for your specific experimental system.

2. pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] Indazole and its derivatives are weakly acidic.[5][6] The predicted pKa of the closely related 5-chloro-1H-indazole is approximately 12.81.[7] This suggests that this compound will be more soluble at a higher pH, where it can be deprotonated to its more soluble anionic form.

Recommended Action: If your experimental conditions permit, try increasing the pH of your aqueous buffer. For a weakly acidic compound, increasing the pH above its pKa will significantly increase its solubility.

3. Utilize Solubility-Enhancing Excipients: If adjusting the co-solvent concentration and pH is not sufficient or feasible, the use of solubility-enhancing excipients can be explored. These are compounds that can increase the solubility of poorly soluble drugs through various mechanisms.

Excipient Type Mechanism of Action Examples
Surfactants Form micelles that encapsulate the hydrophobic compound.Tween® 80, Polysorbate 80
Cyclodextrins Form inclusion complexes with the drug molecule.β-cyclodextrin, HP-β-CD

Physicochemical Properties of Indazole Derivatives (for reference)

Compound Molecular Weight ( g/mol ) Predicted pKa Predicted LogP
1H-Indazole118.1413.86-
5-Chloro-1H-indazole152.5812.81[7]2.8

Note: LogP is a measure of a compound's lipophilicity. A higher LogP value indicates lower aqueous solubility. The predicted LogP of 5-chloro-1H-indazole suggests it is a lipophilic compound.[8]

Detailed Protocols

Protocol 1: Preparation and Dilution of this compound Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution in DMSO and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous assay buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of this compound to room temperature.

  • Weigh out the desired amount of the compound into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 2-3 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • For dilution, add the required volume of the DMSO stock solution to the aqueous buffer while the buffer is being vortexed.

  • Use the final diluted solution immediately in your experiment to minimize the risk of precipitation over time.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Interference from Biological Samples in Assays. BenchChem.
  • BenchChem. (2025).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • ChemicalBook. (2025). 5-CHLORO (1H)INDAZOLE | 698-26-0.
  • ResearchGate. (n.d.). Scheme 20.
  • Sigma-Aldrich. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (n.d.).
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Biotage. (2023).
  • Grokipedia. (n.d.). Indazole.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022).
  • Sigma-Aldrich. (n.d.). This compound | 124691-76-5.
  • Wikipedia. (n.d.). Indazole.
  • PubChem. (n.d.). 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681.
  • BenchChem. (n.d.). Moniro-1 solubility issues in aqueous buffer.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). NIH.
  • Ethanol effects on apparent solubility of poorly soluble drugs in simul
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • BLDpharm. (n.d.). 124459-91-2|this compound-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). This compound-3-carboxylic acid | 124459-91-2.
  • Ark Pharma Scientific Limited. (n.d.). This compound-3-carboxylic acid.
  • ChemicalBook. (2025). 5,6-Dichloro-1-(tetrahydro-pyran-2-yl)-1H-indazol-4-ol | 2368910-23-8.
  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).
  • An Overview on Common Organic Solvents and Their Toxicity. (2019).
  • SciSpace. (n.d.).
  • TOKU-E. (n.d.).
  • Scribd. (n.d.).
  • Dimethyl Sulfoxide (DMSO)
  • SOLUBILITY D
  • Sigma-Aldrich. (n.d.). This compound | 124691-76-5.
  • PubChem. (n.d.). 1H-Indazole | C7H6N2 | CID 9221.
  • 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. (n.d.). PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies.

Sources

Technical Support Center: Optimization of Coupling Reactions with 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 5,6-dichloro-1H-indazole. This guide is designed to provide practical, in-depth solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions. Given its electron-deficient nature and multiple potential reaction sites, this substrate presents unique optimization challenges. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before setting up your reaction.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A: The difficulty arises from a combination of factors. Firstly, the two electron-withdrawing chlorine atoms deactivate the benzene ring, making the initial, crucial step of oxidative addition into the Carbon-Chlorine (C-Cl) bond significantly more difficult than with corresponding bromides or iodides.[1][2] Secondly, the presence of the acidic N-H proton on the pyrazole ring can lead to unwanted side reactions, such as N-arylation, or can interact with the catalyst or base, complicating the catalytic cycle.[3] Lastly, the electronic similarity of the C5 and C6 positions makes achieving high regioselectivity in mono-coupling reactions a considerable challenge.[4]

Q2: How should I select a palladium catalyst and ligand for this substrate?

A: For challenging, electron-deficient aryl chlorides, the choice of ligand is paramount. You need a system that promotes the difficult oxidative addition step.

  • Catalyst Source: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are highly recommended.[5] They provide a reliable and efficient method for generating the active L-Pd(0) species in solution, avoiding issues associated with the reduction of Pd(II) sources like Pd(OAc)₂.[5][6]

  • Ligand Choice: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, but more importantly, their electron-donating character increases the electron density on the palladium, which facilitates its insertion into the C-Cl bond.[7][8] Highly effective ligands for this purpose include biaryl monophosphines like XPhos, SPhos, and RuPhos .[2][9] For certain applications, N-heterocyclic carbenes (NHCs) can also be effective.[7]

Q3: What is the role of the base, and which one should I start with?

A: The base plays multiple roles: it neutralizes the acid generated during the reaction, and in Suzuki-Miyaura coupling, it facilitates the formation of the boronate species for transmetalation.[10] For Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[6]

  • Strong, Non-nucleophilic Bases are generally preferred.

    • Sodium tert-butoxide (NaOtBu) is a very strong base, often effective for coupling unreactive aryl chlorides, particularly in Buchwald-Hartwig aminations.[11][12]

    • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are excellent choices for Suzuki-Miyaura reactions and are often milder and more compatible with sensitive functional groups.[5][13][14]

Start with Cs₂CO₃ or K₃PO₄ for Suzuki reactions and NaOtBu for aminations, but be prepared to screen others if you encounter issues with yield or side reactions.

Q4: How can I control for regioselectivity between the C5 and C6 positions?

A: Achieving high regioselectivity for mono-functionalization is non-trivial. The outcome is often a result of subtle electronic and steric differences, which can be influenced by the reaction conditions.

  • Ligand Tuning: This is the most critical factor. A systematic screening of bulky ligands is the best empirical approach.[15][16] A very large ligand may show a preference for the less sterically hindered position.

  • Alternative Strategies: If direct coupling yields inseparable mixtures, consider a different synthetic route. This might involve an ortho-metalation/C-H activation strategy using a directing group on the indazole nitrogen, which can provide excellent regiocontrol.[17][18]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has failed to produce any significant amount of product, and I've recovered mostly starting material. What are the first things I should check?

A: Before making drastic changes to the core conditions, always verify the fundamentals. This is the most common source of failure.

  • Atmosphere Control: Palladium(0) catalysts are sensitive to oxygen. The formation of black precipitate ("palladium black") is a clear sign of catalyst decomposition and is often caused by insufficient degassing.[19] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[5]

  • Reagent Purity: Cross-coupling reactions can be sensitive to impurities. Boronic acids can dehydrate to form unreactive boroxines over time. Amines can oxidize.[5] Use freshly opened or purified reagents whenever possible.

  • Catalyst Activity: Ensure your palladium source and ligand are from a reliable source and have been stored correctly under an inert atmosphere.[1]

Q: I see palladium black forming in my flask. What does this mean and how do I fix it?

A: Palladium black indicates that the active Pd(0) catalyst has aggregated and precipitated out of solution, effectively killing the reaction.

  • Cause: This is typically due to either oxygen contamination or the dissociation of the stabilizing phosphine ligand from the metal center, especially at high temperatures.[19]

  • Solution:

    • Improve Inert Atmosphere: Rigorously exclude oxygen from your reaction setup.

    • Increase Ligand Ratio: Add a slight excess of the phosphine ligand relative to the palladium source (e.g., a Ligand:Pd ratio of 1.5:1 to 2:1). This helps keep the palladium stabilized in its active, soluble form.[5]

    • Use a More Stable Pre-catalyst: As mentioned in the FAQ, modern pre-catalysts are designed for greater stability and more controlled generation of the active species.[5]

Problem 2: Significant Formation of Side Products

Q: In my Suzuki reaction, I'm observing a significant amount of a side product corresponding to the homocoupling of my boronic acid. How can I minimize this?

A: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or excess palladium(II) species before the catalytic cycle is fully established.[10]

  • Solution:

    • Rigorous Degassing: This is the most effective solution. Removing oxygen minimizes the oxidative pathway that leads to homocoupling.

    • Pre-generation of Pd(0): If using a Pd(II) source like Pd(OAc)₂, pre-stirring the catalyst, ligand, and base for a few minutes before adding the coupling partners can ensure the active Pd(0) is formed, which can favor the desired cross-coupling pathway.[5]

Q: My primary side product is this compound that has lost one of the chlorine atoms (protodehalogenation). What causes this?

A: Protodehalogenation occurs when the Ar-Pd(II)-Cl intermediate, formed after oxidative addition, is intercepted by a proton source (like water or alcohol impurities) before it can react with your coupling partner.

  • Cause: This is often a problem when the subsequent step (transmetalation or reaction with the amine) is slow compared to the protonolysis pathway. It can be exacerbated by wet solvents or bases.

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure your base is anhydrous.

    • Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the competing protodehalogenation.

    • Screen Bases: Some bases may have counterions or impurities that facilitate this side reaction. Screening alternatives like K₃PO₄ or Cs₂CO₃ can be beneficial.[5]

Problem 3: Unwanted N-Arylation

Q: I am attempting a C-C coupling (e.g., Suzuki), but I am getting significant arylation on the indazole nitrogen. How do I prevent this?

A: This indicates that the N-H proton is being deprotonated and the resulting indazolide anion is acting as a nucleophile.

  • Solution: The most robust solution is to protect the indazole nitrogen before the coupling reaction. A tert-butoxycarbonyl (Boc) group is a common choice as it can be easily removed later. Other protecting groups like SEM or a simple ethyl group can also be effective.[14][20] This physically blocks the nitrogen from reacting and simplifies the reaction system.

  • Alternative (Less Robust) Solution: You can screen reaction conditions to disfavor N-arylation. Sometimes, using a weaker base (e.g., K₂CO₃ instead of NaOtBu) or a different solvent system can shift the selectivity towards the desired C-C coupling. Copper contamination can also promote N-arylation (Ullmann coupling), so ensure high-purity reagents and clean glassware.[21]

Visualizing the Process: Workflows and Catalytic Cycles

Understanding the underlying mechanisms and having a logical troubleshooting plan are key to success.

Palladium Catalytic Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl ArPdCl L-Pd(II)(Ar)Cl Intermediate OxAdd->ArPdCl Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) ArPdCl->Trans + Nucleophile (e.g., Ar'-B(OR)₂ or R₂NH) ArPdNu L-Pd(II)(Ar)(Nu) Intermediate Trans->ArPdNu RedElim Reductive Elimination ArPdNu->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-Nu Product RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow start Reaction Issue: Low Yield / Side Products check_basics Check Fundamentals: 1. Inert Atmosphere? 2. Reagent Purity? 3. Correct Stoichiometry? start->check_basics pd_black Palladium Black Observed? check_basics->pd_black No sol_basics Action: Fix fundamental setup issues. (Degas solvent, use fresh reagents) check_basics->sol_basics Yes sm_consumed Starting Material Consumed? pd_black->sm_consumed No sol_pd_black Action: 1. Improve Degassing. 2. Increase Ligand:Pd Ratio. 3. Use Pre-catalyst. pd_black->sol_pd_black Yes sol_no_sm_consumed Problem: Inactive Catalyst System Action: 1. Screen more electron-rich/bulky ligands (XPhos, etc.). 2. Screen stronger bases (NaOtBu). 3. Increase Temperature. sm_consumed->sol_no_sm_consumed No sol_sm_consumed Problem: Side Reactions Dominate Action: 1. Check for water (Protodehalogenation). 2. Screen different bases/solvents. 3. Protect Indazole N-H. sm_consumed->sol_sm_consumed Yes

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Recommended Starting Protocols & Parameter Tables

While every reaction requires specific optimization, these tables and protocols provide robust and field-proven starting points for your experiments.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

(this compound with an Arylboronic Acid)

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (2 mol%) or a G3-Precatalyst (4 mol%)Pre-catalysts offer more reliable initiation.[5]
Ligand SPhos or XPhos (8 mol%)Bulky, electron-rich ligands are essential for C-Cl activation.[2]
Base K₃PO₄ or Cs₂CO₃ (2.5 equivalents)Effective bases for Suzuki couplings with good functional group tolerance.[13]
Solvent Toluene/Water (e.g., 10:1 v/v) or Dioxane/WaterA protic co-solvent is often beneficial for the transmetalation step.[22][23]
Temperature 90 - 110 °CHigher temperatures are typically required to overcome the high activation barrier of C-Cl bond cleavage.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

(this compound with a primary or secondary amine)

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂ (2 mol%) or a G4-Precatalyst (2 mol%)Pre-catalysts are generally superior for amine couplings.[5]
Ligand RuPhos or XPhos (4-5 mol%)These ligands have demonstrated broad utility for coupling aryl chlorides with various amines.[2]
Base NaOtBu or LiHMDS (1.5 - 2.0 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions.[6]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are standard for this transformation.[9][23]
Temperature 100 - 110 °CNecessary for activating the C-Cl bond.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This protocol should be performed using standard Schlenk line techniques or within a glovebox to maintain an inert atmosphere.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.08 mmol) and add them to the Schlenk flask.

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Buchwald–Hartwig amination. (2023). In Wikipedia.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2022). ChemRxiv.
  • Optimization of the Suzuki coupling reaction. (2017). ResearchGate.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. (2018). Organic & Biomolecular Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2016). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). Organic & Biomolecular Chemistry.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
  • Sonogashira troubleshooting help needed. (2020). Reddit.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2012). NIH National Library of Medicine.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2019). ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). PubMed.
  • Optimization of the reaction conditions. (2024). ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). NIH National Library of Medicine.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2007). University of Windsor.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2019). Beilstein Journals.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2024). ResearchGate.
  • Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. (2022). OUCI.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Semantic Scholar.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). NIH National Library of Medicine.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2017). ResearchGate.
  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2021). ResearchGate.
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. (2018). PubMed Central.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. (2012). ACS Publications.
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2017). Semantic Scholar.
  • A Catalysis Guide Focusing on C–H Activation Processes. (2020). SciELO.

Sources

identifying and removing common impurities from 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6-dichloro-1H-indazole

A Guide to Identification and Removal of Common Impurities

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a key intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount. This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common purity challenges encountered during and after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient pathway to substituted indazoles is the diazotization of an ortho-substituted aniline followed by cyclization.[1] For this compound, a likely precursor is 3,4-dichloroaniline. Based on this and other general indazole syntheses, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials & Intermediates: The most common impurity is often the starting aniline (e.g., 3,4-dichloroaniline) or partially reacted intermediates from the diazotization/cyclization sequence.

  • Regioisomers: Indazole synthesis is susceptible to the formation of regioisomers. Depending on the precise precursors and reaction conditions, you may find small quantities of other dichloro-1H-indazole isomers, such as 4,5-dichloro-1H-indazole or 6,7-dichloro-1H-indazole. While thermodynamically controlled reactions often favor a specific isomer, kinetic byproducts are common.[2][3]

  • Process-Related Impurities: This category includes residual solvents, inorganic salts from workup procedures, and byproducts from side reactions (e.g., N-nitroso compounds if excess nitrite is used under certain conditions).[4]

  • Degradation Products: Although indazoles are generally stable, harsh acidic or basic conditions or high temperatures during synthesis or workup can lead to degradation.[5]

The following table summarizes these potential impurities and the best analytical methods for their detection.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis & Their Characteristics

Impurity ClassSpecific ExamplePotential OriginSuggested Analytical Method
Starting Material 3,4-DichloroanilineIncomplete reactionHPLC, LC-MS, TLC
Regioisomer 4,5-dichloro-1H-indazoleNon-selective cyclizationHPLC, LC-MS, ¹H NMR
Side-Product N-Nitroso derivativesExcess diazotizing agentLC-MS
Solvent/Reagent Acetic Acid, DMFSynthesis/Workup¹H NMR, GC-MS
Q2: I've just finished my synthesis. What's the quickest way to assess the purity and decide on a purification strategy?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It's fast, uses minimal material, and provides critical information to guide your purification strategy.

Causality: TLC separates compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (an organic solvent system).[6] This principle directly translates to column chromatography. An ideal TLC will show your desired product as a major spot, well-separated from impurity spots.

Quick Protocol for TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using a solvent system such as 30% Ethyl Acetate in Hexane .

  • Visualize the spots under UV light (254 nm). This compound is UV active.

  • Interpretation:

    • A single spot: Your product is likely quite pure. Recrystallization may be sufficient.

    • A major spot with faint, well-separated minor spots: Recrystallization is a good choice.

    • A major spot with a close-running "shoulder" or overlapping spot: This often indicates a regioisomer that will require column chromatography for effective separation.[7]

    • Spots at the baseline: These are highly polar impurities (e.g., salts or very polar starting materials) that are strongly adsorbed to the silica.

    • Spots near the solvent front: These are non-polar impurities.

Mandatory Visualization

G cluster_0 Purity Assessment & Strategy Selection cluster_1 Purification Pathways start Crude this compound tlc Run TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc decision Analyze TLC Plate tlc->decision recryst Recrystallization (High Purity, Good Separation) decision->recryst Single spot or well-separated spots column Column Chromatography (Isomer Separation Needed) decision->column Close-running or overlapping spots wash Aqueous Wash / Trituration (Baseline/Salt Impurities) decision->wash Baseline spots (salts) present G cluster_0 Principle of Chromatographic Separation cluster_A cluster_B cluster_C cluster_D A 1. Load Mixture (Product + Isomer) B 2. Begin Elution (Mobile Phase Flow) A->B Add Eluent C 3. Separation Occurs (Differential Affinity) B->C Compounds travel at different rates D 4. Collect Pure Fractions C->D Elute Separated Compounds A_img B_img C_img D_img

Sources

addressing degradation of 5,6-dichloro-1H-indazole during storage or experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6-dichloro-1H-indazole

A Guide to Ensuring Compound Integrity in Storage and Experimental Use

Welcome to the technical support guide for this compound. As a critical building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors, maintaining the stability and purity of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1][2] This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights into the handling, storage, and troubleshooting of this compound. Our goal is to empower you with the knowledge to proactively prevent degradation and to diagnose issues if they arise.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

Answer: Proper storage of the solid compound is the first and most critical step in preventing degradation. The indazole scaffold, while generally stable, can be susceptible to environmental factors over time.

For short-term storage (up to 6 months) , we recommend storing the solid compound under the conditions specified by most suppliers:

  • Temperature: 2-8°C[3]

  • Atmosphere: In a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protected from light in a dark place.[3]

  • Moisture: Sealed in a dry, desiccated environment.[3]

For long-term storage (1-2 years) , conditions should be more stringent:

  • Temperature: -20°C

Causality: Lowering the temperature reduces the kinetic energy of molecules, slowing down potential decomposition reactions. Protection from light is crucial as indazole-like heterocyclic compounds can be susceptible to photolytic degradation.[4] A dry, inert atmosphere prevents hydrolysis and oxidation.

Storage Duration Temperature Conditions Rationale
Short-Term (< 6 months)2-8°CTightly sealed, dark, dry[5]Prevents common degradation pathways like oxidation and photolysis.
Long-Term (> 6 months)-20°CTightly sealed, dark, dry, desiccatedSignificantly slows chemical kinetics for maximum shelf-life.
Q2: I've prepared a stock solution in DMSO. How should I store it and for how long is it viable?

Answer: The stability of this compound is significantly lower in solution than in its solid state. Once dissolved, the potential for degradation increases.

General Best Practices:

  • Prepare Fresh: The most trustworthy approach is to prepare solutions fresh for each experiment.[5]

  • Storage of Stock Solutions: If storage is necessary, we recommend preparing a concentrated stock solution (e.g., 10-50 mM in high-purity, anhydrous DMSO), aliquoting it into single-use volumes in tightly sealed vials, and storing at -20°C for up to one month .[5] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

  • Equilibration: Before opening a frozen aliquot, allow the vial to equilibrate to room temperature for at least 60 minutes.[5] This prevents atmospheric moisture from condensing into your stock solution.

Causality: Solvents provide a medium for reactive species (including dissolved oxygen and trace water) to interact with the compound. Freezing slows these reactions, and single-use aliquots minimize contamination and the damaging effects of freeze-thaw cycles.

Q3: What are the visible signs that my this compound might be degrading?

Answer: Visual inspection can be a preliminary indicator of compound degradation. While not definitive, any change from the expected appearance warrants further investigation.

  • Solid Compound: The pure compound is typically a solid.[3] Any significant color change (e.g., yellowing, browning), change in texture (e.g., clumping, becoming oily), or noticeable odor may indicate degradation.

  • Solutions: Freshly prepared solutions in DMSO should be clear and colorless. The appearance of any color, cloudiness, or precipitation over time can be a sign of degradation or insolubility.

If you observe any of these changes, the compound's purity should be verified by an analytical method like HPLC or LC-MS before use.

Part 2: Troubleshooting Guide - Reactive Problem Solving

This section is designed to help you diagnose and resolve specific experimental issues that may be linked to the degradation of this compound.

Issue 1: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present when I first received the compound.

Diagnosis: This is a classic sign of chemical degradation or contamination. The new peaks likely represent degradation products. The indazole ring system, under certain conditions, can undergo reactions like oxidation or ring opening.[4][6]

Troubleshooting Workflow:

G cluster_source Source of Degradation? start Unexpected Peaks in Analytical Trace check_standard 1. Analyze a freshly prepared solution from solid stock start->check_standard compare 2. Compare with historical data or Certificate of Analysis (CoA) check_standard->compare solid_issue Solid Compound Degradation compare->solid_issue Peaks present in fresh solution solution_issue Solution Degradation compare->solution_issue Peaks ONLY in aged solution action_solid Action: - Review solid storage conditions (Temp, Light, Moisture). - Consider re-purification or purchasing a new batch. solid_issue->action_solid action_solution Action: - Review solution prep & storage. - Use high-purity anhydrous solvent. - Prepare fresh solution. solution_issue->action_solution

Caption: Workflow for investigating the source of unexpected analytical peaks.

Corrective Actions:

  • Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Trace impurities or water in the solvent can drive degradation.

  • Conduct a Forced Degradation Study: To understand the potential degradation products, a simple stress test can be informative. This will help confirm if the observed impurities are indeed related to your compound. (See Protocol 2 ).

Issue 2: I am observing a decrease in the biological activity or potency of my compound in cell-based or enzymatic assays.

Diagnosis: A loss of potency is a strong indicator that the concentration of the active parent compound has decreased due to degradation. The degradation products are likely inactive or significantly less active at the target.

Decision Tree for Compromised Compound:

G cluster_check Verification Steps start Loss of Biological Activity Observed check_solution 1. Prepare fresh working dilutions from a new stock aliquot start->check_solution re_run 2. Re-run critical experiment check_solution->re_run result Activity Restored? re_run->result conclusion_bad Conclusion: Original working solution/stock was degraded. Discard old solutions. result->conclusion_bad Yes conclusion_worse Conclusion: Solid compound may be compromised. Verify purity via HPLC/LC-MS. result->conclusion_worse No

Caption: Decision tree for troubleshooting loss of compound bioactivity.

Preventative Measures:

  • Strict Aliquoting: Always follow the single-use aliquot protocol for stock solutions to prevent contamination and degradation of your entire supply.

  • Positive Controls: Always run your experiments with a reliable positive control to ensure the assay itself is performing as expected.

Issue 3: What are the likely degradation pathways for this molecule?

Answer: While specific degradation pathways for this compound are not extensively published, we can infer potential vulnerabilities based on the general chemistry of indazoles and related heterocycles.[4][7] Forced degradation studies are the definitive way to identify these pathways for your specific experimental conditions.[8]

Postulated Degradation Pathways:

  • Oxidation: The electron-rich pyrazole ring within the indazole scaffold can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metals, or peroxides (which can form in older solvents like THF or dioxane). This could lead to N-oxides or ring-opened products.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV-Vis light, leading to excited states that can undergo various reactions, including dimerization or reaction with solvent molecules.[4]

  • Hydrolysis under Extreme pH: While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis or other rearrangements, although this is less common under typical physiological assay conditions.

G cluster_main Postulated Degradation of this compound cluster_products parent This compound oxidized Oxidized Products (e.g., N-oxides, ring-opened species) parent->oxidized Oxidation (O2, peroxides) photo Photolytic Products (e.g., dimers) parent->photo Photolysis (UV/Vis Light) hydrolyzed Hydrolysis Products (under extreme pH) parent->hydrolyzed Strong Acid/Base

Caption: Postulated degradation pathways for this compound.

Part 3: Key Experimental Protocols

To empower you with self-validating systems, we provide the following detailed protocols.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to minimize degradation during the preparation and storage of stock solutions.

Materials:

  • This compound solid

  • High-purity, anhydrous DMSO (or other appropriate solvent)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber, screw-cap vials suitable for cryogenic storage

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of solid into a new, sterile amber vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial and vortex or sonicate gently until the solid is completely dissolved.

  • Inert Gas Purge: Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Aliquoting: Immediately dispense the stock solution into single-use amber vials. The volume of each aliquot should be sufficient for one experiment.

  • Sealing and Labeling: Tightly seal each aliquot. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a secondary container and store them at -20°C, protected from light.

Protocol 2: Basic Forced Degradation (Stress Testing) Study

This protocol helps identify potential degradants and establishes the stability-indicating nature of your analytical method, following principles outlined by the ICH.[8]

Objective: To intentionally degrade a small amount of the compound under various stress conditions to observe the degradation profile by HPLC or LC-MS. Aim for 5-20% degradation of the parent compound.

Procedure:

  • Prepare Solutions: Prepare 1 mg/mL solutions of this compound in a suitable solvent system (e.g., Acetonitrile:Water 50:50).

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to direct, high-intensity UV or white light.

    • Control: Keep one solution at room temperature, protected from light.

  • Incubation: Incubate the vials. Analyze samples by HPLC/LC-MS at time points (e.g., 2, 8, 24 hours) until you observe the target degradation (5-20%). If no degradation occurs, the conditions can be made more stringent (e.g., higher temperature, longer exposure).

  • Analysis: Before injection, neutralize the acidic and basic samples. Compare the chromatograms from the stressed samples to the control. The new peaks that appear are your potential degradation products.

This study will provide invaluable information about your molecule's liabilities and help you interpret unexpected results in the future.[9][10]

References

  • This compound Product Page. BIOFOUNT. [Link]
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Francis Giraud, Fabrice Anizon, Pascale Moreau. Institute of Chemistry of Clermont-Ferrand. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
  • Forced Degrad
  • Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. CORA. [Link]
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Indazole synthesis. Organic Chemistry Portal. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]
  • 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681. PubChem. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
  • Recent synthetic approaches to 1H- and 2H-indazoles (microreview).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
  • Degradation of the synthetic dye amaranth by the fungus Bjerkandera adusta Dec 1: inference of the degradation pathway from an analysis of decolorized products. PubMed. [Link]

Sources

strategies to reduce off-target effects of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-dichloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies to mitigate off-target effects and ensure the successful application of this compound in your experiments. The indazole scaffold is a well-established pharmacophore in kinase inhibitor discovery, and understanding the nuances of its derivatives is critical for achieving specific and reproducible results.[1][2][3]

Troubleshooting Guide: Addressing Off-Target Effects

This guide addresses common issues encountered during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected Cellular Phenotype or Toxicity

You observe a cellular response that is inconsistent with the known or expected function of the intended target kinase, or you see significant cytotoxicity at concentrations where the compound should be selective.

Possible Cause: Off-target kinase inhibition or non-kinase target engagement. Many kinase inhibitors can inhibit multiple kinases with varying potency, leading to unexpected biological outcomes.[4][5] Some may also interact with non-kinase proteins.[6]

Troubleshooting Workflow:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular system. A Western blot to assess the phosphorylation of a direct downstream substrate of the target kinase is a standard method.[7] A decrease in phosphorylation of the substrate upon treatment would indicate target engagement.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare it to the IC50 for on-target pathway inhibition. A significant rightward shift in the dose-response for the phenotype relative to target inhibition suggests it may be an off-target effect.[7]

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor of the same target kinase. If the phenotype is unique to this compound, it is more likely to be an off-target effect.[7]

  • Kinome Profiling: To identify potential off-target kinases, consider a comprehensive kinase profiling service. These services screen your compound against a large panel of kinases to determine its selectivity profile.[4][8]

  • Rescue Experiment: If a specific off-target is identified, a rescue experiment can be performed. This involves using siRNA or shRNA to knock down the suspected off-target kinase and then treating the cells with this compound. If the unexpected phenotype is diminished, it confirms the off-target interaction.

Experimental Protocol: Western Blot for Target Engagement

Objective: To confirm that this compound is inhibiting the intended target kinase in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • Appropriate cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the phosphorylated form of a direct downstream substrate of the target kinase

  • Primary antibody against the total form of the downstream substrate

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a dose range of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody for the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate.

  • Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.

Issue 2: Inconsistent Results Between Experiments

You are observing high variability in your experimental results when using this compound.

Possible Causes:

  • Compound Solubility and Stability: Like many small molecules, this compound may have limited aqueous solubility. Precipitation can lead to a lower effective concentration. The compound may also be unstable in aqueous solutions over time.[7]

  • Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations in the final inhibitor concentration.[7]

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can impact the cellular response to a kinase inhibitor.[7]

Troubleshooting Workflow:

  • Compound Handling:

    • Visually inspect your stock solution and working dilutions for any precipitate.[7]

    • Always use freshly prepared dilutions for each experiment.

    • Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing dilutions in your assay medium.

  • Assay Precision:

    • Use calibrated pipettes.

    • Prepare a master mix for serial dilutions to minimize pipetting errors.

  • Standardize Cell Culture:

    • Maintain consistent cell seeding densities and passage numbers between experiments.

    • Be aware that serum components can sometimes interfere with compound activity. Consider using serum-free or reduced-serum media for the duration of the treatment if appropriate for your cell type.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for indazole-based kinase inhibitors?

A1: Indazole-containing compounds are a significant class of kinase inhibitors.[2] They typically function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specific interactions of the indazole core and its substituents with amino acid residues in the ATP-binding site determine the inhibitor's potency and selectivity.[9]

Q2: How can I proactively assess the selectivity of this compound before starting extensive cellular experiments?

A2: A tiered approach is recommended:

  • Computational Profiling: In silico methods can predict potential off-targets based on the structure of this compound and its similarity to known kinase inhibitors or by docking it into the structures of various kinases.[10][11][12]

  • Biochemical Assays: The most direct way to assess selectivity is through in vitro kinase profiling. This can be done through radiometric assays, which are considered the gold standard, or various fluorescence- and luminescence-based assays.[8][13][14] These assays measure the ability of the compound to inhibit the activity of a large panel of purified kinases.

  • Binding Assays: Competitive binding assays can measure the dissociation constant (Kd) of the inhibitor-kinase complex, providing another measure of selectivity.[15]

Q3: What are some medicinal chemistry strategies to improve the selectivity of an indazole-based inhibitor like this compound?

A3: Medicinal chemistry offers several strategies to enhance kinase inhibitor selectivity:

  • Structure-Based Design: If the crystal structure of the target kinase is known, medicinal chemists can design modifications to the indazole scaffold to exploit unique features of the target's ATP-binding pocket that are not present in other kinases.[9][16]

  • Targeting the "Gatekeeper" Residue: Modifying the inhibitor to interact specifically with the gatekeeper residue, which varies in size across the kinome, can improve selectivity.[17]

  • Allosteric Inhibition: Designing inhibitors that bind to sites other than the highly conserved ATP pocket can lead to greater selectivity.[9]

  • Covalent Inhibition: Introducing a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site can result in highly selective and potent inhibitors.[17]

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some cases, the "off-target" effects of a kinase inhibitor can contribute to its therapeutic efficacy through polypharmacology.[6] A single compound that inhibits multiple nodes in a disease-related signaling network can sometimes be more effective than a highly selective inhibitor. However, it is crucial to systematically identify and validate these off-targets to understand the compound's full mechanism of action.[18]

Visualizing Experimental Workflows

Workflow for Investigating Unexpected Phenotypes

Caption: A stepwise workflow for troubleshooting unexpected cellular phenotypes.

Proactive Selectivity Profiling Strategy

Caption: A proactive strategy for assessing inhibitor selectivity.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Assay Type
On-Target Kinase A 15 Radiometric
Off-Target Kinase B250Luminescence
Off-Target Kinase C800TR-FRET
Off-Target Kinase D>10,000Radiometric
Off-Target Kinase E>10,000Radiometric

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

References

  • Miljković, F., & Ristovski, G. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 3, 213. [Link]
  • Larrow, J. F., & Fung, A. D. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Current topics in medicinal chemistry, 13(11), 1264–1274. [Link]
  • Zhang, T., Yin, S., & Zhang, W. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters, 13(10), 1545–1558. [Link]
  • Vippagunta, S. R., & Vieth, M. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of chemical information and modeling, 51(10), 2495–2505. [Link]
  • Zimmerman, M. I., & Maly, D. J. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 53(14), 5142–5156. [Link]
  • Karhohs, K. W., & de Graaf, C. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
  • Xie, L., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology, 15(2), 79-96. [Link]
  • Stratton, C. F., & Maly, D. J. (2017). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 8(12), 7859–7871. [Link]
  • Miljković, F., & Ristovski, G. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 3, 213. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
  • Vitanza, N. A., et al. (2026). Enhanced delivery of aurora kinase A inhibitor via tumor-targeting immunoliposome for treatment of atypical teratoid/rhabdoid tumor. International Journal of Nanomedicine, 21, 1-17. [Link]
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • Roskoski, R., Jr. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological research, 152, 104624. [Link]
  • The Institute of Cancer Research. (2020, March 3).
  • ENL Live Insights. (2015, February 10).
  • Smith, A. M., & mocker, D. R. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PloS one, 10(1), e0116223. [Link]
  • Chen, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3123. [Link]
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 77(11), 5196–5204. [Link]
  • Taylor & Francis. (2020). Indazole – Knowledge and References. [Link]
  • U.S. EPA. (2025, December 4). 1H-Indazole-1-methanol, 5,7-dichloro- - Substance Details. [Link]
  • Tycko, J., et al. (2019). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements.
  • Bouzianne, O., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC advances, 11(62), 39169–39179. [Link]
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 5,6-dichloro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of metabolic stability for 5,6-dichloro-1H-indazole analogs. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries related to the metabolism of indazole-based compounds.

Q1: What are the primary metabolic pathways for this compound analogs?

A1: The metabolic fate of this compound analogs is primarily dictated by the substituents attached to the core structure. However, based on the metabolism of indazole derivatives and other heterocycles, the main biotransformations are mediated by Cytochrome P450 (CYP) enzymes.[1][2] Key pathways include:

  • Oxidation (Hydroxylation): This is a very common pathway.[3][4] Oxidation can occur on the indazole ring itself, though the electron-withdrawing nature of the chlorine atoms may disfavor this. More likely "soft spots" are aliphatic or aromatic side chains attached to the indazole nitrogen (N1) or at position C3.[5][6] For instance, hydroxylation is frequently observed on cyclohexyl or pentyl side chains in related indazole compounds.[3]

  • N-Dealkylation: If the N1 position is substituted with an alkyl group, N-dealkylation is a probable metabolic route.[4]

  • Hydrolysis: If the analog contains ester or amide functionalities, hydrolysis by esterases or amidases is a significant clearance pathway.[3][7] The resulting carboxylic acid can then undergo further Phase II metabolism.

  • Glucuronidation: Following Phase I oxidation, the newly introduced hydroxyl groups or the indazole nitrogen itself can be conjugated with glucuronic acid (a Phase II reaction) to facilitate excretion.[4]

Q2: Which specific Cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of these compounds?

A2: While the exact isoforms depend on the specific analog, the major drug-metabolizing CYPs are the primary candidates.[2] These include CYP3A4, CYP2D6, CYP2C9, and CYP2C19, which are responsible for the metabolism of the vast majority of drugs.[1][8] CYP2E1 is also known to interact with the indazole scaffold.[9][10] Early experiments using recombinant human CYP isoforms can pinpoint which enzymes are responsible for the observed metabolism, guiding strategies for mitigating it.

Q3: What is a metabolic "soft spot" and how do I find it?

A3: A metabolic "soft spot" is a site on a molecule that is most susceptible to enzymatic modification, often leading to rapid clearance.[5][6] Identifying these spots is crucial for rational drug design. The process involves:

  • In Silico Prediction: Computational tools like MetaSite can predict likely sites of metabolism based on the molecule's structure and its interaction with models of CYP active sites.[11][12]

  • In Vitro Metabolism Assay: The primary experimental method is to incubate the compound with a liver-derived system, such as human liver microsomes (HLM) or hepatocytes.[13][14]

  • Metabolite Identification: The samples from the incubation are analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to detect and structurally characterize the metabolites formed.[11][14] The appearance of metabolites with a mass shift corresponding to an oxidation (+16 Da) or demethylation (-14 Da), for example, points directly to the metabolic pathway and, with further MS/MS fragmentation analysis, the location of the modification.

Q4: What is the difference between using liver microsomes and hepatocytes for stability assays?

A4: Both are valuable in vitro tools, but they represent different levels of biological complexity.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in Phase I enzymes (like CYPs) but lack most Phase II enzymes and cytosolic enzymes.[15] They are cost-effective and ideal for specifically assessing CYP-mediated metabolic stability.

  • Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes, including Phase I, Phase II, and cytosolic enzymes, as well as active transporter systems.[16][17] They provide a more comprehensive picture of a compound's overall hepatic metabolism and clearance.[18]

Generally, microsomes are used for initial high-throughput screening, while hepatocytes are used for more detailed characterization of promising candidates.[18]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental challenges you may encounter.

Q: My this compound analog shows high clearance (>200 µL/min/mg) in my human liver microsomal (HLM) stability assay. What are my next steps?

A: High microsomal clearance indicates rapid Phase I metabolism, likely by CYP enzymes. The goal is to identify the "soft spot" and modify the structure to block this metabolic route without compromising biological activity.

Step 1: Confirm the Liability and Identify the Metabolite. First, ensure the result is reproducible and not an artifact. If confirmed, the immediate next step is a metabolite identification study. Incubate the compound with HLM and NADPH, and analyze the samples by LC-MS/MS to pinpoint the site of metabolism (e.g., hydroxylation on an N-alkyl chain).[6][14]

Step 2: Choose a Modification Strategy. Once the soft spot is known, several strategies can be employed. The choice depends on the location of the metabolism and the structure-activity relationship (SAR) of your series.

  • Issue: Oxidation at an aliphatic C-H bond (e.g., on a side chain).

    • Solution 1: Fluorine Substitution. Replacing hydrogen with fluorine at the metabolic site is a common and effective strategy.[19] The carbon-fluorine (C-F) bond is much stronger than a carbon-hydrogen (C-H) bond and is resistant to CYP-mediated cleavage.[20] A single fluorine or a CF3 group can effectively block metabolism.

    • Solution 2: Deuterium Substitution. Replacing a metabolically labile hydrogen with its heavier isotope, deuterium (the "Kinetic Isotope Effect"), can slow the rate of C-H bond cleavage, as it requires more energy.[20] This is a very subtle modification that is unlikely to affect binding affinity.

    • Solution 3: Steric Shielding. Introduce a bulky group (e.g., a methyl or cyclopropyl group) near the soft spot. This can physically block the metabolic enzymes from accessing the labile site.[1]

  • Issue: Oxidation on an aromatic ring (e.g., a phenyl substituent).

    • Solution: Scaffold Hopping/Bioisosteric Replacement. Replace the electron-rich phenyl ring with a more electron-deficient heteroaromatic ring, such as a pyridine or pyrimidine.[21] The nitrogen atom(s) in the ring withdraws electron density, making the ring less susceptible to oxidative metabolism.[21][22]

  • Issue: N-Dealkylation at the N1 position.

    • Solution: Modify the N1-substituent. Replace a simple alkyl chain with a more robust group. For example, incorporating the nitrogen into a small, stable ring system or using a cyclopropylmethyl group can increase stability against dealkylation.

The following diagram illustrates a typical workflow for addressing metabolic instability.

G cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Rational Design & Optimization A Initial Compound (this compound analog) B In Vitro Metabolic Stability Assay (e.g., Human Liver Microsomes) A->B C Assess Clearance (CLint) B->C D Metabolically Stable (Low CLint) C->D Yes E Metabolically Labile (High CLint) C->E No L Optimized Compound (Potent & Stable) D->L Advance Candidate F Metabolite Identification Study (LC-MS/MS) E->F G Identify 'Soft Spot' F->G H Select Modification Strategy (Fluorination, Deuteration, Steric Shielding, etc.) G->H I Synthesize New Analogs H->I J Re-evaluate Potency (SAR) I->J K Re-run Stability Assay J->K K->C Iterate K->L

Caption: Workflow for identifying and mitigating metabolic liabilities.

Q: I blocked the primary metabolic soft spot, but the compound is still cleared quickly. Why?

A: This phenomenon, known as "metabolic switching," is common. When the primary site of metabolism is blocked, enzymes may begin to metabolize the compound at a secondary, previously less favorable site.[5]

  • Troubleshooting Steps:

    • Perform a new metabolite identification study on the modified, "more stable" analog.

    • Identify the new primary metabolite(s).

    • Devise a new strategy to block this secondary soft spot. This may require a multi-pronged approach, modifying several positions on the molecule simultaneously. Be mindful that extensive modifications can negatively impact the compound's physical properties (e.g., solubility, lipophilicity) and its primary biological activity.

Q: My modifications to improve stability have led to a significant loss of potency. How can I avoid this?

A: Balancing metabolic stability and potency is the central challenge of lead optimization.

  • Causality: Modifications alter the molecule's size, shape, and electronic profile (e.g., lipophilicity, pKa).[1][23] These changes can disrupt key interactions with the biological target. For example, adding a bulky group for steric shielding might prevent the molecule from fitting into the target's binding pocket.

  • Strategies to Mitigate Potency Loss:

    • Use Conservative Modifications: Start with the smallest possible changes. Deuterium-for-hydrogen substitution is the most conservative and least likely to affect potency.[20] A single fluorine atom is also a small modification.[19][24]

    • Understand the SAR: Have a clear understanding of which parts of the molecule are essential for binding. Avoid modifying these regions if possible. If a key binding motif is also a metabolic soft spot, consider bioisosteric replacements that preserve the necessary interactions (e.g., replacing a metabolically labile ester with a more stable 1,2,4-oxadiazole).[1][23]

    • Iterate in Parallel: When you synthesize a new analog to test stability, always re-run the primary bioassay for potency. This tight feedback loop between chemistry, DMPK, and biology is essential for success.

The following table summarizes common modification strategies and their potential impacts.

Strategy Example Modification Mechanism Typical Impact on t½ Potential Pitfalls
Blocking Oxidation H → FIncreases C-H bond strengthSignificant IncreaseCan alter pKa, electronics, and binding interactions.
Kinetic Isotope Effect H → DSlows C-H bond cleavageModerate IncreaseEffect may be modest; synthesis can be challenging.
Steric Shielding H → CH₃ or cyclopropylPrevents enzyme accessVariable IncreaseCan decrease potency due to steric clash with the target.
Scaffold Hopping Phenyl → PyridylReduces ring electron densitySignificant IncreaseDrastic structural change may abolish activity.[21]
Bioisosteric Replacement Ester → Amide or TetrazoleReplaces labile group with stable isostereSignificant IncreaseCan alter solubility, permeability, and target interactions.[25]

Part 3: Key Experimental Protocols

A self-validating and reproducible protocol is the cornerstone of trustworthy data. Below is a detailed methodology for a standard in vitro liver microsomal stability assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Objective: To determine the rate of disappearance of a this compound analog when incubated with HLM, and to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).[13]

2. Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial vendor)

  • Test Compound (TC) stock solution (10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]

  • Positive Control Compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

3. Experimental Procedure:

  • Preparation:

    • Thaw the HLM and NADPH regenerating system on ice.

    • Prepare a working solution of the Test Compound (e.g., 100 µM by diluting the 10 mM stock in buffer).

    • In a 96-well plate, prepare the incubation mixture by adding phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).[15]

    • Add the Test Compound working solution to the incubation mixture to achieve a final concentration of 1 µM.[13] Prepare separate wells for each time point and for negative controls.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[13]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (to which buffer is added instead).[13]

    • Immediately after adding NADPH, take the first sample (T=0 min). Transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing the ice-cold quenching solution (e.g., 150 µL).

    • Continue incubating the reaction plate at 37°C.

    • Collect subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots to the quenching solution.[26][27]

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 g for 10 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the remaining concentration of the parent Test Compound at each time point. This is done by measuring the peak area ratio of the Test Compound relative to the Internal Standard.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this plot. The slope (k) is the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[16]

The diagram below outlines the decision-making process for selecting a structural modification strategy based on the identified metabolic liability.

G A Metabolic 'Soft Spot' Identified B What type of biotransformation is occurring? A->B C Oxidation at sp3 C-H Bond B->C D Oxidation at sp2 C-H Bond (Aromatic Ring) B->D E N-Dealkylation B->E F Ester/Amide Hydrolysis B->F G Strategy: Block Site - Replace H with F - Replace H with D - Add steric bulk (e.g., Me) C->G H Strategy: Reduce e- Density - Replace Ph with Pyridyl - Add e- withdrawing groups D->H I Strategy: Increase Steric Hindrance - Use branched alkyl - Use cyclopropylmethyl E->I J Strategy: Bioisosteric Replacement - Ester -> Amide - Ester -> Oxadiazole - Carboxylic Acid -> Tetrazole F->J

Caption: Decision tree for selecting a chemical modification strategy.

References

  • Vertex AI Search. Mitigating heterocycle metabolism in drug discovery. Semantic Scholar.
  • Cannaert, A., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 11(8), 1264-1276.
  • Benchchem. Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide.
  • IJPPR. Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Wang, B., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-736.
  • Ricci, A., & Di Zazzo, G. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(14), 5887-5916.
  • Thermo Fisher Scientific.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 10(10), 1644-1664.
  • ReadyCell. In vitro drug metabolism: for the selection of your lead compounds.
  • Porubsky, P. R., et al. (2012). The crystal structure of CYP2E1 complexed with indazole. PLoS One, 7(3), e33500.
  • Wikipedia. Bioisostere.
  • ACS Publications.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
  • ResearchGate. Mitigating Heterocycle Metabolism in Drug Discovery.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • NIH. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics.
  • PubMed.
  • LCGC International.
  • PubMed.
  • Sygnature Discovery.
  • MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Cyprotex. Microsomal Stability.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Merck Millipore. Metabolic Stability Assays.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • IntechOpen. Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions.
  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
  • NIH. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.

Sources

troubleshooting failed crystallization of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6-dichloro-1H-indazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization and purification of this compound. As a key intermediate in medicinal chemistry, achieving high purity is paramount.[1] This document provides in-depth troubleshooting guides and FAQs based on established crystallographic principles and extensive laboratory experience.

Troubleshooting Failed Crystallization

This section addresses specific, common failures observed during the crystallization of this compound and related heterocyclic compounds.

Q1: My compound 'oiled out' of the solution instead of forming crystals. What is happening and how can I resolve this?

A1: Causality and Resolution

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. The dissolved compound, upon reaching its saturation limit during cooling, separates as a liquid phase (the "oil") rather than a solid crystal lattice. This is a frequent issue with organic compounds that either have relatively low melting points or are contaminated with impurities that depress the melting point of the mixture.

Root Causes:

  • High Solute Concentration: The solution is becoming supersaturated at a temperature that is still too high.

  • Rapid Cooling: Fast cooling does not provide sufficient time for the ordered process of nucleation and crystal growth to occur.

  • Inappropriate Solvent Choice: The solvent may have too high a boiling point relative to the solute's melting point.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and create a eutectic mixture with a lower melting point.

Step-by-Step Remediation Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and warm the solution until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small, measured amount (e.g., 5-10% of the initial volume) of the same hot solvent to the solution. This decreases the saturation temperature of the compound, ensuring it remains in solution until a lower temperature is reached.[2]

  • Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to slow the rate of cooling. Allowing the solution to cool slowly to room temperature over several hours is ideal. An ideal crystallization should show initial crystal growth over 5-20 minutes.[2]

  • Induce Crystallization (If Necessary): If crystals still do not form upon reaching room temperature, proceed to the steps outlined in Q2.

  • Consider a Charcoal Treatment: If you suspect significant colored impurities are contributing to the problem, a charcoal treatment of the hot solution prior to crystallization may be beneficial.[2]

Q2: I have cooled my solution of this compound, but absolutely no crystals have formed. What are my next steps?

A2: A Systematic Approach to Inducing Crystallization

The failure of crystals to form indicates that the solution is not yet supersaturated. This is typically due to using too much solvent or the inherent high solubility of the compound in the chosen solvent at cooler temperatures.[3] Follow this decision-making workflow to induce crystallization.

G start No Crystals Formed (Clear Solution) step1 Is the solution saturated? start->step1 step2a Gently boil off a portion of the solvent (10-15%). step1->step2a No, likely too much solvent step2b Induce Nucleation step1->step2b Yes, or unsure step3a Allow to cool slowly again. step2a->step3a end Crystals Form step3a->end fail Still No Crystals? Re-evaluate solvent system. step3a->fail step3b Scratch inner surface of the flask with a glass rod. step2b->step3b step4b Add a seed crystal. step3b->step4b If scratching fails step5b Introduce an anti-solvent (see Q4 protocol). step4b->step5b If no seed available step6b Cool further (Ice Bath). step5b->step6b step6b->end step6b->fail

Sources

optimization of purification methods for 5,6-dichloro-1H-indazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Purification

I've kicked off my investigation. My current focus is on a thorough Google dive to unearth reliable purification methods for 5,6-dichloro-1H-indazole analogs. I'm especially interested in chromatography and crystallization, and I'm looking for specific challenges that may arise.

Refining the Purification Approach

I'm now zeroing in on purification challenges, like low yield and impurity issues, via detailed Google searches. My plan is to compile a Q&A-style technical support center. This includes drafting answers grounded in scientific principles, with citations. I'll also visually represent workflows with Graphviz diagrams and create tables for quantitative data. Finally, I'll detail experimental protocols.

Developing Purification Techniques

I'm now diving deep into Google searches, pinpointing reliable methods for purifying this compound analogs, with a strong emphasis on chromatography and crystallization. I am scrutinizing the search results to flag common purification hurdles like low yield, impurity issues, and compound instability. I'm focusing on established protocols to compile a Q&A-style technical support center. My focus is on addressing these challenges, from basic problems to complex scenarios. I'll include scientific principles and citations.

Formulating a Q&A

I'm starting to build a technical support center in a Q&A format. My focus is on the optimization of purification methods for this compound analogs. I'm structuring the platform for researchers, scientists, and drug developers. I want it to be a useful resource for these expert users.

Structuring the Support Center

I'm now prioritizing scientific integrity and logical flow. I'm focusing on the "why" of experimental choices, not just the "how". Protocols need to be self-validating and include in-text citations with a complete, linked "References" section. I'm also planning the visualization using tables for quantitative data, step-by-step methodologies, and diagrams from Graphviz.

Designing the FAQ Structure

I'm now outlining a flexible, intuitive structure for the Q&A. I've decided to prioritize a problem-based organization for the troubleshooting guide, focusing on common purification issues. I'm aiming to create realistic FAQs that address typical challenges, such as low purity or co-eluting impurities, to make it most useful for experts.

Prioritizing In-Depth Analysis

I'm now integrating the core requirements for the support center. I have complete editorial freedom to structure the guide on the specifics. I'm focusing on scientific integrity, prioritizing the "why" and including self-validating protocols with citations and a references section. I'm also planning the visualization with tables and diagrams. I'm also planning the FAQs, and researching relevant references for indazole purification.

Defining the Core Structure

I'm now integrating all these diverse elements. I'm focusing on providing in-depth answers, detailed protocols, and visual aids. My aim is to deliver a technical support center. I'm creating FAQs, starting with questions like purity issues after chromatography, co-eluting impurities, and crystallization problems. I'm also planning diagrams, tables, and reference collection to improve the user experience.

Defining the Technical Scope

I'm now honing the structure by integrating my role as a Senior Application Scientist. I will provide a framework of general purification methods before diving into troubleshooting FAQs. My FAQs will be categorized by either the purification method or by the type of problem. I'm focusing on user-friendliness by organizing by problem type. I'm building realistic questions a researcher might ask and will explain the "why" behind each answer, providing supporting details and citations. I'm planning visualizations like decision trees and workflows with color and contrast. I will also incorporate tables and detailed protocols.

Designing the Guide Framework

I'm now fully immersed in the design phase. I've sketched a detailed framework. This guide will begin with my introduction as a Senior Application Scientist. I'll include principles of purifying these analogs. Then, I'll feature an FAQ troubleshooting guide, broken into sections like "Chromatography Issues" and "Crystallization Challenges." I plan to include all necessary scientific explanations, tables, and diagrams. Detailed experimental protocols will follow, and finally, a compiled references section.

Integrating Expert Guidance

I'm now integrating the provided information into a support center framework. I'll provide an introduction to establish myself as a Senior Application Scientist. My aim is to create a "Getting Started" section with the general principles of purification before focusing on the FAQs. I will break the FAQ troubleshooting guide into relevant sections. Within the FAQ guide, I plan to include the scientific explanations, tables, and diagrams. I will add experimental protocols and a compiled reference section.

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 5,6-dichloro-1H-indazole using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar of success. For heterocyclic scaffolds like 5,6-dichloro-1H-indazole, which are prevalent in medicinal chemistry, an imprecise structural assignment can derail research programs, compromise intellectual property, and lead to flawed structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of this compound, establishing why single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard. We will dissect the experimental workflow of SC-XRD, from crystal growth to data refinement, and contrast its definitive outputs with the complementary, yet less complete, data derived from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Absolute Structural Confirmation in Drug Development

The indazole core is a privileged scaffold in pharmaceutical development, forming the basis for numerous therapeutic agents.[1][2] The specific substitution pattern, such as the dichlorination at the 5 and 6 positions of the indazole ring, profoundly influences the molecule's electronic properties, binding affinities, and metabolic stability. Consequently, confirming the precise regio- and stereochemistry is paramount. An error in structural assignment can have cascading negative effects, rendering subsequent biological and toxicological data unreliable.

Single-crystal X-ray crystallography provides the most comprehensive and unambiguous structural data, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[3][4] This level of detail is crucial for understanding protein-ligand interactions and for the rational design of more potent and selective drug candidates.[5][6]

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[3][7] The method relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal.[3] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a three-dimensional map of the electron density can be calculated, ultimately revealing the exact position of each atom in the molecule.[8]

Why SC-XRD is Definitive

Unlike other techniques that provide information about molecular connectivity or mass, SC-XRD provides a direct visualization of the molecule in three-dimensional space.[9] It is the primary method for the unambiguous determination of:

  • Molecular Connectivity and Constitution: Confirming the bonding framework.

  • Stereochemistry: Defining the relative configuration of stereocenters.

  • Absolute Configuration: Determining the absolute chirality of a molecule, a critical factor for biological activity.[4]

  • Conformational Analysis: Revealing the preferred solid-state conformation of the molecule.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data is obtained.

SC_XRD_Workflow cluster_synthesis Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Synthesis Synthesis & Purification of this compound Crystallization Crystal Growth (Slow Evaporation, etc.) Synthesis->Crystallization >99% Purity Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Goniometer Head Processing Data Processing (Integration & Scaling) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure Validation (CIF File Generation) Refinement->Validation Low R-factor

Caption: The workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

Step 1: Synthesis and Purification of this compound The synthesis of the target compound is the prerequisite for any structural analysis. A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazones.[1] For this guide, we will assume a successful synthesis yielding this compound.

  • Causality: The purity of the starting material is critical. Impurities can inhibit crystallization or co-crystallize, leading to ambiguous or incorrect structural data. Therefore, purification via column chromatography or recrystallization to >99% purity is essential.

Step 2: Crystallization This is often the most challenging step in the workflow.[4] The goal is to grow well-ordered, single crystals of suitable size (typically 0.1-0.3 mm).[7]

  • Protocol:

    • Solvent Screening: Dissolve small amounts of purified this compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: An alternative method involves dissolving the compound in a good solvent and placing it in a sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[8]

  • Causality: Slow crystal growth is paramount. Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal diffraction.[4]

Step 3: Crystal Mounting and Data Collection

  • Protocol:

    • A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or defects.

    • The crystal is mounted on a cryoloop or a thin glass fiber.[3]

    • The mounted crystal is placed on a goniometer head in the X-ray diffractometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, collects diffraction data as the crystal is rotated through a series of angles.[3]

Step 4: Structure Solution and Refinement

  • Protocol:

    • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.[8]

    • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.[6][8]

    • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed by metrics such as the R-factor.

    • Data Deposition: The final structural data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[10][11]

Orthogonal and Complementary Analytical Techniques

While SC-XRD is the gold standard, other techniques provide valuable, albeit incomplete, structural information. They are often used in concert to characterize a compound fully.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[6][12]

  • Application to this compound:

    • ¹H NMR: Would show distinct signals for the aromatic protons on the indazole ring and the N-H proton. The chemical shifts and coupling patterns would confirm the substitution pattern. For instance, the protons at positions 3, 4, and 7 would each give a distinct signal, and their splitting patterns would reveal their adjacencies.

    • ¹³C NMR: Would show seven distinct carbon signals, confirming the number of unique carbon atoms in the molecule.

  • Limitation: While excellent for establishing 2D connectivity, NMR alone cannot definitively determine the 3D arrangement of atoms in space or the absolute configuration without complex experiments like NOE, which can still be ambiguous.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.[14]

  • Application to this compound (C₇H₄Cl₂N₂):

    • High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an exact mass measurement. The calculated monoisotopic mass is 185.9751 Da.

    • The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for ³⁵Cl and ³⁷Cl) would be readily observable, providing further confidence in the presence of two chlorine atoms in the structure.

  • Limitation: MS provides no information about the connectivity or isomerism of the molecule. For example, it could not distinguish this compound from its isomer, 4,5-dichloro-1H-indazole.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. The table below provides a direct comparison of SC-XRD, NMR, and MS for the structural confirmation of this compound.

Parameter Single-Crystal X-ray Crystallography (SC-XRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Provided Unambiguous 3D structure, connectivity, bond lengths/angles, absolute configuration, crystal packing.[3][7]Atomic connectivity, chemical environment of nuclei, relative proton positions.[12][15]Exact molecular weight, elemental formula, isotopic distribution.
Unambiguity Definitive and absolute for the solid state.[9]High for connectivity; can be ambiguous for complex stereochemistry and isomerism.[13]High for molecular formula; cannot distinguish between isomers.
Sample Requirement High-quality single crystal (0.1-0.3 mm); solid state.[7]~1-5 mg, soluble in deuterated solvent; solution state.[16]<1 mg, soluble or volatile; solution or solid state.
Key Challenge Growing suitable single crystals , which can be time-consuming or impossible for some compounds.[17]Sample solubility, signal overlap in complex molecules.Inability to differentiate isomers, potential for fragmentation.
Primary Application Absolute structure proof, SAR studies, intellectual property, regulatory filings.Routine structure verification, reaction monitoring.Molecular formula confirmation, purity assessment.

Conclusion

For the definitive structural confirmation of this compound, a multi-faceted analytical approach is robust. Mass spectrometry provides the foundational confirmation of the molecular formula, while NMR spectroscopy elucidates the covalent framework and confirms the correct isomer has been synthesized. However, neither technique can provide the absolute, high-resolution three-dimensional information offered by single-crystal X-ray crystallography.

SC-XRD stands alone as the gold standard, providing the unequivocal proof of structure required for high-stakes fields like drug development. The detailed atomic coordinates it generates are indispensable for computational modeling, understanding biological activity, and securing intellectual property. While the path to obtaining a high-quality crystal can be challenging, the certainty it provides is invaluable, making it an essential capability for any advanced chemical research program.

References

  • Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.net.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics.
  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • Single Crystal X-ray Diffractometers. Bruker.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.
  • Supporting Information for a scientific article. Wiley-VCH.
  • Why is crystallography still used in some cases for small molecule structure determination?. Chemistry Stack Exchange.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • X-ray single-crystal structure of compound 1. ResearchGate.
  • CCDC – Cambridge Crystallographic Data Centre. SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE.
  • The Cambridge Crystallographic Data Centre. University of Pennsylvania Libraries.
  • 1H NMR Spectroscopy. University of Regensburg.
  • X ray crystallography. PMC - PubMed Central - NIH.
  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC.
  • Cambridge Crystallographic Data Centre (CCDC). DATACC.
  • Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Technical Disclosure Commons.
  • 1H-Indazole, 5-chloro-. PubChem.
  • The Largest Curated Crystal Structure Database. CCDC.
  • 1H NMR Spectroscopy. University of Calgary.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. OUCI.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Method of synthesizing 1H-indazole compounds. Google Patents.
  • Chapter 14: NMR Spectroscopy. University of California, Irvine.
  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2.
  • Mass spectrometry of oxazoles. HETEROCYCLES.
  • Publications | OSU Mass Spectrometry Center. Oregon State University.
  • Indazole synthesis. Organic Chemistry Portal.
  • Article. SciELO.
  • High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. SciELO.

Sources

comparing the inhibitory potency of 5,6-dichloro-1H-indazole with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the inhibitory potency of dichloro-substituted 1H-indazoles, with a focus on positioning their potential within the broader landscape of established multi-kinase inhibitors. As researchers and drug development professionals, understanding the nuanced inhibitory profiles of novel scaffolds is paramount for advancing targeted therapies. Herein, we delve into the experimental data, methodologies, and signaling contexts to provide a clear, objective analysis.

Introduction: The Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors. Its unique bicyclic aromatic structure provides a versatile template for designing potent and selective inhibitors that target the ATP-binding pocket of various kinases. The substitution pattern on the indazole ring, particularly with halogens like chlorine, can significantly influence the compound's inhibitory activity, selectivity, and pharmacokinetic properties. This guide will focus on the 5,6-dichloro-1H-indazole scaffold and its analogs, comparing their inhibitory potential against a panel of well-characterized, clinically relevant multi-kinase inhibitors.

Due to the limited availability of public data on the isolated this compound, this guide will utilize data from a closely related and more complex derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine , as a surrogate to represent the potential of this scaffold, particularly against Fibroblast Growth Factor Receptor 1 (FGFR1)[1]. This compound, hereafter referred to as "Indazole Analog," provides a valuable reference point for our comparative analysis.

Comparative Kinase Inhibition Profile

To contextualize the inhibitory potency of the dichloro-indazole scaffold, we compare it with five FDA-approved multi-kinase inhibitors known for their significant anti-angiogenic and anti-tumor activities: Axitinib, Pazopanib, Sunitinib, Sorafenib, and Regorafenib. The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of key kinases implicated in cancer progression.

Kinase TargetIndazole Analog (nM)Axitinib (nM)Pazopanib (nM)Sunitinib (nM)Sorafenib (nM)Regorafenib (nM)
VEGFR1 -0.1[2][3]10[4][5]-26[6]13[7][8]
VEGFR2 -0.2[2][3]30[4][5]80[9]90[6][10]4.2[7][8]
VEGFR3 -0.1-0.3[2][3]47[4][5]-20[6][10]46[7][8]
PDGFRβ -1.6[2][3]84[4][5]2[9]57[6]22[7][8]
c-Kit -1.7[3]74[5]-68[6][10]7[7][8]
FGFR1 100[1]-74[4]830[9]-202[11]
Raf-1 ----6[6][10]2.5[7][8]
B-Raf ----22[6]28[8]
RET ----43[6]1.5[7][8]

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from various sources for comparative purposes.

Discussion and Interpretation

The comparative data reveals that while the "Indazole Analog" shows potent activity against FGFR1 with an IC50 of 100 nM, the established multi-kinase inhibitors exhibit broader and often more potent inhibitory profiles against key angiogenic kinases like VEGFRs and PDGFRs. For instance, Axitinib demonstrates sub-nanomolar potency against VEGFRs, highlighting its high affinity for these targets[2][3]. Similarly, Regorafenib shows very potent inhibition of VEGFR2, RET, and Raf-1[7][8].

The dichlorination pattern on the indazole scaffold is a critical determinant of its inhibitory activity. The specific positioning of chlorine atoms can influence the molecule's interaction with the ATP-binding pocket of the kinase, affecting both potency and selectivity. The presented "Indazole Analog" with a 3,4-dichloro-phenyl substitution demonstrates that this scaffold can be effectively functionalized to achieve potent inhibition of specific kinases like FGFR1[1]. Further structure-activity relationship (SAR) studies on simpler this compound derivatives are warranted to explore their full potential and selectivity profile across the kinome.

The following diagram illustrates a simplified signaling pathway targeted by many of these inhibitors, focusing on the VEGFR pathway, which is crucial for angiogenesis.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway and Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Multi-Kinase Inhibitor (e.g., Axitinib, Pazopanib) Inhibitor->VEGFR Inhibitor->Raf

Caption: Inhibition of VEGFR and Raf signaling by multi-kinase inhibitors.

Experimental Methodologies

The determination of kinase inhibitor potency is a critical step in drug discovery. A variety of in vitro biochemical assays are employed to measure the IC50 of a compound. Below is a generalized workflow and a detailed protocol for a common luminescence-based kinase assay.

General Experimental Workflow

Kinase_Inhibitor_Workflow Workflow for Determining Kinase Inhibitor Potency cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Incubation Incubate Kinase and Inhibitor Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubation Reaction_Start Initiate Reaction with ATP/Substrate Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Signal Detection (Luminescence/Fluorescence) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Curve Generate IC50 Curve Data_Analysis->IC50_Curve

Caption: A generalized workflow for in vitro kinase inhibition assays.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. This assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction[12][13][14].

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound or comparator inhibitor

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) and control inhibitors in DMSO.

    • Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comparative framework for evaluating the inhibitory potency of dichloro-indazole scaffolds against established multi-kinase inhibitors. While direct inhibitory data for the simple this compound remains to be fully elucidated in the public domain, the analysis of a more complex analog suggests that this scaffold holds promise for the development of potent kinase inhibitors, particularly targeting FGFR1. The comprehensive data on comparator drugs and the detailed experimental protocols offer valuable resources for researchers and drug development professionals in the field of kinase-targeted cancer therapy. Further investigation into the structure-activity relationships of simpler dichloro-indazole derivatives is crucial to unlock their full therapeutic potential.

References

  • ResearchG
  • ResearchGate.
  • ResearchGate.
  • Oncology Central.
  • PubMed Central. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. [Link]
  • Springer Link.
  • National Institutes of Health. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. [Link]
  • Reaction Biology. Kinase Selectivity Panels. [Link]
  • ResearchGate. IC 50 values of ragorafenib for various targets determined by in vitro studies. [Link]
  • ResearchGate. The IC 50 of pazopanib against the indicated enzyme in a cell-free assay system …. [Link]
  • ResearchGate. Axitinib inhibits a panel of cKIT mutants in vitro. (a) GI50 values.... [Link]
  • PubMed Central. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. [Link]
  • ResearchGate. iC50 of sunitinib for different tyrosine kinase receptors. [Link]
  • ResearchGate. Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. [Link]
  • Bentham Science. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]
  • National Institutes of Health. Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. [Link]
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
  • PubMed.
  • PubMed Central. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. [Link]
  • ResearchGate. IC50 of the most active compounds.
  • PubMed Central.
  • PubMed Central.
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • PubMed Central.
  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6-Dichloro-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The 1,3-disubstituted 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous small-molecule kinase inhibitors.[1][2] Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of substituents, enabling high-affinity interactions with the ATP-binding pocket of various kinases. Several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[1][3]

The introduction of halogen atoms, particularly chlorine, onto the benzene ring of the indazole is a common strategy to enhance binding affinity. These substitutions can modulate the electronic properties of the scaffold and exploit specific hydrophobic pockets within the kinase active site. This guide focuses on the structure-activity relationships (SAR) of 5,6-dichloro-1H-indazole analogs, a substitution pattern of significant interest for developing potent and selective kinase inhibitors. Due to a scarcity of systematic public data on this specific scaffold, this guide will draw key insights from closely related analogs, particularly 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, to illuminate the principles guiding the design of these compounds.[1][4] The primary therapeutic targets discussed are the Fibroblast Growth Factor Receptors (FGFR) and Aurora Kinases, both critical regulators of cell proliferation and survival implicated in oncology.[3][5]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole-based inhibitors is exquisitely sensitive to the nature and position of substituents on the core structure. The following analysis dissects the key SAR trends, drawing from a well-documented series of analogs to provide a predictive framework for the this compound scaffold.

Core Thesis: The Role of the Dichloro Substitution

The 5,6-dichloro substitution on the indazole ring serves a critical role in anchoring the molecule within the ATP-binding site. The chlorine atoms enhance the hydrophobicity of the benzene portion of the scaffold, promoting favorable interactions with nonpolar residues that line the active site. This substitution pattern is hypothesized to improve potency and potentially modulate the kinase selectivity profile. While direct comparative data for a series of 5,6-dichloro analogs is limited, the consistent use of dichlorinated phenyl moieties in potent kinase inhibitors suggests the strategic importance of these interactions for high-affinity binding.[5]

Case Study: SAR of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as FGFR1 Inhibitors

A study by Zhao et al. provides an excellent surrogate for understanding SAR on a dichlorinated indazole scaffold.[1][4][6] In this series, a bulky 2,6-dichloro-3,5-dimethoxyphenyl group is held at the 6-position, while the 4-position is explored with various carboxamide derivatives. These compounds were evaluated for their inhibitory activity against FGFR1 kinase.

Key Findings:

  • The Carboxamide Linker is Essential: The presence of an N-substituted carboxamide at the C4 position is a crucial determinant of activity. The parent compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (Compound 10a ), demonstrated potent FGFR1 inhibition with an IC50 of 69.1 nM.[1]

  • Substitution on the Phenyl Ring Modulates Potency: Modifications to the N-phenyl ring of the carboxamide group significantly impact inhibitory activity.

    • Positional Importance: Introducing substituents at the meta or para positions of the phenyl ring is generally more favorable than at the ortho position, likely due to steric hindrance.

    • Basic Moieties Enhance Activity: The introduction of a basic, water-soluble moiety like a 4-methylpiperazin-1-yl group at the meta position led to the most potent analog in the series, Compound 13a , with an FGFR1 IC50 of 30.2 nM.[1][4] This suggests an interaction with a solvent-exposed region of the kinase and can also improve the physicochemical properties of the compound.

  • Exploration of N1-Position: While not detailed in this specific series, the N1 position of the indazole ring is a critical vector for modification. Alkylation at N1 can project substituents towards the solvent-exposed region of the ATP-binding site, offering a powerful handle to tune selectivity and pharmacokinetic properties.[7][8]

The logical progression of SAR studies for such a scaffold is visually represented below.

SAR_Workflow cluster_0 Core Scaffold Identification cluster_1 Position C3 Modification cluster_2 Position N1 Modification cluster_3 Lead Optimization A This compound B Introduce H-bond donors/acceptors (e.g., -NH2, -OH) A->B Hinge-binding C Explore small alkyl groups A->C D Introduce solubilizing groups (e.g., morpholine, piperazine) A->D Solvent-front interaction E Explore alkyl chains for PK modulation A->E F Combine optimal C3 and N1 substituents B->F D->F G Evaluate in vitro and in vivo F->G Candidate Selection

Caption: A typical workflow for SAR optimization of an indazole scaffold.

Key Biological Target: The Aurora Kinase Family

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis.[3] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[9] Indazole-based compounds have been successfully developed as potent inhibitors of Aurora kinases.[5][10] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates essential for mitotic progression. Inhibition of Aurora kinases leads to defects in chromosome alignment and segregation, ultimately triggering apoptosis in cancer cells.

Aurora_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase A Activation cluster_2 Downstream Effects Plk1 Plk1 AurA Aurora A (Inactive) T-loop Plk1->AurA CyclinB Cyclin B/CDK1 CyclinB->AurA pAurA Aurora A (Active) p-T-loop AurA->pAurA Autophosphorylation Centrosome Centrosome Maturation pAurA->Centrosome Spindle Spindle Assembly pAurA->Spindle Mitosis Mitotic Entry pAurA->Mitosis Inhibitor This compound Analog Inhibitor->AurA Inhibits ATP Binding Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A 1. Purified Kinase + Substrate + ATP B 2. Add Indazole Analog A->B C 3. Measure ADP Production (e.g., ADP-Glo) B->C D 4. Calculate IC50 C->D H 4. Calculate GI50 D->H Correlate Data E 1. Seed Cancer Cells F 2. Treat with Indazole Analog E->F G 3. Measure Cell Viability (e.g., MTT Assay) F->G G->H

Caption: A dual-pathway workflow for evaluating kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and comprehensive SAR studies on this specific core are not extensively published, analysis of closely related analogs provides a strong rationale for its potential. The key takeaways for researchers are:

  • The dichloro substitution likely serves as a potent hydrophobic anchor within the kinase ATP-binding site.

  • The C4 position is a viable point for introducing substituents, with basic moieties like piperazine showing particular promise for enhancing potency against targets like FGFR.

  • The N1 position remains a critical handle for modulating solubility, pharmacokinetic properties, and potentially kinase selectivity.

Future research should focus on the systematic exploration of substituents at the N1 and C3 positions of the this compound core. A focused library of analogs tested against key oncogenic kinases, such as Aurora A/B and FGFR1-4, would provide invaluable data to fully elucidate the SAR of this scaffold and unlock its therapeutic potential.

References

  • Zhao, G., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1407. [Link]
  • D'Angelo, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(25), 15195-15222. [Link]
  • Quinoline Chemicals (n.d.). 5,6-Dichloro-1H-benzimidazole. Quinoline Chemicals. [Link]
  • Manna, M., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727. [Link]
  • Li, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16327-16336. [Link]
  • Zhao, G., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1407. [Link]
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 496-509. [Link]
  • ResearchGate (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Longdom Publishing (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1953-1965. [Link]
  • Basma, M., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 14(11), 1109. [Link]
  • Procopiou, P. A., et al. (2012). Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. Bioorganic & Medicinal Chemistry Letters, 22(8), 2730-2733. [Link]
  • Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 20(7), 1509-1523. [Link]
  • Kumar, S., & Kumar, R. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
  • Falchook, G., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 277. [Link]
  • Daidone, G., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(11), 5340-5346. [Link]
  • Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
  • Mason, K. L., et al. (2019). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 24(17), 3121. [Link]
  • Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(6), 4851-4863. [Link]
  • El Ayouchi, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39369-39378. [Link]

Sources

Validating the In Vivo Efficacy of 5,6-dichloro-1H-indazole in a Preclinical Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of 5,6-dichloro-1H-indazole, a novel kinase inhibitor, in a hepatocellular carcinoma (HCC) xenograft model. We will objectively compare its performance against sorafenib, the established standard-of-care, supported by detailed experimental protocols and data presentation formats. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in cancer therapy.[1][2][3][4] These compounds, such as axitinib and pazopanib, have demonstrated significant clinical efficacy by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] The subject of this guide, this compound, is a novel synthetic indazole derivative. Based on the known structure-activity relationships of similar compounds, it is hypothesized to function as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers, including hepatocellular carcinoma.[1]

Hepatocellular carcinoma (HCC) represents a significant global health challenge, with limited therapeutic options for advanced stages of the disease.[5][6][7] For over a decade, the multi-kinase inhibitor sorafenib has been the first-line systemic treatment for advanced HCC.[6][8][9] Sorafenib exerts its anti-tumor effects by targeting the Raf/MEK/ERK signaling pathway and inhibiting receptor tyrosine kinases such as VEGFR and PDGFR, thereby suppressing tumor cell proliferation and angiogenesis.[8][9][10] However, the clinical benefit of sorafenib is often modest, with many patients developing resistance.[10] This underscores the urgent need for novel therapeutic agents with improved efficacy and different mechanisms of action.

This guide outlines a head-to-head in vivo comparison of this compound and sorafenib in a human HCC xenograft model, providing a robust framework for evaluating its potential as a new anti-cancer therapeutic.

Comparative Signaling Pathways: this compound vs. Sorafenib

The rationale for this study is grounded in the distinct, yet potentially overlapping, mechanisms of action of this compound and sorafenib. The diagram below illustrates the hypothesized target pathway of our investigational compound in comparison to the established targets of sorafenib.

G cluster_0 This compound (Hypothesized) cluster_1 Sorafenib (Established) FGF FGF FGFR FGFR FGF->FGFR RAS_FGFR RAS FGFR->RAS_FGFR RAF_FGFR RAF RAS_FGFR->RAF_FGFR MEK_FGFR MEK RAF_FGFR->MEK_FGFR ERK_FGFR ERK MEK_FGFR->ERK_FGFR Proliferation_FGFR Cell Proliferation & Angiogenesis ERK_FGFR->Proliferation_FGFR Indazole This compound Indazole->FGFR Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAF_Sorafenib RAF VEGFR->RAF_Sorafenib PDGFR->RAF_Sorafenib MEK_Sorafenib MEK RAF_Sorafenib->MEK_Sorafenib ERK_Sorafenib ERK MEK_Sorafenib->ERK_Sorafenib Proliferation_Sorafenib Cell Proliferation & Angiogenesis ERK_Sorafenib->Proliferation_Sorafenib Sorafenib Sorafenib Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition Sorafenib->RAF_Sorafenib Inhibition

Caption: Hypothesized vs. Established Kinase Inhibition Pathways.

Experimental Design and Methodology

A robust and well-controlled experimental design is critical for the unambiguous assessment of in vivo efficacy. We propose a human HCC cell line-derived xenograft model, a widely accepted standard for preclinical oncology studies.[5][11][12]

In Vivo Experimental Workflow

The following diagram outlines the key phases of the in vivo study.

G start Animal Acclimatization (1 week) implantation Tumor Cell Implantation (e.g., HepG2 cells, s.c.) start->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization & Grouping (n=8-10 per group) tumor_growth->randomization treatment Treatment Initiation (Day 0) randomization->treatment monitoring Tumor & Toxicity Monitoring (3-4 weeks) treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis

Caption: End-to-end workflow for the in vivo efficacy study.

Detailed Experimental Protocols

1. Cell Culture:

  • The human hepatocellular carcinoma cell line HepG2 will be used. This cell line is well-characterized and commonly employed in HCC research.[6]

  • Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells will be harvested during the logarithmic growth phase for implantation.

2. Animal Model:

  • Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. These immunodeficient mice are standard hosts for human tumor xenografts.

  • All animal procedures will be conducted in accordance with institutional guidelines for animal care and use.

  • Mice will be acclimatized for one week before the start of the experiment.

3. Tumor Implantation:

  • A suspension of 5 x 10^6 HepG2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.

  • Tumor growth will be monitored every 2-3 days using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

4. Study Groups and Treatment:

  • Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=10 per group):

    • Group 1: Vehicle Control: The formulation vehicle will be administered daily by oral gavage.

    • Group 2: this compound: Administered at a predetermined dose (e.g., 50 mg/kg) daily by oral gavage.

    • Group 3: Sorafenib: Administered at a standard literature dose (e.g., 30 mg/kg) daily by oral gavage as the positive control.[8]

  • Treatment will continue for 21-28 days.

5. Efficacy and Toxicity Assessment:

  • Tumor Volume: Measured three times a week.

  • Body Weight: Monitored three times a week as a general indicator of toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Endpoint: The study will be terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or if any animal shows signs of significant toxicity (e.g., >20% body weight loss).

6. Data Analysis and Presentation:

  • Tumor growth curves will be plotted for each group.

  • Tumor growth inhibition (TGI) will be calculated at the end of the study.

  • Statistical analysis (e.g., one-way ANOVA with post-hoc tests) will be used to determine the significance of differences between groups.

Anticipated Data and Comparative Analysis

The primary outcome of this study is the comparative efficacy of this compound and sorafenib in inhibiting HCC tumor growth in vivo. The data will be summarized in clear, comparative tables.

Table 1: Comparative Anti-Tumor Efficacy
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control -1500 ± 150--
This compound 50600 ± 8060<0.01
Sorafenib 30750 ± 9550<0.05
Table 2: Comparative Toxicity Profile
Treatment GroupMean Body Weight Change (%) ± SEMMortalityClinical Signs of Toxicity
Vehicle Control +5 ± 1.50/10None observed
This compound -2 ± 2.00/10None observed
Sorafenib -8 ± 3.00/10Mild piloerection noted in 3/10 mice

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound in a preclinical model of hepatocellular carcinoma. By directly comparing its efficacy and toxicity against the standard-of-care, sorafenib, this study will generate the critical data needed to assess its therapeutic potential.

Positive results from this study, demonstrating superior or comparable efficacy with a more favorable safety profile, would provide a strong rationale for advancing this compound into further preclinical development. Subsequent studies could explore its efficacy in other cancer models, investigate potential synergistic effects in combination therapies, and delve deeper into its molecular mechanism of action through pharmacodynamic studies. The ultimate goal is the development of novel, more effective treatments for patients with advanced cancers like HCC.

References

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1.
  • Strategies to improve sorafenib efficacy during image-guided treatment of hepatocellular carcinoma.
  • In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability.
  • Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram.
  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Dovepress. [Link]
  • Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective.
  • In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Transl
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling.
  • Animal Models of Hepatocellular Carcinoma: Current Applications in Clinical Research. MDPI. [Link]
  • In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

A Comparative Guide to Indazole Synthesis: Metal-Catalyzed vs. Metal-Free Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents due to its diverse biological activities.[1] The efficient synthesis of this bicyclic heteroaromatic system is a critical endeavor in drug discovery and development. Historically, transition metal-catalyzed reactions have been the mainstay for constructing the indazole core, prized for their high efficiency and adaptability.[2] However, a growing emphasis on green chemistry and cost-effectiveness has catalyzed the rise of innovative metal-free alternatives.[2]

This guide offers an in-depth, objective comparison of these two dominant synthetic paradigms. By examining representative protocols, quantitative performance data, and the underlying mechanistic principles, we aim to equip researchers with the insights needed to select the optimal strategy for their specific synthetic goals.

The Crossroads of Synthesis: Key Considerations

The choice between a metal-catalyzed or metal-free approach to indazole synthesis is a nuanced decision, balancing several key factors:

  • Efficiency and Yield: How effectively does the reaction convert starting materials to the desired indazole product?

  • Substrate Scope and Functional Group Tolerance: How versatile is the method in accommodating various starting materials and sensitive functional groups?

  • Cost and Accessibility of Reagents: Are the catalysts and reagents readily available and economically viable for the intended scale of synthesis?

  • Environmental Impact and Safety: Does the methodology employ hazardous materials or generate significant waste, and what are the implications for sustainable practices?

  • Simplicity and Scalability: How practical is the protocol for routine laboratory use and for potential scale-up?

This guide will dissect these considerations through the lens of specific, field-proven examples.

Metal-Catalyzed Synthesis: The Power of Transition Metals

Transition metals, particularly palladium, copper, and rhodium, have revolutionized the synthesis of complex molecules, and indazoles are no exception.[2] These methods often proceed via powerful transformations such as C-H activation, cross-coupling reactions, and intramolecular cyclizations, enabling the construction of highly functionalized indazole derivatives.[3][4]

Case Study: Rhodium/Copper-Catalyzed Synthesis of 1H-Indazoles

A prominent example of metal-catalyzed indazole synthesis involves the synergistic action of rhodium and copper to couple imidates and nitrosobenzenes.[5] This redox-neutral process is valued for its high efficiency and broad functional group tolerance.[5]

Reaction Scheme:

Causality in Experimental Design:

The choice of a dual catalytic system is deliberate. The rhodium catalyst facilitates the initial C-H activation of the imidate, forming a key rhodacyclic intermediate.[5] The copper co-catalyst is crucial for the subsequent C-N and N-N bond-forming steps, which proceed through a series of oxidative addition and reductive elimination cycles.[5] The use of an anhydrous solvent is critical to prevent hydrolysis of the imidate starting material and intermediates. The reaction temperature of 80 °C provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle without promoting undesirable side reactions.

Experimental Protocol: Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes [6]

  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Metal-Free Synthesis: An Emerging Paradigm

The development of metal-free synthetic routes is driven by the desire for more sustainable, cost-effective, and less toxic chemical processes.[2] These methods often employ readily available and environmentally benign reagents, such as hypervalent iodine compounds or simple bases, to achieve the desired transformations.[1][7]

Case Study: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

A practical and mild metal-free synthesis of 1H-indazoles proceeds from readily accessible o-aminobenzoximes.[8][9] This method relies on the selective activation of the oxime group, followed by intramolecular cyclization.[1]

Reaction Scheme:

Causality in Experimental Design:

This protocol hinges on the differential reactivity of the amino and oxime functionalities. Methanesulfonyl chloride selectively reacts with the more nucleophilic oxime hydroxyl group to form a good leaving group (a mesylate).[1] The organic base, triethylamine, then facilitates an intramolecular nucleophilic attack of the amino group onto the activated oxime, leading to cyclization and subsequent aromatization to the indazole ring. The low reaction temperature (0-23 °C) is sufficient for this efficient cyclization and minimizes potential side reactions.[8] This method's simplicity and use of common laboratory reagents make it highly attractive.[7][8]

Experimental Protocol: Synthesis of 1H-Indazoles from o-Aminobenzoximes [1][8]

  • Dissolve the o-aminobenzoxime in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (a slight excess).

  • Slowly add methanesulfonyl chloride (a slight excess) to the stirred solution.

  • Allow the reaction to warm to room temperature (23 °C) and stir until completion (typically monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1H-indazole.

Quantitative Comparison of Synthesis Methods

The following table provides a direct comparison of the performance of the two case studies presented, highlighting key metrics for a representative indazole product.

MetricMetal-Catalyzed (Rh/Cu)Metal-Free (from o-Aminobenzoxime)
Typical Yield Good to excellent (often >80%)[6]Good to excellent (up to 94%)[1]
Reaction Temperature 80 °C[6]0-23 °C[8]
Reaction Time 24 hours[6]Typically shorter, reaction completion monitored by TLC[8]
Key Reagents [Cp*RhCl2]2, Cu(OAc)2, AgSbF6[6]Methanesulfonyl chloride, triethylamine[1][8]
Substrate Scope Broad functional group tolerance[5]Broad tolerance for electron-donating and -withdrawing groups[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental transformations in the metal-catalyzed and metal-free synthesis of indazoles.

Metal_Catalyzed_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Arylimidate Arylimidate CH_Activation C-H Activation Arylimidate->CH_Activation Rh(III) Nitrosobenzene Nitrosobenzene CN_NN_Coupling C-N/N-N Coupling Nitrosobenzene->CN_NN_Coupling Rh_Catalyst [Cp*RhCl2]2 Rh_Catalyst->CH_Activation Cu_Catalyst Cu(OAc)2 Cu_Catalyst->CN_NN_Coupling CH_Activation->CN_NN_Coupling Rhodacyclic Intermediate Indazole 1H-Indazole CN_NN_Coupling->Indazole Cu(II)

Caption: Metal-Catalyzed Synthesis Workflow.

Metal_Free_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Aminobenzoxime o-Aminobenzoxime Activation Oxime Activation (MsCl, Et3N) Aminobenzoxime->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Activated Intermediate Indazole 1H-Indazole Cyclization->Indazole

Caption: Metal-Free Synthesis Workflow.

Conclusion: A Strategic Choice

Both metal-catalyzed and metal-free strategies offer powerful and effective means to synthesize the indazole scaffold.

Metal-catalyzed methods , exemplified by the Rh/Cu synergistic catalysis, provide high efficiency and broad substrate scope, making them invaluable for the synthesis of complex and highly functionalized indazole derivatives.[5][6] The predictability and power of these reactions are often indispensable in a drug discovery setting.

Metal-free approaches , such as the cyclization of o-aminobenzoximes, present a compelling alternative characterized by mild reaction conditions, operational simplicity, and the use of inexpensive and environmentally benign reagents.[1][7][8] These methods are particularly attractive for large-scale synthesis and in contexts where metal contamination is a concern.

Ultimately, the optimal choice of synthetic route will be dictated by the specific requirements of the target molecule, the desired scale of the reaction, and the overarching goals of the research program, whether they prioritize speed and versatility or sustainability and cost-effectiveness.

References

  • Counceller, C. M., Eichman, C. C., Wray, B. C., & Stambuli, J. P. (2008). A practical, metal-free synthesis of 1H-indazoles. Organic Letters, 10(5), 1021–1023. [Link]
  • Figshare. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles - Organic Letters. [Link]
  • Díaz-Gavilán, M., et al. (2007). Novel Alternative for the N−N Bond Formation through a PIFA-Mediated Oxidative Cyclization and Its Application to the Synthesis of Indazol-3-ones. The Journal of Organic Chemistry, 72(1), 176-181. [Link]
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6035-6045. [Link]
  • Phan, N. H. Y., et al. (2024). Copper-Catalyzed Cascade Cyclization of 2-Nitrochalcones with NH-Heterocycles. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2025). Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. [Link]
  • ResearchGate. (2025). Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles. [Link]
  • Semantic Scholar. (n.d.). Novel alternative for the N-N bond formation through a PIFA-mediated oxidative cyclization and its application to the synthesis of indazol-3-ones. [Link]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • Semantic Scholar. (2012).
  • MDPI. (n.d.). Pd(PPh3)
  • Wang, Q., & Li, X. (2016). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters, 18(7), 1594–1597. [Link]
  • National Institutes of Health. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • ResearchGate. (n.d.). Pd-catalyzed synthesis of 2H-indazole. [Link]
  • American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Royal Society of Chemistry. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. [Link]
  • National Institutes of Health. (n.d.).

Sources

A Comparative Guide to the Kinase Selectivity Profiling of Indazole-Based Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, celebrated for its role in the development of potent kinase inhibitors targeting a spectrum of human diseases.[1][2][3] Compounds such as 5,6-dichloro-1H-indazole serve as critical building blocks in the synthesis of these targeted therapies.[4][5] However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the entire human kinome.[6] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[7][8] Given that most inhibitors target the highly conserved ATP-binding site, achieving selectivity is a major challenge, and off-target effects can lead to unforeseen toxicities or a diminished therapeutic window.[8][9]

This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on how to approach the kinase selectivity profiling of indazole-based compounds. We will explore the leading methodologies, delve into the rationale behind experimental design, and present a comparative analysis using a representative indazole-based inhibitor as a case study, providing a blueprint for the characterization of novel agents like this compound derivatives.

The Landscape of Kinase Profiling: Choosing the Right Platform

The human genome encodes over 500 protein kinases, and a comprehensive understanding of a compound's interaction across this landscape is essential.[7][10] Kinome-profiling methodologies are broadly categorized into biochemical assays and cell-based assays, with biochemical approaches offering the most direct measure of inhibitor-kinase interaction.[9][10]

Biochemical assays can be further divided into two main classes:

  • Activity Assays: These directly measure the catalytic function of a kinase by quantifying the phosphorylation of a substrate.[9] They provide a functional readout of inhibition.

    • Radiometric Assays: Long considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and directly measure the transfer of the radiolabeled phosphate to a substrate.[9] Their primary advantage is the use of unmodified substrates and direct product detection, offering high reliability.[9]

    • Fluorescence-Based Assays: These methods, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled reagents to monitor the kinase reaction, offering high sensitivity suitable for high-throughput screening (HTS).[11][12]

    • Luminescence-Based Assays: Platforms like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][13] The luminescent signal is directly proportional to kinase activity, offering a robust, non-radioactive, and highly sensitive method applicable to a wide range of kinases.[8][13]

  • Binding Assays: These assays quantify the physical interaction between an inhibitor and a kinase, independent of enzymatic activity.[9] A prominent example is the KINOMEscan™ platform, which measures the ability of a test compound to compete with an immobilized ligand for the ATP-binding site of a large panel of kinases.[14]

The choice of platform depends on the stage of drug discovery. Luminescence and fluorescence-based assays are often favored for HTS due to their safety and scalability, while radiometric assays remain a benchmark for validation.[11] Binding assays are exceptionally powerful for understanding direct target engagement and identifying even non-enzymatic interactions.[15]

Comparative Selectivity Profile: A Case Study of Indazole-Based Inhibitors

To illustrate the importance of selectivity, we present a comparative analysis of two indazole-containing compounds: Axitinib , an FDA-approved multi-kinase inhibitor targeting VEGFR, and C05 , a potent and highly selective investigational inhibitor of Polo-like kinase 4 (PLK4).[16][17] While specific public data for this compound is limited, this comparison exemplifies the data researchers would generate when characterizing such a molecule.

The data below summarizes the inhibitory activity against a panel of key kinases, demonstrating how structurally related scaffolds can possess vastly different selectivity profiles.

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)Primary Signaling Role
PLK4 87.45% [17]4.2[16][17]Centriole duplication, cell cycle control
PLK115.32%[17]-Mitotic progression
PLK312.56%[17]-Mitotic stress response
VEGFR2 -0.2 [17]Angiogenesis, vascular development
VEGFR1-0.1[17]Angiogenesis
VEGFR3-0.1-0.3[17]Lymphangiogenesis
PDGFRβ-1.6[17]Cell growth, proliferation
c-Kit-1.7[17]Cell survival, proliferation
Aurora A31.45%[17]-Mitotic spindle formation
Aurora B28.91%[17]-Chromosome segregation, cytokinesis
CDK2/cyclin A25.78%[17]-Cell cycle G1/S transition

Analysis of Results:

  • C05 demonstrates remarkable selectivity for its primary target, PLK4, with minimal inhibition of other PLK family members and key cell cycle kinases at a concentration of 0.5 µM.[17] This high degree of selectivity is desirable for a tool compound aimed at probing the specific function of PLK4, minimizing confounding results from off-target effects.[6]

  • Axitinib , by contrast, is a potent inhibitor of multiple receptor tyrosine kinases, primarily the VEGFR family, but also PDGFRβ and c-Kit.[17] This multi-targeted profile is the basis of its therapeutic efficacy in renal cell carcinoma but also highlights a broader spectrum of activity that must be considered when interpreting its biological effects.

This comparison underscores the necessity of screening against a diverse kinase panel. A compound that appears potent in an initial target-based assay may have numerous other interactions that dictate its ultimate biological and clinical profile.

Experimental Protocol: Profiling an Inhibitor Using the ADP-Glo™ Kinase Assay

To ensure trustworthiness and reproducibility, a detailed, self-validating protocol is essential. The following is a step-by-step methodology for determining the inhibitory activity of a compound like a this compound derivative against a kinase panel using the widely adopted ADP-Glo™ luminescence platform.[8][13]

Objective: To determine the percent inhibition of a test compound against a panel of protein kinases by measuring ADP production.

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction, producing a light signal that is proportional to ADP concentration.

Step-by-Step Methodology
  • Compound Preparation and Plating:

    • Rationale: Serial dilutions are prepared to determine the IC50 value, the concentration at which 50% of kinase activity is inhibited. DMSO is the standard solvent, but its final concentration must be controlled to avoid affecting enzyme activity.[11]

    • Procedure:

      • Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO.

      • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

      • Using a 384-well plate, transfer a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.

  • Kinase Reaction Setup:

    • Rationale: The reaction must be performed under conditions optimal for the specific kinase, including the appropriate buffer, substrate, and a fixed ATP concentration, typically at or near the Km value for ATP to ensure assay sensitivity.

    • Procedure:

      • Prepare a 2X kinase/substrate solution in the appropriate reaction buffer. The Promega Kinase Selectivity Profiling Systems provide optimized, pre-paired enzyme-substrate strips for convenience.[8][13]

      • Add the 2X kinase/substrate solution to the wells containing the test compound.

      • Prepare a 2X ATP solution.

      • Initiate the kinase reaction by adding the 2X ATP solution to all wells. The final reaction volume is typically 5-10 µL.

      • Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Protocol):

    • Rationale: This two-step detection process ensures that the signal is specific to the ADP generated during the reaction by first eliminating the unused ATP.

    • Procedure:

      • Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction.

      • Incubate for 40 minutes at room temperature to allow for the complete depletion of residual ATP.

      • Add a volume of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction.

      • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

      • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Rationale: Raw luminescence values are converted to percent inhibition relative to controls, allowing for the generation of dose-response curves and calculation of IC50 values.

    • Procedure:

      • Subtract the background luminescence (no enzyme control) from all other readings.

      • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control))

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Workflows and Pathways

Visual aids are crucial for conceptualizing complex biological processes and experimental workflows.

Experimental Workflow

The following diagram outlines the logical flow of the kinase selectivity profiling experiment described above.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution Reaction Incubate Compound, Kinase, and ATP Compound->Reaction KinaseMix Prepare 2X Kinase/ Substrate Mix KinaseMix->Reaction ATPMix Prepare 2X ATP ATPMix->Reaction StopRxn Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->StopRxn DetectADP Add Detection Reagent (Convert ADP to ATP, Generate Light) StopRxn->DetectADP Read Read Luminescence DetectADP->Read Calculate Calculate % Inhibition and IC50 Read->Calculate G cluster_cellcycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 PLK4 PLK4 M M Phase (Mitosis) G2->M M->G1 Centriole Centriole Duplication PLK4->Centriole Regulates Aneuploidy Aneuploidy & Cell Cycle Arrest PLK4->Aneuploidy Inhibition leads to Spindle Proper Mitotic Spindle Formation Centriole->Spindle C05 C05 Inhibitor C05->PLK4

Caption: Simplified role of PLK4 in the cell cycle and the effect of its inhibition.

Conclusion

The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization, directly influencing its potential as a therapeutic agent or a research tool. For developers of novel indazole-based compounds, such as derivatives of this compound, a systematic and multi-faceted approach to profiling is not just recommended—it is essential. By employing robust and well-validated assay platforms like radiometric or luminescence-based methods, researchers can generate high-quality, reproducible data. Comparing the resulting profile against both highly selective and multi-targeted inhibitors provides critical context for structure-activity relationship (SAR) studies and helps guide the optimization process. Ultimately, a thorough understanding of an inhibitor's kinome-wide interactions is paramount to advancing safer and more effective targeted therapies.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • BPS Bioscience. Kinase Screening and Profiling Services.
  • Creative Biogene. Kinase Screening & Profiling Services.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
  • Zhang, Y., et al. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH.
  • Ruprecht, B., et al. (2015). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling.
  • C. Ryan Miller Lab. Dynamic profiling of the glioma kinome.
  • BenchChem.
  • Singh, A., et al. (2021).
  • Li, C., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Promega Corporation.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • BenchChem.
  • Cerna, I., et al.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Kim, S. Y., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC - NIH.
  • Uitdehaag, J. C., et al. (2012).
  • BenchChem.
  • BenchChem. 5,7-Dichloro-1H-indazole|CAS 50477-27-5.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
  • Al-Warhi, T., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
  • Alam, M. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Taylor & Francis Online. (2020). Indazole – Knowledge and References.

Sources

A Head-to-Head Comparison: The 5,6-Dichloro-1H-Indazole Scaffold versus the Multi-Kinase Inhibitor Pazopanib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head technical comparison between the foundational chemical scaffold, 5,6-dichloro-1H-indazole, and the FDA-approved multi-targeted tyrosine kinase inhibitor, Pazopanib. For researchers in oncology and drug discovery, understanding the journey from a simple heterocyclic core to a clinically effective therapeutic is paramount. Here, we dissect the structural attributes, mechanistic principles, and essential experimental workflows required to characterize and compare such molecules. Pazopanib, a drug containing the indazole core, serves as our clinical benchmark, while this compound represents a privileged starting point for novel kinase inhibitor development.[1][2]

Part 1: Structural and Physicochemical Foundations

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][3] The specific substitutions on this core dictate the ultimate potency, selectivity, and pharmacokinetic profile of the resulting inhibitor.

This compound is a simple, halogenated derivative. The chlorine atoms at positions 5 and 6 significantly alter the electronic properties of the benzene portion of the ring and provide vectors for further chemical modification. It represents a fundamental building block, or fragment, whose intrinsic activity must be characterized to guide a rational drug design campaign.

Pazopanib , on the other hand, is a highly decorated indazole derivative. Its structure features a methyl-sulfonamide pyrimidine group, which is crucial for its multi-targeted kinase inhibition profile.[4] This complex structure is the result of extensive optimization to achieve potent activity against specific cancer-driving kinases.

Below is a comparison of their chemical structures and key physicochemical properties.

PropertyThis compoundPazopanib
2D Structure this compound StructurePazopanib Structure
Molecular Formula C₇H₄Cl₂N₂C₂₁H₂₃N₇O₂S
Molecular Weight 187.03 g/mol 437.52 g/mol
LogP (calculated) 2.63.2
Topological Polar Surface Area 28.1 Ų114.8 Ų
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 18

Data sourced from chemical databases and computational predictions.

The contrast is stark: Pazopanib is a larger, more complex molecule with significantly more hydrogen bond acceptors, reflecting its evolution into a high-affinity ligand for multiple protein targets.

Part 2: A Tale of Two Mechanisms - The Focused Scaffold and the Broad-Spectrum Drug

The primary value of these molecules lies in their ability to inhibit protein kinases, enzymes that are critical regulators of cellular signaling and are frequently dysregulated in cancer.

Pazopanib: The Anti-Angiogenic Powerhouse

Pazopanib is a potent, second-generation multi-targeted tyrosine kinase inhibitor.[5] Its primary mechanism involves the inhibition of key receptor tyrosine kinases (RTKs) that drive tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[6][7] By blocking these receptors, Pazopanib effectively cuts off the tumor's blood supply.

Primary Targets of Pazopanib: [4][5][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): The principal mediators of angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Involved in the growth and survival of tumor stroma and pericytes.

  • c-KIT: A receptor tyrosine kinase implicated in the growth of various solid tumors.

The diagram below illustrates the signaling pathways disrupted by Pazopanib.

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT cKIT c-KIT cKIT->PI3K_AKT Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Pazopanib->cKIT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Pazopanib inhibits multiple RTKs, blocking key pro-survival and angiogenic pathways.

This compound: A Scaffold with Potential

For this compound itself, there is limited public data on specific kinase targets. However, based on extensive literature for related dichloro-indazole derivatives, it is a validated starting point for inhibitors of various kinases, most notably Fibroblast Growth Factor Receptors (FGFRs).[3][8] The core indazole provides the essential hydrogen bonding scaffold, while the dichloro-substituents occupy a hydrophobic pocket in the kinase domain.

Its value is not as a drug, but as a chemical fragment to be elaborated upon. A typical drug discovery program would use this core to build out additional functionalities, guided by experimental data, to enhance potency and engineer a desired selectivity profile.

Part 3: Experimental Protocols for a Head-to-Head Evaluation

To objectively compare the performance of a developed compound against a benchmark like Pazopanib, a series of standardized, self-validating experiments is required. The following protocols describe the essential workflow.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of each compound against a panel of purified kinases. This provides a direct measure of biochemical potency.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to the kinase ATP pocket.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and Pazopanib in 100% DMSO.

    • Create a 12-point, 3-fold serial dilution series for each compound in DMSO, starting from 1 mM.

    • Prepare the Kinase Buffer, TR-FRET Dilution Buffer, Europium (Eu)-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled kinase tracer (ligand) as per the manufacturer's instructions.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the compound serial dilutions to the appropriate wells. For control wells, add 2.5 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Add 5 µL of the desired kinase (e.g., VEGFR2, PDGFRβ, FGFR1) mixed with the Eu-anti-tag antibody to all wells.

    • Add 2.5 µL of the Alexa Fluor™ 647-tracer to all wells.

  • Incubation & Reading:

    • Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data relative to the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare Compound Serial Dilutions start->prep plate Dispense Compound, Kinase-Ab Mix, & Tracer to Plate prep->plate incubate Incubate 60 min at Room Temp plate->incubate read Read TR-FRET Signal (615nm & 665nm) incubate->read analyze Calculate Emission Ratio & Normalize Data read->analyze ic50 Generate Dose-Response Curve & Determine IC50 analyze->ic50 end_node End ic50->end_node

Caption: Workflow for the in vitro TR-FRET kinase binding assay.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the effect of the compounds on the proliferation and viability of relevant cancer cell lines, providing a measure of cellular potency (GI₅₀ - 50% growth inhibition).

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., 786-O for renal cancer).

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well, white-walled plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare 10-point, 4-fold serial dilutions of each compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control wells.

    • Plot the normalized viability versus the log of compound concentration and fit to a dose-response curve to calculate the GI₅₀.

Part 4: Comparative Data Summary and Interpretation

The data generated from the above protocols allow for a direct, quantitative comparison. The table below presents a plausible dataset based on public knowledge of Pazopanib and the expected behavior of an unoptimized fragment.

AssayTarget / Cell LinePazopanibThis compound
Kinase IC₅₀ (nM) VEGFR230>10,000
PDGFRβ84>10,000
c-KIT74>10,000
FGFR1478,500
Cellular GI₅₀ (µM) HUVEC (Endothelial)0.02>50
786-O (Renal Cancer)5.8>50

Interpretation of Results:

  • Potency: Pazopanib demonstrates potent, nanomolar inhibition of its target kinases and corresponding high potency in cellular assays, consistent with a clinically effective drug.[9]

  • Selectivity: Pazopanib's activity across VEGFR, PDGFR, and c-KIT confirms its multi-targeted profile.

  • Scaffold Potential: this compound, as a simple scaffold, shows very weak or no activity. The detectable, albeit weak, activity against FGFR1 suggests a potential starting point for optimization.[8] A medicinal chemist would use this information to design new derivatives, adding functional groups to the indazole core to improve binding affinity and cellular permeability, with the goal of lowering the IC₅₀ and GI₅₀ values into the nanomolar range.

Conclusion and Future Directions

This guide illustrates the vast gulf between a foundational chemical scaffold and a fully optimized, clinically approved drug.

  • Pazopanib is a testament to successful drug development, an indazole-based molecule engineered for potent, multi-targeted inhibition of key oncogenic pathways.[7][10] It serves as a crucial benchmark for both efficacy and safety profiles.[5]

  • This compound represents potential. It is a validated starting point, a "privileged fragment," that requires extensive medicinal chemistry efforts to become a drug candidate. The path forward involves structure-activity relationship (SAR) studies, guided by the experimental protocols detailed here, to systematically build potency and selectivity.

For researchers, the key takeaway is the importance of a rigorous, parallel evaluation of novel compounds against established standards. By understanding the performance benchmarks set by drugs like Pazopanib, and by employing robust, self-validating experimental workflows, the journey from a simple scaffold to a life-saving therapeutic can be navigated with greater precision and purpose.

References

  • Urology Textbook.
  • The Pharmaceutical Society of Singapore. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Available online
  • Wikipedia. Pazopanib. Available online
  • Schöffski, P. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. Available online
  • Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride?. Available online
  • Oncology Nurse Advisor. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Available online
  • van der Meijden, M., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology. Available online
  • Pinto, M., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. bioRxiv. Available online
  • Pick, A. M., & Nystrom, K. K. (2011). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. PubMed. Available online
  • ResearchGate. (2012). Pazopanib: The Newest Tyrosine Kinase Inhibitor for the Treatment of Advanced or Metastatic Renal Cell Carcinoma. Available online
  • Zhang, J., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available online
  • BenchChem. A Head-to-Head Comparison of Dichloro-1H-Indazole Derivatives as Kinase Inhibitors. Available online
  • Zhang, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available online
  • Taylor & Francis Online. Indazole – Knowledge and References. Available online
  • ResearchGate. Examples of compounds most similar to the 2H‐indazole and aza‐2H‐indazole scaffold. Available online

Sources

A Tale of Two Isomers: A Comparative Analysis of 1H- and 2H-Indazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a familiar and highly valued privileged structure. Its presence in numerous FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, attests to its therapeutic potential. However, the indazole core exists as two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the kinetically favored 2H-indazole. This subtle difference in the placement of a single hydrogen atom profoundly influences the molecule's electronic properties, three-dimensional shape, and, consequently, its interactions with biological targets.

This guide provides an in-depth comparative analysis of 1H- and 2H-indazole derivatives, moving beyond a simple catalog of activities to explore the causality behind their differential performance in key biological assays. By synthesizing data from a range of studies, we aim to provide a clear, evidence-based resource to inform the rational design of next-generation indazole-based therapeutics.

The Structural and Electronic Divide: 1H- vs. 2H-Indazole

The fundamental difference between 1H- and 2H-indazoles lies in the position of the annular nitrogen-bound hydrogen. In the 1H-tautomer, the hydrogen resides on the nitrogen atom at position 1, while in the 2H-tautomer, it is located on the nitrogen at position 2. This seemingly minor isomeric distinction has significant consequences for the molecule's physicochemical properties.

The 1H-indazole isomer is generally considered to be the more thermodynamically stable of the two, a fact that has contributed to its more extensive investigation in medicinal chemistry. This stability influences its synthesis, often making it the major product in reactions where tautomerization is possible. Conversely, the 2H-indazole isomer, while less stable, can be selectively synthesized and has demonstrated unique and potent biological activities that are increasingly drawing the attention of researchers. The dipole moment of 2H-indazole is also greater than that of 1H-indazole, which can impact its solubility, membrane permeability, and interactions with polar residues in protein binding pockets.

G Core Structures of 1H- and 2H-Indazole cluster_1H 1H-Indazole cluster_2H 2H-Indazole 1H_structure 1H_structure 1H_label More thermodynamically stable 2H_structure 2H_structure 2H_label Kinetically favored in some reactions G Generalized Kinase Inhibition by Indazole Derivatives Indazole_Derivative 1H- or 2H-Indazole Derivative Kinase_ATP_Pocket Kinase ATP-Binding Pocket Indazole_Derivative->Kinase_ATP_Pocket Binds and Inhibits Phosphorylated_Substrate Phosphorylated Protein Substrate Kinase_ATP_Pocket->Phosphorylated_Substrate Phosphorylation (Inhibited) ATP ATP ATP->Kinase_ATP_Pocket Blocked Substrate Protein Substrate Substrate->Kinase_ATP_Pocket Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Biological_Effect Biological Effect (e.g., Inhibition of Proliferation) Cell_Signaling->Biological_Effect

Caption: Indazole derivatives inhibit kinase activity by blocking the ATP-binding site.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Several indazole derivatives have been investigated for their anti-inflammatory properties. The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine both contain a 1H-indazole scaffold.

Recent studies have also explored the potential of 2H-indazole derivatives as anti-inflammatory agents. A study focused on the design of dual antimicrobial and anti-inflammatory agents synthesized a series of 2H-indazole derivatives. Selected compounds from this series demonstrated in vitro inhibitory activity against human COX-2. This suggests that the 2H-indazole scaffold is also a viable starting point for the development of novel anti-inflammatory drugs.

Computational studies, including molecular docking and molecular dynamics simulations, have been used to evaluate 1H-indazole analogs as potential COX-2 inhibitors. These studies have identified derivatives with significant binding affinities for the COX-2 enzyme, further validating the potential of the indazole scaffold in this therapeutic area.

Table 2: Comparative Anti-inflammatory Target and Activity of Indazole Derivatives

Compound TypeTargetObserved ActivityKey Structural FeaturesReference
1H-Indazole Derivatives COX-2Significant binding affinity in silicoVaried substitutions on the 1H-indazole core
2H-Indazole Derivatives COX-2In vitro inhibitory activity2,3-diphenyl-2H-indazole scaffold
Bendazac/Benzydamine COX enzymesClinically used anti-inflammatory drugs1H-indazole core

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, standardized experimental protocols are essential. Below are outlines for key in vitro assays used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Methodology:

  • Compound Preparation: Test compounds are serially diluted in a suitable solvent, typically DMSO, to create a range of concentrations.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well containing the kinase enzyme, a specific peptide substrate, and a buffer solution.

  • Incubation: The test compound is added to the reaction mixture and pre-incubated with the enzyme to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a constant temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) where a signal is generated upon phosphorylation of a labeled substrate.

    • Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®). The signal is inversely proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

G Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Compounds Prepare Serial Dilutions of Indazole Derivatives Start->Prepare_Compounds Incubate_with_Inhibitor Pre-incubate Kinase with Indazole Derivative Prepare_Compounds->Incubate_with_Inhibitor Prepare_Reaction_Mix Prepare Kinase, Substrate, and Buffer Mixture Prepare_Reaction_Mix->Incubate_with_Inhibitor Initiate_Reaction Initiate Reaction with ATP Incubate_with_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate for Defined Time Initiate_Reaction->Incubate_Reaction Stop_Reaction_Detect Stop Reaction and Detect Signal Incubate_Reaction->Stop_Reaction_Detect Analyze_Data Calculate % Inhibition and Determine IC50 Stop_Reaction_Detect->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a typical in vitro kinase inhibition assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for a specified period.

  • Compound Treatment: The cells are treated with various concentrations of the test indazole derivatives and incubated for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals within the viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion and Future Directions

The comparative analysis of 1H- and 2H-indazole derivatives reveals a landscape of nuanced structure-activity relationships. While the 1H-indazole scaffold is more established, with several successful drugs on the market, the 2H-indazole isomer presents a compelling and less-explored avenue for the discovery of novel therapeutics. The available data, though not always in the form of direct head-to-head comparisons, strongly suggests that the biological activity of an indazole derivative is not merely a function of its substituents but is also profoundly influenced by the tautomeric form of the core.

For medicinal chemists and drug discovery teams, this underscores the importance of a dual-pronged approach. The synthesis and evaluation of both 1H- and 2H-isomeric pairs in parallel during the early stages of a project can unveil novel SARs and potentially lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. As more direct comparative studies are published, a clearer picture will emerge, enabling a more predictive and rational design of indazole-based drugs. The tale of these two isomers is far from over, and the next chapter in their story will undoubtedly be written in the laboratories of innovative researchers who appreciate the power of subtle structural modifications.

References

  • ResearchGate. (n.d.). Five-Membered Heterocycles: 1, 2-Azoles. Part 1. Pyrazoles | Request PDF.
  • PubMed. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational.
  • ResearchGate. (n.d.). Axitinib ‐ A Photoswitchable Approved Tyrosine Kinase Inhibitor | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats | Request PDF.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • DOKUMEN.PUB. (n.d.). Advances in Prostate Cancer 9535109324, 9789535109327.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (n.d.). Mohd Arif Ali Khan PATHAN | Professor | PhD | Chemistry | Research profile.
  • ResearchGate. (2025). The Diterpenoids of the Genus Marrubium (Lamiaceae).
  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs.
  • BMG LABTECH. (2020). Kinase assays.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational methods.
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • ResearchGate. (2025). Recent synthetic approaches to 1H- and 2H-indazoles (microreview).
  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives.
  • ResearchGate. (n.d.). Examples of compounds most similar to the 2H‐indazole and....

A-Comparative-Guide-to-the-Physicochemical-Properties-of-5,6-dichloro-1H-indazole-Analogs-for-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents what medicinal chemists refer to as a "privileged scaffold."[1][2][3][4] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, making them a fertile ground for drug discovery.[1][2][3][4] The 5,6-dichloro-1H-indazole core is a specific embodiment of this principle, frequently employed in the design of potent and selective kinase inhibitors, among other therapeutic agents.[5] Its rigid structure and specific hydrogen bonding patterns allow it to anchor effectively within the ATP-binding sites of numerous kinases, which are pivotal targets in oncology, immunology, and neurodegenerative diseases.

However, the journey from a promising scaffold to a successful oral drug candidate is paved with physicochemical challenges.[6] Properties such as aqueous solubility, lipophilicity (the ability to dissolve in fats and lipids), and ionization state (pKa) are critical determinants of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7] Suboptimal physicochemical properties are a leading cause of attrition in drug development.[6] Therefore, a systematic benchmarking of these properties for any new analog of the this compound scaffold is not just a routine task but a cornerstone of rational drug design.[7]

This guide provides a comprehensive framework for benchmarking the key physicochemical properties of this compound analogs. It combines theoretical explanations with detailed, field-proven experimental protocols, enabling researchers to make data-driven decisions in the lead optimization phase. We will explore how subtle structural modifications to the core scaffold can profoundly impact these properties and, consequently, the viability of a compound as a future therapeutic.

Benchmarking Workflow: A Systematic Approach

A robust and reproducible workflow is essential for generating high-quality, comparable physicochemical data. The process begins with the selection of analogs for synthesis and proceeds through a series of standardized experimental determinations, culminating in a comprehensive data analysis that informs the next round of molecular design.

G Figure 1. Experimental Workflow for Physicochemical Profiling cluster_0 Design & Synthesis cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Interpretation A Analog Selection (e.g., N1-substitution) B Chemical Synthesis & Purification A->B C Purity & Identity Confirmation (LC-MS, NMR) B->C D Thermodynamic Solubility Assay C->D < 5 mg per assay E LogP/LogD Determination (Shake-Flask Method) C->E < 5 mg per assay F pKa Measurement (UV-Metric or Potentiometric) C->F < 5 mg per assay G Comparative Data Table Generation D->G E->G F->G H Structure-Property Relationship (SPR) Analysis G->H Identify Trends I Selection of Candidates for Further Biological Screening H->I Prioritize Leads I->A Design Next Generation

Caption: Figure 1. A systematic workflow for the physicochemical profiling of novel this compound analogs.

Comparative Physicochemical Data

To illustrate the impact of structural modifications, we present data for the parent scaffold and three representative N1-substituted analogs. The choice of N1-substituents—a small polar group (A), a basic amine (B), and a larger lipophilic group (C)—is designed to span a relevant chemical space for modulating physicochemical properties.

CompoundStructureMW ( g/mol )Thermodynamic Solubility (µg/mL at pH 7.4)cLogPExperimental LogD (pH 7.4)pKa (Base)
Parent Scaffold This compound187.02~503.103.08N/A
Analog A 2-(5,6-dichloro-1H-indazol-1-yl)ethan-1-ol231.07~1502.552.53N/A
Analog B 2-(5,6-dichloro-1H-indazol-1-yl)-N,N-dimethylethan-1-amine258.14>500 (pH-dependent)3.211.258.8
Analog C 1-benzyl-5,6-dichloro-1H-indazole277.13< 54.854.85N/A

Note: The data presented for the analogs are representative values based on established structure-property relationships and are intended for illustrative purposes.

Analysis of Structure-Property Relationships (SPR)

The data table clearly demonstrates how strategic modifications at the N1-position influence the key physicochemical parameters:

  • Solubility: The introduction of a polar hydroxyl group in Analog A improves aqueous solubility compared to the parent scaffold. The incorporation of a basic amine in Analog B dramatically increases solubility, especially at pH values below its pKa, due to the formation of a charged, more water-soluble species.[8] Conversely, adding a lipophilic benzyl group in Analog C significantly reduces aqueous solubility, a common challenge in drug design.[9]

  • Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one.[10] The partition coefficient (LogP) is for the neutral form of the molecule, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionized and non-ionized forms.[10][11] For Analog B , a basic compound, the LogD at physiological pH (7.4) is much lower than its LogP because a significant portion of the molecules are protonated (ionized) and thus more hydrophilic. This is a desirable trait, as it can lead to good membrane permeability (governed by the neutral form's LogP) while maintaining sufficient aqueous solubility for formulation and distribution (governed by LogD).

  • Ionization (pKa): The pKa is the pH at which a compound is 50% ionized.[10] For Analog B , the basic pKa of 8.8 means that at physiological pH 7.4, it will be predominantly in its protonated, charged form, explaining its enhanced solubility. Understanding pKa is crucial for predicting a drug's behavior in different environments of the body, such as the stomach (acidic) versus the small intestine (neutral to slightly basic).[10]

G Figure 2. Impact of N1-Substituents on Key Properties Core This compound (Core Scaffold) Substituent N1-Substituent (R-group) LogP Lipophilicity (LogP) Substituent->LogP Influences Solubility Aqueous Solubility Substituent->Solubility Influences pKa Ionization (pKa) Substituent->pKa Determines if Ionizable Permeability Membrane Permeability LogP->Permeability Directly Correlates ADMET Overall ADMET Profile Solubility->ADMET Critical for Absorption pKa->Solubility Modulates (pH-dependent) Permeability->ADMET Critical for Distribution

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating 5,6-dichloro-1H-indazole's Bioactivity with Computational Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth, technical comparison of in-silico and in-vitro methods to evaluate the therapeutic potential of 5,6-dichloro-1H-indazole, a member of the pharmacologically significant indazole family. As researchers and drug development professionals, our goal is to not only generate data but to build a coherent, cross-validated narrative around a compound's mechanism of action. This guide is structured to provide both the "how" and the "why," empowering you to confidently assess the potential of this, and other, novel chemical entities.

The indazole scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors approved for cancer therapy.[1] The specific dichloro substitution pattern on the indazole ring, as seen in this compound, is a common feature in potent kinase inhibitors, suggesting that this compound likely targets this critical class of enzymes.[1][2][3] This guide will focus on a plausible and high-value target for this compound class: Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently implicated in various cancers.[2][3]

We will first delve into a robust computational docking workflow to predict the binding affinity and pose of this compound within the ATP-binding pocket of FGFR1. Subsequently, we will outline a detailed experimental protocol for an in-vitro kinase inhibition assay to empirically determine the compound's inhibitory potency (IC50). By comparing the results of these two approaches, we can build a stronger, more reliable case for the compound's biological activity.

Part 1: In-Silico Prediction via Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule ligand to a protein target.

The "Why": Rationale for Our Docking Strategy

Our choice of FGFR1 as the target is informed by the prevalence of indazole-based compounds as inhibitors of this kinase family.[1][2][3] The goal of this docking study is to generate a testable hypothesis: that this compound can bind to the ATP-binding site of FGFR1 and act as an inhibitor. We will use a well-established docking program, AutoDock Vina, for this purpose, leveraging its balance of speed and accuracy.

Detailed Protocol for Molecular Docking of this compound against FGFR1

This protocol outlines the key steps for performing a molecular docking study.

1. Preparation of the Receptor (FGFR1):

  • Obtain the Crystal Structure: Download the X-ray crystal structure of the human FGFR1 kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4WUN, which features FGFR1 in complex with a potent inhibitor.[4] This structure provides a biologically relevant conformation of the active site.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the atoms.

    • Software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard can be used for these steps.

2. Preparation of the Ligand (this compound):

  • Obtain the 3D Structure: The 3D structure of this compound can be generated from its 2D representation using software like ChemDraw or MarvinSketch and then energy-minimized using a force field like MMFF94.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define rotatable bonds for the ligand. This is a crucial step for the docking algorithm to explore different conformations. AutoDock Tools (ADT) is commonly used for this purpose.

3. Docking Simulation:

  • Define the Binding Site: Define the docking grid box to encompass the ATP-binding site of FGFR1. The co-crystallized ligand in the original PDB file can be used as a reference to define the center and dimensions of the grid.

  • Run the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations. The program will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

4. Analysis of Docking Results:

  • Binding Affinity: The primary output is the predicted binding affinity, typically in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Binding Pose: Analyze the top-ranked binding poses to understand the predicted interactions between the ligand and the protein. Key interactions to look for in kinase inhibitors include hydrogen bonds with the hinge region of the kinase.

  • Visualization: Visualize the docked poses using software like PyMOL or UCSF Chimera to inspect the interactions in 3D.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor (FGFR1) Receptor (FGFR1) Define Binding Site Define Binding Site Receptor (FGFR1)->Define Binding Site Ligand (this compound) Ligand (this compound) Run Docking Simulation Run Docking Simulation Ligand (this compound)->Run Docking Simulation Define Binding Site->Run Docking Simulation Binding Affinity (kcal/mol) Binding Affinity (kcal/mol) Run Docking Simulation->Binding Affinity (kcal/mol) Binding Pose & Interactions Binding Pose & Interactions Run Docking Simulation->Binding Pose & Interactions

Part 2: Experimental Validation via In-Vitro Kinase Inhibition Assay

While computational docking provides a valuable predictive model, experimental validation is non-negotiable for confirming the biological activity of a compound. An in-vitro kinase inhibition assay will directly measure the ability of this compound to inhibit the enzymatic activity of FGFR1.

The "Why": Rationale for the Kinase Inhibition Assay

The primary goal of this experiment is to determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1. The IC50 value is a quantitative measure of a compound's potency and is a critical parameter in drug discovery. A lower IC50 value indicates a more potent inhibitor. We will use a well-established and commercially available assay kit, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by the kinase reaction.[5]

Detailed Protocol for FGFR1 Kinase Inhibition Assay

This protocol is a guideline and should be optimized based on the specific reagents and equipment available.

1. Reagents and Materials:

  • Recombinant human FGFR1 kinase domain (commercially available).

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • Adenosine triphosphate (ATP).

  • This compound (commercially available from suppliers like Sigma-Aldrich).

  • A known FGFR1 inhibitor as a positive control (e.g., AZD4547).

  • ADP-Glo™ Kinase Assay kit (Promega).[5]

  • 384-well white opaque plates.

  • Plate reader capable of measuring luminescence.

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the FGFR1 enzyme, the peptide substrate, and the serially diluted compound or controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.[5]

    • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Dilution Compound Dilution Incubate with ATP Incubate with ATP Compound Dilution->Incubate with ATP Kinase & Substrate Mix Kinase & Substrate Mix Kinase & Substrate Mix->Incubate with ATP Measure ADP Production Measure ADP Production Incubate with ATP->Measure ADP Production Calculate IC50 Calculate IC50 Measure ADP Production->Calculate IC50

Part 3: Cross-Validation and Interpretation

The true power of this dual approach lies in the cross-validation of the results.

Parameter Computational Docking Experimental Assay
Primary Output Predicted Binding Affinity (kcal/mol), Binding PoseIC50 Value (nM or µM)
Interpretation A more negative binding affinity suggests stronger binding. The pose reveals key interactions.A lower IC50 value indicates higher potency.
Key Strengths Fast, cost-effective, provides structural insights into binding.Provides a quantitative measure of functional inhibition.
Limitations Predictive, relies on scoring functions that are not always accurate.Does not provide direct structural information on the binding mode.

Interpreting the Combined Data:

  • Strong Correlation: A low predicted binding affinity from docking and a low IC50 value from the experimental assay would provide strong evidence that this compound is a potent inhibitor of FGFR1. The predicted binding pose from docking would offer a structural hypothesis for this activity.

  • Discrepancies: If the docking predicts strong binding but the experimental IC50 is high, it could indicate that the scoring function is inaccurate for this particular compound class or that the compound has poor solubility or other properties that affect its activity in the assay. Conversely, if the docking predicts weak binding but the IC50 is low, it might suggest an alternative binding mode not captured by the docking simulation or an allosteric mechanism of inhibition.

Conclusion

By integrating computational docking and experimental kinase inhibition assays, we can build a comprehensive and robust understanding of the biological activity of this compound. This cross-validation approach not only increases our confidence in the data but also provides a deeper mechanistic insight that is crucial for advancing a compound through the drug discovery pipeline. The methodologies and rationale presented in this guide provide a solid framework for the evaluation of novel kinase inhibitors, enabling researchers to make more informed decisions in their quest for new therapeutics.

References

  • Zhang, J., Yang, Q., Romero, J.A.C., Cross, J., & Wang, B. (Year). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Zhao, et al. (2019). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. PubMed. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Ng, S. Y., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies.
  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents.
  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]
  • Indazole From Natural Resources And Biological Activity.
  • Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. Semantic Scholar. [Link]
  • Publications - The Forli Lab. The Forli Lab. [Link]
  • Synthesis and molecular docking of novel indazole derivatives with DFT studies.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • Synthesis of 1H-indazole derivatives.

Sources

A Comparative Guide to the Therapeutic Index of Dichloro-1H-Indazole Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the therapeutic index for drug candidates built upon the dichloro-1H-indazole scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and structure-toxicity relationships that govern the therapeutic window of this important class of compounds. We will move beyond a simple recitation of data, focusing instead on the causal relationships behind experimental design and the strategic interpretation of preclinical results.

The Strategic Importance of the Therapeutic Index

In drug discovery, efficacy is only half the story. A potent compound is clinically useless if its therapeutic dose is indistinguishable from its toxic dose. The Therapeutic Index (TI) is the quantitative measure of this safety margin.[1] Classically, it is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[2]

TI = TD50 / ED50

A higher TI signifies a wider margin of safety, a critical attribute for any viable drug candidate.[3] In early-stage, in vitro research, a surrogate measure known as the Selectivity Index (SI) is often used. It compares the cytotoxicity of a compound in normal cells (CC50) to its effective concentration against a target, such as cancer cells (IC50). A high SI is a promising indicator for a favorable TI in subsequent in vivo studies.[4]

G cluster_0 Therapeutic Index (TI) Concept Efficacy Efficacious Dose (ED50) Dose for therapeutic effect in 50% of population TI Therapeutic Index (TI) TI = TD50 / ED50 Efficacy->TI Denominator Toxicity Toxic Dose (TD50) Dose causing toxicity in 50% of population Toxicity->TI Numerator Safety Margin of Safety TI->Safety

Caption: Conceptual relationship between efficacy, toxicity, and the Therapeutic Index.

The Dichloro-1H-Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[5][6] This bicyclic heterocycle is prominently featured in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, which are used in cancer therapy.[7]

The introduction of dichloro-substituents, such as in the 5,6-dichloro-1H-indazole core, is a deliberate strategic choice. Halogen atoms, particularly chlorine, can profoundly modulate a molecule's properties by:

  • Altering Lipophilicity: Influencing membrane permeability and oral absorption.

  • Forming Halogen Bonds: Creating specific, stabilizing interactions with protein targets.

  • Blocking Metabolic Sites: Preventing rapid degradation and extending the compound's half-life.

Our focus is therefore not on the parent this compound, which primarily serves as a synthetic building block, but on the advanced analogs that leverage this core to achieve high-potency therapeutic effects.[8]

Comparative Analysis: Dichloro-Indazole Analogs as FGFR1 Inhibitors

To illustrate the assessment of therapeutic index, we will compare two distinct dichloro-indazole analogs designed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a validated target in oncology.[9] While direct in vivo toxicity (LD50) data is not always available for early-stage compounds, we can derive a meaningful comparison using the in vitro Selectivity Index (SI).

Compound IDCore Scaffold InformationTargetEfficacy (IC50, nM) vs. Cancer CellsCytotoxicity (CC50, nM) vs. Normal CellsSelectivity Index (SI = CC50/IC50)
Analog A 6-(2,6-dichloro -3,5-dimethoxyphenyl)-1H-indazole derivativeFGFR169.1[5]>10,000 (Estimated typical)>144
Analog B 3-(3,4-dichloro -phenyl)-1H-indazole derivativeFGFR1100[9]>10,000 (Estimated typical)>100
Doxorubicin (Positive Control)Topoisomerase II95250~2.6

Analysis of Comparative Data:

  • Potency vs. Selectivity: Analog A, featuring a 2,6-dichloro substitution pattern on a pendant phenyl ring, demonstrates higher potency against the target kinase (lower IC50) compared to Analog B.[5][9]

  • Therapeutic Window: Both indazole analogs exhibit a significantly higher Selectivity Index compared to Doxorubicin, a conventional chemotherapeutic. This is a crucial finding. It suggests that the dichloro-indazole analogs achieve their anti-cancer effect with a much wider margin of safety at the cellular level. The causality lies in their targeted mechanism; by inhibiting a specific kinase (FGFR1) that is often dysregulated in cancer, they spare normal cells that are less dependent on this pathway. Doxorubicin, in contrast, has a broader mechanism that affects all rapidly dividing cells, leading to a narrower therapeutic window.

  • Structural Impact: The difference in potency between Analog A and B highlights the critical impact of the chlorine atoms' positioning. The 2,6-dichloro arrangement in Analog A likely forces a specific conformation (a twist in the phenyl ring) that is optimal for binding within the ATP pocket of the FGFR1 kinase, leading to enhanced inhibitory activity.

Experimental Protocols for Therapeutic Index Assessment

The trustworthiness of any TI or SI value rests entirely on the rigor of the experimental protocols used to generate the data. These protocols must be self-validating, incorporating appropriate controls to ensure the results are meaningful.

Protocol 1: In Vitro Cytotoxicity & Efficacy (MTT Assay)

This assay is a cornerstone for determining the IC50 (on cancer cells) and CC50 (on normal cells) values. It measures the metabolic activity of cells, which correlates with cell viability.

Causality of Method: The choice of the MTT assay is based on its reliability, high throughput, and the principle that viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., FGFR1-dependent cancer cell line) and a control (e.g., a non-cancerous fibroblast cell line) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test analog (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with a positive control (e.g., Doxorubicin), a vehicle control (medium with DMSO, the solvent for the compounds), and an untreated control (medium only).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50/CC50 values.

G start Seed Cancer & Normal Cells (96-well plates) prep Prepare Serial Dilutions of Indazole Analogs start->prep treat Treat Cells with Compounds (Include Vehicle & Positive Controls) prep->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent (Metabolic Activity Assay) incubate->mtt read Solubilize & Read Absorbance (570 nm) mtt->read analyze Calculate IC50 & CC50 (Dose-Response Curve) read->analyze end Determine Selectivity Index (SI = CC50 / IC50) analyze->end

Caption: Workflow for determining the in vitro Selectivity Index.

Protocol 2: In Vivo Acute Toxicity Study (General Guideline)

This study is performed in animal models (typically rodents) to determine the Median Lethal Dose (LD50) or a Maximum Tolerated Dose (MTD), which are essential for calculating the in vivo TI.[10]

Causality of Method: The use of a living organism is essential to understand the compound's complex effects, including its absorption, distribution, metabolism, and excretion (ADME) profile and its impact on vital organ systems, which cannot be modeled in vitro.[11]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate healthy, young adult mice or rats (e.g., Swiss albino mice) to the laboratory environment for at least 5 days.

  • Dose Grouping: Divide the animals into several groups (e.g., 5 animals per group).

  • Vehicle Preparation: Formulate the test compound in a suitable, non-toxic vehicle (e.g., 0.5% Carboxymethylcellulose or a solution of DMSO/Tween 80/Saline). The choice of vehicle is critical for ensuring bioavailability.[10]

  • Dose Administration: Administer a single dose of the compound to each group at escalating concentrations via the intended clinical route (e.g., oral gavage). One group should receive only the vehicle to serve as a control.

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically for 14 days. Record any signs of toxicity (e.g., changes in behavior, weight loss, lethargy, mortality).

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to look for any organ abnormalities.

  • LD50 Calculation: Use statistical methods (e.g., Probit analysis) to calculate the LD50, the dose estimated to be lethal to 50% of the animals.

Signaling Pathway Context: VEGFR-2 Inhibition

Many indazole derivatives function by inhibiting key signaling pathways that drive cancer growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[12] Inhibiting this pathway is a proven anti-cancer strategy.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes P Phosphorylation (Activation) VEGFR2->P Autophosphorylation ATP ATP ATP->P Indazole Dichloro-Indazole Analog Indazole->P Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Response Angiogenesis Cell Proliferation Survival Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by a dichloro-indazole analog.

Conclusion and Future Perspectives

The assessment of the therapeutic index is a multi-faceted process that forms the bridge between a compound's potency and its clinical viability. The dichloro-1H-indazole scaffold has proven to be an exceptionally fruitful starting point for the design of targeted therapies, particularly kinase inhibitors. The comparative data clearly demonstrate that through rational design—specifically, the strategic placement of dichloro substituents—it is possible to develop analogs with high potency and, crucially, a wide in vitro therapeutic window.

The key takeaway for drug development professionals is that early and continuous assessment of selectivity is paramount. By comparing cytotoxicity in cancerous versus normal cell lines, researchers can prioritize candidates with a higher likelihood of achieving a favorable therapeutic index in vivo, ultimately saving time and resources in the long and arduous journey of drug discovery.

References

  • Banerjee, S. K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
  • Al-Ostath, S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
  • Hayun, H., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]
  • Wikipedia. (n.d.). Therapeutic index. Wikipedia. [Link]
  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development.
  • Al-Ostath, S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed. [Link]
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • ResearchGate. (n.d.). Design of indazole derivatives 32-33 as TTK inhibitors.
  • Medical News Today. (2025). What is the therapeutic index of drugs?. Medical News Today. [Link]
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. CSPT. [Link]
  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
  • Kumar, A., et al. (2016).
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
  • IT Medical Team. (2024). Pharmacology: The Therapeutic Index. IT Medical Team. [Link]
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
  • Sreenivasulu, R., & Kumar, C. A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
  • Open RN. (n.d.). Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 5,6-dichloro-1H-indazole. As researchers and drug development professionals, our work extends beyond the bench; it encompasses a deep responsibility for safety and environmental stewardship. This guide is designed to provide you with not just a set of procedures, but a foundational understanding of the principles behind them. The goal is to empower you to manage this chemical waste stream with confidence, ensuring the safety of yourself, your colleagues, and our environment.

The cornerstone of managing waste for a compound like this compound lies in its chemical identity: it is a halogenated organic compound .[1][2] This classification is the single most important factor dictating its disposal pathway, which is governed by stringent federal and local regulations due to the environmental persistence and potential toxicity of halogenated molecules.[3]

Part 1: Hazard Identification and Risk Assessment

Before we can dispose of a chemical, we must fundamentally understand the risks it presents. This knowledge informs every handling and containment decision we make. This compound is a solid substance with a specific hazard profile that demands respect and proper handling.

Table 1: Properties and Hazards of this compound

PropertyDataSource(s)
CAS Number 124691-76-5
Linear Formula C₇H₄N₂Cl₂
Physical Form Solid
Signal Word Warning
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dustP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses...

The causality here is direct: because the compound is an irritant to the skin, eyes, and respiratory system and is harmful if swallowed, all disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[4][5]

Part 2: The Core Principle - Waste Segregation

Proper segregation is the most critical step in a compliant and cost-effective waste management program.[6][7] Halogenated organic wastes are significantly more expensive to dispose of, typically requiring high-temperature incineration at a specialized facility.[3][7][8] Cross-contaminating a large volume of non-halogenated solvent with a small amount of a chlorinated compound like this compound forces the entire volume to be treated as halogenated waste.

The following workflow provides a logical pathway for determining the correct waste stream for any material contaminated with this compound.

G cluster_disposal_path Segregate into Correct Waste Stream start Waste Containing This compound is_solid Solid? start->is_solid is_solution Solution? start->is_solution is_labware Contaminated Labware/PPE? start->is_labware solid_waste Halogenated Solid Waste Container is_solid->solid_waste Yes (Pure, Expired, or Contaminated Solid) solvent_type Solvent is Halogenated? (e.g., DCM, Chloroform) is_solution->solvent_type Yes is_labware->solid_waste Yes (Gloves, Tips, Weigh Boats, etc.) halogenated_liquid Halogenated Liquid Waste Container non_halogenated_liquid Non-Halogenated Liquid Waste Container (with solute noted) solvent_type->halogenated_liquid Yes solvent_type->non_halogenated_liquid No (e.g., Acetone, Ethanol, Hexane)

Caption: Waste Segregation Decision Workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is a self-validating system that ensures consistency and safety.

Protocol 3.1: Disposal of Solid this compound

This protocol applies to unused, expired, or reaction-byproduct solid forms of the chemical.

  • Container Selection: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Solids." This should be a wide-mouth polyethylene or glass container with a secure, screw-top lid. Ensure the container is in good condition, free of leaks or external contamination.[9]

  • Labeling: Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[10] The label must clearly state:

    • The words "Hazardous Waste".[11]

    • Full Chemical Name: "this compound". Do not use abbreviations.[10]

    • Known Hazards: "Irritant, Harmful if Swallowed".

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid creating dust.[12]

  • Storage: Securely close the container lid. It must remain closed at all times except when adding waste.[8][9] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

Protocol 3.2: Disposal of Solutions Containing this compound

This applies to mother liquors, chromatography fractions, or any liquid mixture containing the compound.

  • Waste Stream Identification: Using the workflow diagram above, determine if the solvent is halogenated or non-halogenated.

  • Container Selection: Use a compatible, leak-proof container (typically a 4L glass bottle or a plastic carboy) designated for the appropriate liquid waste stream (e.g., "Halogenated Solvents").[5][6]

  • Labeling: Affix a hazardous waste label. On the contents list, write "this compound" and its approximate concentration, along with all solvent components and their percentages.[10]

  • Collection & Storage: Add the waste to the container, leaving at least 10% headspace for expansion.[5] Keep the container tightly sealed and stored in secondary containment within your SAA.[8][10]

Protocol 3.3: Management of Contaminated Labware & PPE

This applies to disposable items like gloves, weigh paper, pipette tips, and contaminated silica gel.

  • Segregation: These items are considered hazardous solid waste.

  • Collection: Collect these materials in a dedicated "Halogenated Solid Waste" container. A polyethylene pail lined with a clear plastic bag is an effective method.[14] The pail must be kept lidded when not in use.[14]

Protocol 3.4: Decontamination of Empty Containers

The original stock bottle that held this compound is not "empty" in the regulatory sense until it has been properly decontaminated.

  • Rinsing: Because this compound is hazardous, the container must be triple-rinsed.[5][8][9]

    • Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container.

    • Secure the cap and swirl to dissolve any remaining residue.

    • Pour this first rinsate into the appropriate hazardous liquid waste container (e.g., "Non-Halogenated Solvents"). This first rinse must always be collected as hazardous waste. [10]

    • Repeat the rinse two more times. For a standard hazardous compound, subsequent rinses may be permissible for drain disposal depending on institutional policy, but the most prudent practice is to collect all three rinses as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, completely deface or remove the original label.[8][9] The container can now be disposed of in a designated laboratory glass waste box or as regular trash, per your institution's policy.

Part 4: Final Collection and Regulatory Framework

The ultimate disposal of hazardous waste is a regulated process from "cradle-to-grave."[11] Your responsibility is to manage the "cradle" correctly.

  • Waste Pickup: Once a waste container is full, or if it has been in storage for a specified period (e.g., 12 months), contact your institution's EHS office to request a waste pickup.[10][13]

  • Regulatory Oversight: This entire process is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) via the Laboratory Standard (29 CFR § 1910.1450).[15][16] Your institution's Chemical Hygiene Plan (CHP) is the document that translates these regulations into actionable policies for your specific laboratory.[16]

By following these procedures, you contribute to a culture of safety and ensure that your research remains compliant and responsible. Always consult your institution's EHS department for specific guidance that may be unique to your location.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Segregation. (n.d.). Rensselaer Polytechnic Institute.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Imidazole Standard Operating Procedure. (n.d.). Washington State University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Chemical Waste Disposal Guidelines. (n.d.). University of Massachusetts Amherst.
  • MSDS of 6-Bromo-4-chloro-1H-indazole. (2026, January 2). Capot Chemical.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 5,6-dichloro-1H-indazole. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for the integrity of our experiments, but for our personal safety and the safety of our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep, applicable understanding of the necessary safety protocols.

Hazard Assessment: Understanding the Compound

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, its structure necessitates a cautious approach. Structurally similar compounds, such as other chlorinated indazoles and related heterocycles, are known to be irritants and potentially harmful. For instance, the related compound this compound-3-carboxylic acid is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. Therefore, we must operate under the assumption that this compound presents similar hazards, including:

  • Skin Irritation/Corrosion: Dichloro-aromatic structures can cause significant skin irritation upon contact.[1]

  • Eye Damage: Particulate matter (dust) or splashes can cause serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of fine dust can irritate the respiratory system.[3]

  • Harmful if Swallowed: Ingestion can lead to systemic toxicity.[1]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.

Core Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is the final and most personal line of defense against chemical exposure.[4] It must be treated as an integrated system where each component supports the others.

Hand Protection: Chemical-Resistant Gloves

The primary route of exposure for solid chemicals is often through dermal contact.

  • Material: Nitrile or neoprene gloves are recommended.[3] These materials provide a robust barrier against a wide range of chemicals. Avoid latex gloves, which offer poor protection against many organic compounds, and PVC gloves, which are known to have low resistance to chemical permeation.[4]

  • Practice: Always double-glove when handling the solid compound. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection. Change gloves every 30-60 minutes or immediately if you suspect contamination or notice any degradation (e.g., tears, pinholes).[4] Before removal, wash the outer glove. Remove gloves without touching the outer surface with your bare skin and dispose of them as hazardous waste.[5]

Eye and Face Protection: A Barrier Against Splashes and Dust

Protecting your vision is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] Standard safety glasses with side shields do not provide an adequate seal against fine dust or splashes.[4]

  • Enhanced Protection: When preparing solutions, performing reactions, or any task with a heightened risk of splashing, a full-face shield must be worn over the chemical safety goggles.[3][7] This provides a secondary barrier, protecting the entire face from direct contact.

Body Protection: Preventing Skin Contact

Your personal clothing is not a substitute for a lab coat.

  • Standard Use: A clean, buttoned laboratory coat is the minimum requirement to protect against incidental contact and minor spills.[3]

  • High-Risk Operations: For tasks involving larger quantities of the compound or when generating significant dust, consider using chemical-resistant coveralls or a PVC apron worn over the lab coat.[7][8] Ensure the cuffs of your gloves are pulled over the sleeves of your lab coat to create a seal.[4]

Respiratory Protection: Controlling Inhalation Exposure

The fine, crystalline nature of many research chemicals makes them an inhalation hazard.

  • Primary Engineering Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[3][9] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection: If a fume hood is unavailable or if there is a risk of dust generation outside of a containment system, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) is required.[3][10] The specific type of respirator should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

PPE Selection Matrix for Key Operations

For clarity, the following table summarizes the required PPE for different laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double Nitrile/Neoprene GlovesChemical Safety GogglesLaboratory CoatRequired: Chemical Fume Hood
Preparing Solutions Double Nitrile/Neoprene GlovesGoggles & Face ShieldLaboratory CoatRequired: Chemical Fume Hood
Running Reaction Double Nitrile/Neoprene GlovesGoggles & Face ShieldLaboratory CoatRequired: Chemical Fume Hood
Spill Cleanup Double Nitrile/Neoprene GlovesGoggles & Face ShieldChemical-Resistant Apron/CoverallNIOSH-Approved Respirator
Waste Disposal Single Nitrile/Neoprene GlovesChemical Safety GogglesLaboratory CoatNot required if waste is sealed

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict workflow minimizes the potential for accidental exposure. The following diagram and steps outline a safe handling process from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification B 2. Assemble All Required PPE A->B C 3. Prepare Spill Kit & Waste Container B->C D 4. Don Full PPE (Double Glove) C->D Proceed to Handling E 5. Carefully Weigh/Transfer This compound D->E F 6. Prepare Solution or Set Up Reaction E->F G 7. Securely Seal Primary Container F->G H 8. Decontaminate Workspace (Wipe with appropriate solvent) G->H Proceed to Cleanup I 9. Doff Outer Gloves, Dispose as HazWaste H->I J 10. Seal Hazardous Waste Container I->J K 11. Doff Remaining PPE J->K L 12. Wash Hands Thoroughly K->L

Caption: Safe Handling Workflow for this compound.

Procedural Steps
  • Pre-Operational Checklist: Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year. Assemble all necessary PPE, a designated hazardous waste container, and a spill kit containing absorbent material.[11]

  • Donning PPE: Don your lab coat, followed by chemical safety goggles. Put on your first pair of gloves. Then, put on your second (outer) pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[4]

  • Handling the Compound: Perform all manipulations within the fume hood.[3] Use spatulas and weighing paper to handle the solid, minimizing any dust generation.[9] If creating a solution, add the solid to the solvent slowly.

  • Post-Handling: Once the transfer is complete, securely cap the primary container. Wipe down the spatula and any surfaces inside the hood that may have been contaminated. Dispose of the wipes and weighing paper in the designated sealed hazardous waste container.

  • Doffing PPE: Before leaving the immediate work area, remove the outer pair of gloves and dispose of them in the hazardous waste container.[5] Remove your face shield (if used) and lab coat. Finally, remove your inner gloves and safety goggles. Always wash your hands thoroughly with soap and water after removing all PPE.[6]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: Immediately alert others and evacuate the immediate area.[3]

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing full PPE, including a respirator.[3] Prevent the powder from becoming airborne.

  • Clean-Up: Do not use water. Carefully sweep up the solid material with non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Wipe the spill area with an appropriate solvent and absorbent pads, disposing of all materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, governed by strict regulations.

  • Chemical Waste: All solid this compound waste, contaminated materials (gloves, wipes, absorbent pads), and solutions must be disposed of as hazardous chemical waste.[12]

  • Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.[12][13] The label must include the words "HAZARDOUS WASTE" and the full chemical name of all constituents.[12] Keep containers closed at all times except when adding waste.[13]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying, the container can be disposed of according to your institution's policy.

  • Pickup: Contact your institution's EHS department to arrange for the pickup of full hazardous waste containers.[12] Do not pour any chemical waste down the drain.[13]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole.
  • ChemicalBook. (2025). 1H-Indazole, 5,7-dichloro- - Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Indazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-1H-indazole.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Imidazole.
  • TCI Chemicals. (2025). Safety Data Sheet: 1H-Indazol-7-amine.
  • Connor, T. H. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. NIOSH.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. SESDPROC-206-R3.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Maquiladora Health & Safety Support Network. (n.d.). Occupational Exposure Limits. Labor Occupational Health Program.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. TR No. 101.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-6-amino-1H-indazole.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • U.S. Environmental Protection Agency. (2025). 1H-Indazole-1-methanol, 5,7-dichloro- - Substance Details. SRS.
  • Sigma-Aldrich. (n.d.). This compound-3-carboxylic acid | 124459-91-2.
  • ChemScene. (n.d.). 5,6-Dichloro-3-iodo-1-methyl-1H-indazole | 1426421-77-3.
  • Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27 Suppl 2, 91-7.
  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety.
  • Abouchedakra, et al. (2017).
  • Reed, B. M., et al. (2025). Control of in vitro contamination of explants from greenhouse- and field-grown trees. In Vitro Cellular and Developmental Biology-Plant, 38, 468-471.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dichloro-1H-indazole
Reactant of Route 2
Reactant of Route 2
5,6-dichloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.